1-(2-Aminoethyl)pyrrolidine-2,5-dione
Description
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Properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMHDDMXRVUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Bifunctional Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminoethyl)pyrrolidine-2,5-dione, a derivative of succinimide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates both a reactive primary amine and a succinimide ring system, providing two distinct points for chemical modification. This guide offers an in-depth exploration of its structure, physicochemical properties, synthesis, and reactivity. Particular focus is placed on its application as a linker in bioconjugation and as a foundational scaffold in the development of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.
Chemical Identity and Structural Analysis
The utility of this compound stems directly from its unique molecular architecture, which features two key functional groups amenable to a wide range of chemical transformations.
Nomenclature and Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Common Synonyms: N-(2-Aminoethyl)succinimide
-
CAS Number: 25660-19-9[1]
-
Molecular Formula: C₆H₁₀N₂O₂[1]
-
Molecular Weight: 142.16 g/mol [1]
Structural Elucidation: The molecule consists of a five-membered pyrrolidine-2,5-dione (succinimide) ring N-substituted with an ethylamine chain.
-
The Succinimide Ring: This five-membered cyclic imide contains two carbonyl groups adjacent to the nitrogen atom. The planarity of this ring is a subject of interest, with some strain influencing its reactivity. This ring system is a cornerstone of many biologically active compounds.[2][3]
-
The Ethylamine Moiety: The terminal primary amine (-NH₂) is a potent nucleophile and a common handle for forming stable amide bonds, making it ideal for conjugation chemistry.
// Atom nodes N1 [label="N", pos="0,0!", shape=plaintext]; C1 [label="C", pos="-1.2,-0.5!", shape=plaintext]; C2 [label="C", pos="-1.2,-1.8!", shape=plaintext]; C3 [label="C", pos="0,-2.3!", shape=plaintext]; C4 [label="C", pos="1.2,-1.8!", shape=plaintext]; C5 [label="C", pos="1.2,-0.5!", shape=plaintext]; O1 [label="O", pos="-2.2,-0.2!", shape=plaintext]; O2 [label="O", pos="2.2,-0.2!", shape=plaintext]; C6 [label="CH₂", pos="0,1.3!", shape=plaintext]; C7 [label="CH₂", pos="0,2.6!", shape=plaintext]; N2 [label="NH₂", pos="0,3.9!", shape=plaintext, fontcolor="#34A853"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- O1 [style=double]; C5 -- O2 [style=double]; N1 -- C6; C6 -- C7; C7 -- N2;
// Annotations label_succinimide [label="Succinimide Ring", pos="-2.5,-1.5!", shape=plaintext, fontcolor="#EA4335"]; label_amine [label="Primary Amine", pos="2.5,3.9!", shape=plaintext, fontcolor="#34A853"]; } } Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for laboratory handling, experimental design, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Appearance | White solid / precipitate | [4] |
| Melting Point | 132-134 °C | [4] |
| Purity | ≥97% (typical) | [1] |
| Storage | Store at 0-8 °C | [1] |
Synthesis and Characterization
The most common and straightforward synthesis involves the reaction between succinic anhydride and ethylenediamine.[4] This reaction proceeds via a two-step mechanism: nucleophilic attack of one amine group from ethylenediamine onto an anhydride carbonyl, followed by intramolecular cyclization with the loss of water to form the stable imide ring.
Representative Synthesis Protocol: [4]
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Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as absolute ethanol with stirring.
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Separately, dissolve ethylenediamine (1.0 eq) in absolute ethanol.
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Add the ethylenediamine solution to the succinic anhydride solution.
-
Heat the reaction mixture under reflux for approximately 45-60 minutes. A white precipitate is typically observed to form during this period.[4]
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After cooling, collect the solid product by filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final product, for instance, in a desiccator.
Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
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FT-IR Spectroscopy: To identify characteristic peaks for the amine (N-H stretching) and imide (C=O stretching) functional groups.
-
UV-Visible Spectroscopy: The carbonyl groups exhibit characteristic electronic transitions (π→π* and n→π*).[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the molecule.
Reactivity and Chemical Applications
The dual functionality of this compound is the cornerstone of its utility, allowing for sequential or orthogonal chemical modifications.
A. Reactivity of the Primary Amine: The terminal amino group is a strong nucleophile and readily participates in reactions common to primary amines.
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Amide Bond Formation: This is the most prevalent application, where the amine reacts with carboxylic acids (or their activated forms like acyl chlorides or NHS esters) to form highly stable amide linkages. This reaction is fundamental in peptide synthesis and bioconjugation.[6]
-
Schiff Base Formation: Reaction with aldehydes or ketones yields Schiff bases (imines), which can be useful intermediates or ligands for metal complexes.
B. Reactivity of the Succinimide Ring: The imide ring, while relatively stable, can undergo nucleophilic attack, leading to ring-opening.
-
Hydrolysis: Under basic conditions (e.g., alkaline solutions), the imide ring can be hydrolyzed, opening to form a succinamic acid derivative.[7][8] The rate of hydrolysis can be influenced by adjacent functional groups and pH.[7]
-
Aminolysis: Strong nucleophiles, such as hydroxylamine or other amines, can attack a carbonyl carbon of the imide, leading to ring-opening and the formation of new amide or hydroxamic acid derivatives.[9][10]
Key Application: A Bifunctional Linker in Bioconjugation Bioconjugation is the process of covalently linking molecules, often to bestow new functions upon biomolecules like proteins or antibodies.[11] this compound is an exemplary building block for creating heterobifunctional linkers used in constructing Antibody-Drug Conjugates (ADCs) and other targeted therapies.[11][12]
The typical strategy involves:
-
Modification of the Amine: The primary amine is first reacted with a molecule of interest (e.g., a cytotoxic drug containing a carboxylic acid).
-
Modification of the Succinimide: The succinimide portion is then modified or used as a handle to attach to another molecule (e.g., an antibody).
Experimental Protocols & Methodologies
The following protocols provide practical, step-by-step guidance for common reactions involving this reagent.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes the formation of an amide bond between the primary amine of this compound and a generic carboxylic acid (R-COOH) using a standard carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes. This step forms a more reactive NHS-ester intermediate, improving coupling efficiency.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture, followed by DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the EDC reaction.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and NHS) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.
Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
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Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Handling: Handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C to ensure long-term stability.[1]
Conclusion
This compound is a highly valuable and versatile bifunctional building block. Its straightforward synthesis and the distinct reactivity of its primary amine and succinimide moieties make it a powerful tool for chemists, particularly in the fields of bioconjugation, drug delivery, and polymer chemistry.[12][] The ability to use this compound to link different molecular entities with high efficiency and control underpins its continued importance in the development of complex, functional molecules and materials.
References
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Al-Amiery, A. A. (2012). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]
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Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2738. [Link]
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Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione. PubChem. Retrieved January 26, 2026, from [Link]
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Unraveling the Mechanistic Intricacies of 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Technical Guide for Researchers
Introduction: The Prominence of the Pyrrolidine-2,5-dione Scaffold in Drug Discovery
The pyrrolidine-2,5-dione, or succinimide, nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of synthetic and naturally occurring bioactive compounds.[1][2] Its prevalence in drug discovery is attributed to its unique structural and chemical properties, which allow for diverse biological activities.[3] Derivatives of this versatile five-membered heterocyclic ring have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial activities.[1][4] This guide focuses on a specific derivative, 1-(2-Aminoethyl)pyrrolidine-2,5-dione, and aims to provide an in-depth exploration of its potential mechanisms of action, drawing upon the established pharmacology of the broader succinimide class. While direct mechanistic studies on this particular molecule are limited, its structural features—a reactive succinimide ring and a protonatable aminoethyl side chain—allow for the formulation of scientifically grounded hypotheses regarding its biological targets and cellular effects.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to elucidating its mechanism of action. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological targets.
| Property | Value | Source |
| Molecular Formula | C6H10N2O2 | [5] |
| Molecular Weight | 142.16 g/mol | [5] |
| Appearance | White solid | [5] |
| UV-Vis Absorption | λmax at 236 nm and 300 nm | [5] |
| IUPAC Name | This compound | N/A |
| Synonyms | N-(2-aminoethyl)succinimide | N/A |
The presence of both a hydrogen bond donor (the primary amine) and acceptor (the carbonyl groups and the tertiary amine) suggests that this compound can participate in various intermolecular interactions with biological macromolecules. The aminoethyl side chain is expected to be protonated at physiological pH, conferring a positive charge that may influence its interaction with negatively charged pockets in proteins or nucleic acids.
Core Directive: Postulated Mechanisms of Action
Based on the extensive literature on pyrrolidine-2,5-dione derivatives, two primary mechanisms of action can be postulated for this compound: modulation of ion channels, leading to anticonvulsant effects, and inhibition of key inflammatory enzymes.
Anticonvulsant Activity via T-type Calcium Channel Blockade
A well-established mechanism of action for several succinimide-based anticonvulsant drugs, such as ethosuximide, is the blockade of low-voltage-activated (T-type) calcium channels.[6][7][8] These channels are crucial in the thalamocortical circuitry, and their aberrant activity is implicated in the generation of absence seizures.[7]
Hypothesized Mechanism: this compound may act as a state-dependent blocker of T-type calcium channels.[8] The succinimide ring is believed to interact with the channel protein, while the protonated aminoethyl side chain could further anchor the molecule within the channel pore or at an allosteric site, thereby stabilizing the inactivated state of the channel and preventing the influx of calcium ions. This reduction in calcium influx would dampen neuronal excitability in the thalamus, mitigating the spike-and-wave discharges characteristic of absence seizures.[7]
Caption: Postulated mechanism of anticonvulsant action via T-type calcium channel blockade.
Anti-inflammatory Effects through Enzyme Inhibition
Numerous pyrrolidine-2,5-dione derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[9][10] These enzymes are pivotal in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Hypothesized Mechanism: The succinimide core of this compound could potentially bind to the active site of COX and/or 5-LOX enzymes. The aminoethyl side chain might facilitate this interaction by forming ionic bonds or hydrogen bonds with key amino acid residues within the enzyme's active site. By inhibiting these enzymes, the compound would effectively block the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation.[10]
Caption: Postulated mechanism of anti-inflammatory action via COX/5-LOX inhibition.
Covalent Modification of Biological Targets
The succinimide ring is susceptible to nucleophilic attack, particularly from primary amines and sulfhydryl groups under physiological conditions.[1] This reactivity opens the possibility of this compound acting as a covalent modifier of proteins.
Hypothesized Mechanism: The primary amine of the aminoethyl side chain could facilitate an intramolecularly catalyzed or the succinimide ring itself could undergo a ring-opening reaction upon attack by a nucleophilic residue (e.g., cysteine or lysine) on a target protein.[11][12] This covalent modification could irreversibly inhibit the protein's function, leading to a sustained pharmacological effect.
Experimental Protocols for Mechanistic Validation
To validate the aforementioned hypotheses, a series of in vitro and in vivo experiments are proposed.
Protocol 1: Electrophysiological Assessment of T-type Calcium Channel Blockade
Objective: To determine if this compound blocks T-type calcium channels.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing human recombinant T-type calcium channels (e.g., Cav3.1, Cav3.2, or Cav3.3) in a suitable expression system (e.g., HEK293 cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure T-type calcium currents.
-
Drug Application: Apply varying concentrations of this compound to the cells and record the effect on the calcium currents.
-
Data Analysis: Construct dose-response curves to determine the IC50 value. Investigate the voltage- and use-dependency of the block to ascertain the state-dependent nature of the interaction.
Protocol 2: In Vitro Enzyme Inhibition Assays
Objective: To assess the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX.
Methodology:
-
Enzyme Source: Use purified recombinant human COX-1, COX-2, and 5-LOX enzymes.
-
Assay Principle: Employ commercially available colorimetric or fluorometric assay kits that measure the enzymatic activity.
-
Inhibition Studies: Incubate the enzymes with a range of concentrations of this compound and the respective substrates.
-
Data Analysis: Measure the product formation and calculate the percentage of inhibition. Determine the IC50 values for each enzyme to assess potency and selectivity.
Protocol 3: Mass Spectrometry-Based Proteomics for Covalent Target Identification
Objective: To identify potential protein targets that are covalently modified by this compound.
Methodology:
-
Cell Lysate Incubation: Incubate a relevant cell lysate (e.g., from neuronal or immune cells) with this compound.
-
Proteomic Analysis: Digest the proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Search for peptide fragments with a mass shift corresponding to the addition of the compound. Sequence the modified peptides to identify the exact site of covalent modification.
Caption: A streamlined workflow for the experimental validation of the proposed mechanisms.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, its structural characteristics strongly suggest potential interactions with key biological targets implicated in neurological and inflammatory disorders. The proposed mechanisms—T-type calcium channel blockade, inhibition of inflammatory enzymes, and covalent modification of proteins—provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for researchers and drug development professionals to rigorously test these hypotheses and unlock the full therapeutic potential of this intriguing molecule. Further structure-activity relationship (SAR) studies, exploring modifications of both the succinimide ring and the aminoethyl side chain, will be invaluable in optimizing potency, selectivity, and pharmacokinetic properties.
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- 8. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 12. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Importance of 1-(2-Aminoethyl)pyrrolidine-2,5-dione
An In-depth Technical Guide on the Synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione
This guide provides a comprehensive, technically-grounded exploration of the synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the mechanistic rationale behind the synthesis, ensuring a deep and applicable understanding of the process.
This compound, also known as N-(2-Aminoethyl)succinimide, is a heterocyclic building block of significant value in chemical and pharmaceutical sciences. Its utility stems from its bifunctional nature, featuring a terminal primary amine and a succinimide ring system. This unique architecture makes it an excellent chemical intermediate for creating more complex molecules and biologically active compounds.[1][2] The primary amine serves as a versatile nucleophilic handle for derivatization, while the succinimide moiety can participate in various coupling and ring-opening reactions, making it a crucial component in the synthesis of novel ligands, bioconjugates, and polymers.
The Primary Synthesis Pathway: Condensation of Succinic Anhydride and Ethylenediamine
The most direct and industrially prevalent method for synthesizing this compound is the condensation reaction between succinic anhydride and ethylenediamine.[3][4] This approach is favored for its efficiency, high atom economy, and operational simplicity.
Mechanistic Causality
The synthesis proceeds through a two-step sequence, grounded in fundamental principles of nucleophilic acyl substitution and condensation chemistry.
-
Ring-Opening Amidation: The reaction is initiated by the nucleophilic attack of one of the primary amine groups of ethylenediamine on a carbonyl carbon of succinic anhydride.[5][6] This attack opens the anhydride ring, forming a stable amic acid intermediate (N-(2-aminoethyl)succinamic acid).
-
Intramolecular Cyclization and Dehydration: The crucial step for forming the desired five-membered ring is the intramolecular cyclization of the amic acid intermediate. Upon heating, the terminal carboxylic acid and the newly formed amide undergo a dehydration reaction, eliminating a molecule of water and forming the stable succinimide ring.[4][7]
A critical experimental parameter is the use of a molar excess of ethylenediamine. This strategic choice kinetically favors the mono-acylation of ethylenediamine, thereby minimizing the formation of the undesired bis-succinimide byproduct, N,N'-ethylene-bis(succinimide).[8]
Figure 1: Mechanistic workflow for the synthesis of this compound.
Validated Experimental Protocol
This protocol is a robust method for achieving high yields of the target compound.
Materials & Equipment:
-
Succinic Anhydride
-
Ethylenediamine
-
Absolute Ethanol
-
Diethyl Ether (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus (Büchner funnel)
-
Desiccator
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 molar equivalent) in a suitable volume of absolute ethanol with stirring.[7]
-
In a separate beaker, dissolve ethylenediamine (a 1:1 molar ratio is reported, though excess is often used to prevent side products) in absolute ethanol.[7]
-
Add the ethylenediamine solution to the succinic anhydride solution.[7]
-
Heat the reaction mixture to reflux (approximately 85°C) for a period of 45 minutes to 4 hours, during which a precipitate will form.[7]
-
After the reflux period, cool the reaction mixture to room temperature to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected white solid with cold diethyl ether to remove any unreacted starting materials and impurities.[7]
-
Dry the final product in a desiccator to obtain this compound.[7]
Key Performance Indicators
The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value | Source |
| Molar Ratio (Anhydride:Amine) | 1:1 (as reported in one specific prep) | [4][7] |
| Solvent | Absolute Ethanol | [4][7] |
| Reaction Temperature | Reflux (~85°C) | [4][7] |
| Reaction Time | 45 minutes | [4][7] |
| Reported Yield | 87.5% | [4][7] |
| Melting Point | 132-134 °C | [4][7] |
Purification and Structural Verification
Ensuring the purity and confirming the identity of the final product is a cornerstone of scientific integrity.
Purification Strategy
For most applications, the product obtained after filtration and washing is of sufficient purity. However, for applications requiring higher purity, the following methods can be employed:
-
Recrystallization: The crude product can be recrystallized from absolute ethanol to yield a highly pure crystalline solid.
-
Vacuum Distillation: For larger scales or to remove stubborn impurities, distillation under reduced pressure is an effective method for purifying succinimide derivatives.[9]
Analytical Characterization
A suite of spectroscopic techniques should be used to validate the structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (amine), C=O stretching (imide carbonyls), and C-N stretching.
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent will show absorption bands corresponding to π→π* and n→π* electronic transitions of the carbonyl groups.[3]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the proton environment, confirming the connectivity of the ethyl and succinimide protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive evidence of the target molecule's formation.[4]
Caption: Workflow for product purification and analytical validation.
Safety and Handling
Professional laboratory practice demands strict adherence to safety protocols.
-
Succinic Anhydride: Can cause skin and eye irritation. Handle with gloves and safety glasses.
-
Ethylenediamine: Is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles.
-
Solvents: Ethanol and diethyl ether are flammable. Ensure all heating is performed using spark-free equipment (e.g., heating mantles) and that work is conducted away from open flames.
By understanding the mechanistic underpinnings and adhering to the validated protocols outlined herein, researchers can reliably synthesize high-purity this compound for a wide array of applications in chemical innovation and drug discovery.
References
-
ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved from [Link]
-
Kadhim, M. M., et al. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinimide. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Physics: Conference Series. Retrieved from [Link]
-
Asian Publication Corporation. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Retrieved from [Link]
-
YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of succimide.
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound hydrochloride [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. CN103804269B - A kind of preparation method of succimide - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)pyrrolidine-2,5-dione, a bifunctional molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and diverse applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes
This compound, also known by its CAS number 25660-19-9, is a heterocyclic compound featuring a pyrrolidine-2,5-dione ring system appended with an aminoethyl side chain. This unique structure imparts dual functionality, making it a valuable synthon for the construction of more complex molecular architectures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 25660-19-9 | [1] |
The pyrrolidine-2,5-dione moiety, a succinimide ring, is a well-established pharmacophore found in a variety of biologically active compounds.[2][3] The terminal primary amine on the ethyl side-chain provides a reactive handle for a wide range of chemical modifications, including amidation and reductive amination.
Synthesis and Characterization
The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of succinic anhydride with ethylenediamine.[4] This reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to yield the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Succinic anhydride
-
Ethylenediamine
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
Dissolve succinic anhydride (1 molar equivalent) in absolute ethanol with stirring.
-
In a separate flask, dissolve ethylenediamine (1 molar equivalent) in absolute ethanol.
-
Slowly add the ethylenediamine solution to the succinic anhydride solution.
-
Heat the resulting mixture under reflux for 45-60 minutes. A white precipitate should form during this time.
-
Cool the reaction mixture to room temperature.
-
Collect the white precipitate by filtration.
-
Wash the solid with diethyl ether and dry it in a desiccator.
This protocol typically affords the product in high yield and purity.
Caption: Application of this compound as a linker.
Safety and Handling
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a highly valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with its dual functionality, provides a robust platform for the development of novel therapeutics, including anticonvulsants, antimicrobials, and advanced bioconjugates like ADCs and PROTACs. A thorough understanding of its chemical properties and reactive handles is key to unlocking its full potential in the design and synthesis of next-generation pharmaceuticals.
References
-
Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. - ResearchGate. Available at: [Link]
-
(PDF) Pyrrolidine-2,5-dione - ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]
-
Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) - MDPI. Available at: [Link]
-
Are we ready to design oral PROTACs®? - PMC - PubMed Central - NIH. Available at: [Link]
-
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - MDPI. Available at: [Link]
-
Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2) - ResearchGate. Available at: [Link]
-
Safety Data Sheet - Alfa Aesar. Available at: [Link]
-
Organic compounds - MassBank. Available at: [Link]
-
FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl) - NICNAS. Available at: [Link]
-
1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione - PubChem. Available at: [Link]
-
Pyrrolidine-2,5-dione - PMC - NIH. Available at: [Link]
-
List of miscellaneous 5-HT2A receptor agonists - Wikipedia. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-(2-Aminoethyl)pyrrolidine-2,5-dione
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Aminoethyl)pyrrolidine-2,5-dione (also known as N-(2-aminoethyl)succinimide), a bifunctional molecule of significant interest in chemical synthesis, bioconjugation, and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust predictive framework based on its molecular structure and the known properties of its constituent moieties: the succinimide ring and the ethylamine side chain. We present a detailed exploration of the theoretical underpinnings of its solubility in various solvent classes, the critical influence of pH on its aqueous solubility, and provide field-proven, step-by-step protocols for the empirical determination of both thermodynamic and kinetic solubility. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling them to effectively utilize this compound in their work by providing the necessary tools to predict, measure, and modulate its solubility.
Introduction: Understanding the Molecule
This compound is a compound that merges the structural features of a cyclic imide (succinimide) and a primary amine. This unique combination imparts a desirable set of properties, making it a valuable building block in a variety of applications. The succinimide ring provides a stable scaffold, while the primary amine of the ethylamine side chain offers a reactive site for further functionalization.
A fundamental understanding of the solubility of this compound is paramount for its effective application. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it dictates the choice of reaction media and purification methods. This guide aims to provide a deep dive into the solubility profile of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, succinimide, is presented in Table 1.
| Property | This compound | Succinimide (Pyrrolidine-2,5-dione) |
| Molecular Formula | C₆H₁₀N₂O₂ | C₄H₅NO₂[1] |
| Molecular Weight | 142.16 g/mol | 99.09 g/mol [1] |
| Melting Point | 132-134 °C[2] | 125-127 °C[3] |
| pKa | Not experimentally determined (amine ~9-10, imide ~9.5) | 9.5[3] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two carbonyl groups and a primary amine allows for hydrogen bonding with protic solvents. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the amine can act as hydrogen bond donors. Therefore, good solubility is anticipated in polar protic solvents. A publication describing its synthesis indicates its solubility in absolute ethanol[4]. The parent compound, succinimide, is soluble in water and ethanol[3].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. The carbonyl groups of the succinimide ring are expected to interact favorably with these solvents. A Schiff base derivative of this compound has been shown to be soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), suggesting that the parent compound is also likely to be soluble in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the molecule, with its multiple heteroatoms and potential for hydrogen bonding, poor solubility is expected in nonpolar solvents. The parent succinimide is insoluble in ether and chloroform[3].
The Critical Role of pH in Aqueous Solubility
The primary amine group on the ethylamine side chain of this compound is basic. This means that in aqueous solutions, its solubility will be highly dependent on the pH.
In acidic conditions (low pH), the primary amine will be protonated to form a cationic ammonium salt:
R-NH₂ + H⁺ ⇌ R-NH₃⁺
This protonated form is significantly more polar and will exhibit much higher aqueous solubility compared to the neutral molecule. Conversely, in neutral to basic conditions (higher pH), the amine will be in its less soluble, neutral form. This pH-dependent solubility is a critical consideration in applications such as drug formulation for oral administration, where the compound will encounter the acidic environment of the stomach and the more neutral environment of the intestines.
Experimental Determination of Solubility
Given the lack of specific quantitative solubility data in the public domain, empirical determination is essential for any research or development activities. The following are detailed, field-proven protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a saturated solution at a given temperature.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Separate the saturated solution from the excess solid by filtration through a 0.45 µm filter or by centrifugation at high speed. This step is critical to avoid aspirating any solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Analyze the saturated filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated filtrate. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
-
Kinetic Solubility
Kinetic solubility is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer. It provides an indication of how a compound will behave when rapidly transitioning from a high-concentration organic solution to an aqueous environment.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Dilution and Precipitation:
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.
-
Mix thoroughly and allow to stand at room temperature for a defined period (e.g., 1-2 hours).
-
-
Analysis:
-
Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring absorbance. An increase in turbidity indicates precipitation.
-
Alternatively, the solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS against a calibration curve.
-
Visualizing the Process
To aid in the understanding of the experimental workflow for determining thermodynamic solubility, the following diagram is provided.
Sources
An In-Depth Technical Guide to the Stability and Storage of 1-(2-Aminoethyl)pyrrolidine-2,5-dione
Abstract
1-(2-Aminoethyl)pyrrolidine-2,5-dione, a key heterocyclic building block, is instrumental in the synthesis of novel therapeutics and advanced polymers. Its core structure, a succinimide ring attached to an aminoethyl side chain, confers valuable reactivity but also introduces specific stability challenges. Mismanagement of this compound can lead to degradation, compromising experimental outcomes and the integrity of resulting products. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the compound's purity, reactivity, and shelf-life.
Introduction: The Significance of a Versatile Scaffold
This compound is a derivative of succinimide, a five-membered lactam ring. This compound serves as a vital intermediate in medicinal chemistry and materials science.[1] Its bifunctional nature—a reactive primary amine and a succinimide ring that can be further functionalized—makes it a valuable precursor for a wide range of molecules.
Notably, the pyrrolidine-2,5-dione scaffold is a privileged structure in drug discovery, forming the core of compounds with anticonvulsant, anti-inflammatory, and antimicrobial activities.[2] The synthesis of this intermediate is typically achieved through the reaction of succinic anhydride with ethylenediamine.[3] Given its role as a foundational starting material, maintaining its chemical integrity from procurement to application is paramount.
Physicochemical Properties
A clear understanding of the compound's fundamental properties is the first step toward ensuring its stability. The hydrochloride salt is a common commercial form.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem |
| Molecular Weight | 142.16 g/mol | PubChem |
| CAS Number | 1211465-79-0 (hydrochloride salt) | Chem-Impex[1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar organic solvents | Inferred |
Core Principles of Stability: Causality and Control
The stability of this compound is primarily dictated by the chemical susceptibility of its succinimide ring. Several environmental factors can trigger degradation, each rooted in specific chemical principles.
Hydrolysis: The Primary Degradation Pathway
The most significant threat to the compound's integrity is the hydrolysis of the imide bonds within the succinimide ring. This reaction is catalyzed by the presence of water and is highly influenced by pH.
-
Mechanism: Nucleophilic attack by a water molecule on one of the carbonyl carbons of the imide ring leads to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking a carbon-nitrogen bond and opening the ring to form N-(2-aminoethyl)succinamic acid, an amic acid derivative.
-
Causality (pH-Dependence):
-
Alkaline Conditions (pH > 7): Hydrolysis is significantly accelerated under basic conditions. The hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to rapid ring-opening. Even mildly alkaline conditions can promote degradation.
-
Acidic Conditions (pH < 7): While more stable than in basic media, the succinimide ring can still undergo hydrolysis under acidic conditions, albeit at a slower rate. Low pH environments are generally preferred for maximizing the stability of succinimide-containing molecules in solution.[4]
-
-
Field Insight: The presence of the primary amine on the ethyl side chain can create a local microenvironment with a basic character, potentially auto-catalyzing hydrolysis if moisture is present. Therefore, maintaining a scrupulously dry environment is non-negotiable.
Temperature
As with most chemical reactions, the rate of degradation is temperature-dependent.
-
Causality: Increased thermal energy raises the kinetic energy of molecules, increasing the frequency and energy of collisions. This overcomes the activation energy barrier for hydrolysis and other potential degradation reactions more readily. While some N-substituted succinimides can be synthesized via thermal imidization, excessive or prolonged heat can also lead to decomposition.[2]
-
Field Insight: Commercial suppliers often recommend refrigerated storage (e.g., 2°C to 8°C) to minimize thermal degradation over time.[1] This simple measure is one of the most effective ways to prolong the shelf-life of the solid compound.
Moisture and Atmosphere
Moisture is the key reactant in the primary hydrolytic degradation pathway.
-
Causality: As a solid, the compound is hygroscopic and can absorb ambient moisture from the atmosphere. This absorbed water can initiate hydrolysis even in the solid state, leading to a gradual loss of purity.
-
Field Insight: Storing the compound in a desiccator over a drying agent (e.g., silica gel, Drierite™) provides an excellent secondary barrier against moisture. For long-term storage or for highly sensitive applications, backfilling the container with an inert gas like argon or nitrogen can also displace oxygen and moisture, offering maximal protection.
Visualization of Degradation and Workflow
Visual models are essential for conceptualizing the processes that must be controlled.
Caption: Primary hydrolytic degradation pathway of the compound.
Recommended Storage and Handling: A Self-Validating System
A robust storage and handling protocol is a self-validating system; it inherently minimizes the opportunities for degradation, ensuring the compound you use is the compound you intended to use.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal energy, slowing the rate of all potential degradation reactions.[1] |
| Atmosphere | Dry; Inert (Argon/Nitrogen) for long-term | Prevents exposure to atmospheric moisture, the key reactant for hydrolysis. |
| Container | Tightly sealed, amber glass or opaque vial | Prevents moisture ingress and protects from potential photolytic degradation. |
| Location | Desiccator (with active desiccant) | Provides a secondary barrier against ambient humidity. |
Handling Protocol
-
Receiving and Initial Aliquoting:
-
Upon receipt, visually inspect the container seal for integrity.
-
Before opening for the first time, allow the container to equilibrate to room temperature for at least 30-60 minutes inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
In a controlled, low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), immediately aliquot the bulk material into smaller, single-use vials. This is the most important "field-proven" step to protect the primary stock from repeated exposure to the atmosphere.
-
-
Preparation of Solutions:
-
Prepare solutions fresh for each experiment whenever possible.
-
If using aqueous buffers, opt for a slightly acidic pH (e.g., pH 5.0-6.5) to maximize stability in solution.[4] Avoid basic buffers.
-
For organic synthesis, use high-purity, anhydrous solvents.
-
-
Safety and Personal Protective Equipment (PPE):
-
Always handle the compound in a well-ventilated fume hood.
-
Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
The hydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Experimental Protocol: Validating Compound Stability
Researchers must have a method to validate the stability of their own samples, especially if a stock has been stored for an extended period or if degradation is suspected. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Stability Study Workflow
Caption: Workflow for an accelerated stability assessment study.
Step-by-Step HPLC Methodology
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your T=0 standard.
-
Dilute the stock solution into different aqueous buffers (e.g., pH 5.0 acetate, pH 7.4 phosphate, pH 9.0 borate) to a final concentration of 0.1 mg/mL.
-
Incubate these sample solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the imide chromophore).
-
Injection Volume: 10 µL.
-
-
Data Collection and Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours; 7, 14, 30 days), inject samples onto the HPLC.
-
Record the peak area of the parent compound. The hydrolysis product, being more polar, will typically have a shorter retention time.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Conclusion
The utility of this compound in scientific research is directly tied to its chemical purity. Its primary liability—the susceptibility of the succinimide ring to hydrolysis—is a manageable risk. By understanding the underlying chemical principles and implementing a rigorous system of control over temperature, moisture, and pH, researchers can ensure the long-term stability and reliability of this critical chemical intermediate. The protocols outlined in this guide provide a robust framework for achieving this goal, thereby safeguarding the integrity of experimental data and the quality of synthesized products.
References
- Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Maleimides, Succinimides, and Their Derivatives. In The Chemistry of Amides (pp. 879-964). John Wiley & Sons, Ltd. (General reference for succinimide chemistry)
- Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2738. (Provides context on the pyrrolidine-2,5-dione structure)
-
ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved from [Link][3]
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Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 46-54. [Link][4]
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Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link][2][5]
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PubChem. (n.d.). 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione. Retrieved from [Link][6]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Aminoethyl)pyrrolidine-2,5-dione
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Aminoethyl)pyrrolidine-2,5-dione, a key intermediate in synthetic and medicinal chemistry. Pyrrolidine-2,5-diones, also known as succinimides, are a class of heterocyclic compounds with significant applications in the development of pharmacologically active agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction and Synthesis Overview
This compound (Molecular Formula: C₆H₁₀N₂O₂) is synthesized via the reaction of succinic anhydride with ethylenediamine.[3][4] This reaction proceeds through the formation of an intermediate amic acid, which then undergoes cyclodehydration to form the target imide.[5] Understanding the spectroscopic signature of this compound is crucial for confirming its identity, purity, and for tracking its incorporation into more complex molecular architectures.
The structural confirmation relies on a synergistic approach, where each spectroscopic technique provides a unique piece of the structural puzzle. IR spectroscopy identifies the key functional groups, NMR spectroscopy maps the proton and carbon framework, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.
Caption: Synthesis of this compound.
Molecular Structure
The foundational step in spectroscopic analysis is understanding the molecule's structure. Below is the chemical structure of this compound, highlighting the key functional groups: the five-membered succinimide ring and the primary aminoethyl side chain.
Caption: Chemical structure of the target molecule.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the distinct vibrational frequencies of its imide and primary amine moieties.
Interpretation: The IR spectrum provides clear evidence for the key structural features. The most prominent bands are the C=O stretching vibrations, characteristic of the succinimide ring.[6] The presence of N-H stretching and bending vibrations confirms the primary amine group at the terminus of the ethyl side chain. The C-N and C-H stretching vibrations further support the overall structure. A representative spectrum can be found in the work by Hassan, Z.M., et al.[7]
Table 1: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3200 - 3000 | Medium | C-H Stretch | Alkyl (CH₂) |
| ~1770 | Strong | C=O Stretch (asymmetric) | Imide |
| ~1700 | Strong | C=O Stretch (symmetric) | Imide |
| 1650 - 1580 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| 1450 - 1350 | Medium | C-H Bend | Alkyl (CH₂) |
| 1300 - 1200 | Medium | C-N Stretch | Amine/Imide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.5 - 2.0 | Singlet (broad) | 2H | -NH₂ | Amine protons are often broad and their chemical shift is concentration and solvent dependent. |
| ~ 2.7 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- | The two methylene groups in the succinimide ring are chemically equivalent due to symmetry, resulting in a singlet. |
| ~ 2.8 | Triplet | 2H | -CH₂-NH₂ | This methylene group is adjacent to the amine, leading to a downfield shift. It will be split into a triplet by the adjacent -CH₂- group. |
| ~ 3.6 | Triplet | 2H | -N-CH₂ -CH₂- | This methylene group is directly attached to the imide nitrogen, causing the most significant downfield shift. It will be split into a triplet by the adjacent -CH₂- group. |
Carbon-13 (¹³C) NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 30 | -CO-C H₂-C H₂-CO- | The methylene carbons within the succinimide ring. |
| ~ 38 | -C H₂-NH₂ | The terminal methylene carbon attached to the primary amine. |
| ~ 40 | -N-C H₂-CH₂- | The methylene carbon attached to the imide nitrogen. |
| ~ 178 | -C =O | The carbonyl carbons of the imide group, which are highly deshielded. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.
Expected Molecular Ion: The calculated monoisotopic mass of this compound (C₆H₁₀N₂O₂) is approximately 142.07 g/mol . In an ESI-MS experiment, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 143.08.
Plausible Fragmentation Pathway: While experimental mass spectra for the target molecule were not found in the initial search, a logical fragmentation pathway can be proposed. A common fragmentation for N-substituted succinimides involves cleavage at the N-alkyl bond.
Caption: Proposed fragmentation of the protonated molecule.
The primary fragmentation would likely be the cleavage of the bond between the imide nitrogen and the ethyl side chain, leading to the formation of a stable succinimide cation at m/z 100.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.
Synthesis of this compound[3]
-
Dissolve succinic anhydride (1 molar equivalent) in absolute ethanol with stirring.
-
Separately, dissolve ethylenediamine (1 molar equivalent) in absolute ethanol.
-
Add the ethylenediamine solution to the succinic anhydride solution.
-
Heat the mixture under reflux for approximately 45 minutes. A white precipitate should form.
-
Collect the solid product by filtration.
-
Wash the product with diethyl ether and dry it in a desiccator.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
-
IR Spectroscopy: Spectra are typically acquired using an FTIR spectrometer. The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
NMR Spectroscopy: The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C spectra are recorded on a high-field NMR spectrometer (e.g., 300-600 MHz).
-
Mass Spectrometry: The sample is dissolved in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Conclusion
The combination of IR, NMR, and MS provides an unambiguous characterization of this compound. The IR spectrum confirms the presence of the imide and primary amine functional groups. Predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeleton, which can be verified experimentally. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic data set serves as a critical reference for any researcher utilizing this versatile chemical building block in their synthetic endeavors.
References
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Hassan, Z.M., et al. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Journal of Physics: Conference Series, 1660, 012027. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Available at: [Link]
-
ResearchGate. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Available at: [Link]
-
Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2738. Available at: [Link]
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ACS Publications. (n.d.). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics. Available at: [Link]
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ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Available at: [Link]
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MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]
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International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Available at: [Link]
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CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]
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ResearchGate. (n.d.). Experimental spectroscopic investigations, solute-solvent interactions, topological analysis and biological evaluations of N-(9-Fluorenylmethoxycarbonyloxy)succinimide: An effective agent in anti-breast cancer activity. Available at: [Link]
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PubMed. (n.d.). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Available at: [Link]
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Wiley Online Library. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Available at: [Link]
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The Untapped Potential of 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Technical Guide for Biochemical Applications
Abstract
This technical guide delves into the biochemical applications of 1-(2-Aminoethyl)pyrrolidine-2,5-dione, a bifunctional molecule poised for innovative uses in bioconjugation, drug delivery, and diagnostics. While not as ubiquitously cited as other crosslinkers, its unique structural features—a terminal primary amine and an N-substituted succinimide ring—offer a versatile chemical handle for researchers. This document provides a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed protocols and theoretical frameworks to empower researchers in drug development and biochemical engineering.
Introduction: Unveiling a Versatile Chemical Tool
In the landscape of biochemical reagents, bifunctional linkers are indispensable tools for covalently connecting molecules.[1] this compound is one such molecule, presenting a simple yet potent architecture. It comprises a reactive primary amine at one end of an ethyl chain and a succinimide ring at the other. This structure positions it as a valuable building block for creating more complex molecular architectures.[2] While its primary documented use is as a chemical intermediate in the synthesis of more complex molecules, such as Schiff base ligands for metal complexes, the inherent reactivity of its functional groups suggests a much broader range of applications in biochemistry.[3][4]
This guide will explore the untapped potential of this molecule, moving beyond its current documented uses to its logical applications in areas such as targeted drug delivery, the development of novel bioprobes, and the functionalization of surfaces for diagnostic and research purposes.
Physicochemical Properties and Synthesis
Understanding the fundamental properties of this compound is key to harnessing its potential.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁ClN₂O₂ (Hydrochloride salt) | [2] |
| Molecular Weight | 178.62 g/mol (Hydrochloride salt) | [2] |
| CAS Number | 1211465-79-0 (Hydrochloride salt) | [2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in polar solvents | Inferred from structure |
| Storage | 2°C - 8°C, keep container well closed | [2] |
Synthesis Pathway
The synthesis of this compound is straightforward, typically involving the reaction of succinic anhydride with ethylenediamine.[3][4] This reaction proceeds via the nucleophilic attack of one of the amino groups of ethylenediamine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization with the loss of a water molecule forms the stable five-membered succinimide ring, leaving the other amino group of the original ethylenediamine as a free, reactive primary amine.
Caption: Synthesis of this compound.
Core Biochemical Applications: A Forward-Looking Perspective
The true potential of this compound lies in the strategic application of its two key functional groups: the primary amine and the succinimide ring.
The Primary Amine as a Nucleophilic Handle
The terminal primary amine is a potent nucleophile, readily reacting with a wide array of electrophilic functional groups to form stable covalent bonds. This makes it an ideal anchor point for attaching the molecule to proteins, peptides, or other biomolecules.
Potential Applications:
-
Bioconjugation: The primary amine can be reacted with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive reagents to conjugate it to antibodies, enzymes, and other proteins.[5][6]
-
Surface Functionalization: Surfaces (e.g., nanoparticles, microplates, beads) functionalized with electrophilic groups can be modified with this compound to introduce the succinimide moiety for further reactions.
-
Dendrimer and Polymer Synthesis: The molecule can serve as a foundational building block in the stepwise synthesis of dendrimers or other polymers where a terminal amine is required for chain extension.
The Succinimide Ring: More Than Just a Linker
While the N-substituted succinimide ring is relatively stable, it is susceptible to hydrolysis, particularly at elevated pH.[7][8][9] This ring-opening reaction can be a highly desirable feature in the design of "smart" linkers for drug delivery systems.
Key Reaction: Succinimide Ring Hydrolysis
Under basic conditions, the succinimide ring can undergo hydrolysis to yield a stable, ring-opened succinamic acid derivative.[10][11] This transformation alters the chemical nature of the linker, which can be exploited to trigger the release of a conjugated cargo.
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Introduction: The Pyrrolidine-2,5-dione Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione: Synthesis, Derivatization, and Therapeutic Potential
The pyrrolidine-2,5-dione, commonly known as the succinimide ring system, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, five-membered heterocyclic structure is a cornerstone in the design of a multitude of pharmacologically active agents.[1][3] The two carbonyl groups provide key hydrogen bond acceptor sites, while the nitrogen atom offers a versatile point for substitution, enabling fine-tuning of physicochemical and pharmacokinetic properties.[3][4] This guide focuses on a particularly valuable building block: This compound . The introduction of an ethylamine substituent at the N-1 position endows the scaffold with a terminal primary amine, a nucleophilic handle that unlocks a vast chemical space for the synthesis of diverse derivatives and analogs. This strategic placement of a reactive group transforms the simple succinimide core into a powerful platform for developing compound libraries aimed at various therapeutic targets, including those for epilepsy, microbial infections, and neurodegenerative diseases.[2][3][5]
This document, intended for drug development professionals and researchers, provides a comprehensive overview of the synthesis, chemical utility, and biological significance of this compound and its derivatives. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical family.
Core Synthesis: Establishing the Foundation
The synthesis of the this compound scaffold is a straightforward yet elegant process, typically achieved through the condensation of succinic anhydride with ethylenediamine.[6][7] This reaction is a classic example of imide formation, a robust and high-yielding transformation fundamental to heterocyclic chemistry.
The causality of this reaction lies in the nucleophilic attack of one of the amino groups of ethylenediamine on one of the electrophilic carbonyl carbons of succinic anhydride. This initially forms an amic acid intermediate, which, upon heating, undergoes intramolecular cyclization via dehydration to yield the stable five-membered succinimide ring. Using ethylenediamine is critical as its bifunctional nature (two amino groups) allows one to react and form the imide, while leaving the other terminal amine free for subsequent derivatization.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for reproducibility. The successful formation of the product can be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry, which will show characteristic signals for the succinimide ring and the primary amine.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve succinic anhydride (0.1 mol) in a suitable solvent such as glacial acetic acid or toluene (100 mL).[8] The choice of an acid catalyst or a solvent that allows for azeotropic removal of water facilitates the final dehydration step.
-
Reaction Initiation: Slowly add ethylenediamine (0.1 mol) dropwise to the stirred solution at room temperature. The reaction is exothermic; controlling the addition rate prevents an uncontrolled temperature increase.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. This provides the necessary energy for the intramolecular cyclization and dehydration of the amic acid intermediate to the imide.
-
Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then purified.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method for purification. This process removes unreacted starting materials and byproducts, yielding the pure this compound as a crystalline solid.[9]
-
Characterization: The final product should be characterized to confirm its identity and purity.
-
FT-IR: Look for characteristic C=O stretching vibrations for the imide group (~1700-1770 cm⁻¹) and N-H stretching for the primary amine (~3300-3400 cm⁻¹).
-
¹H NMR: Expect signals corresponding to the two equivalent methylene groups of the succinimide ring and the two distinct methylene groups of the ethylamino chain.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₆H₁₀N₂O₂: 142.16 g/mol ).
-
Derivatization Strategies: Harnessing the Terminal Amine
The true utility of this compound lies in its capacity as a versatile synthon. The terminal primary amine is a potent nucleophile, readily reacting with a wide array of electrophiles to generate diverse libraries of N-substituted analogs. This functional handle is the gateway to exploring vast chemical space and optimizing biological activity.
Key derivatization reactions include:
-
Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which can be further reduced to stable secondary amines.[7]
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
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In-Depth Technical Guide to the Safe Handling of 1-(2-Aminoethyl)pyrrolidine-2,5-dione and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Aminoethyl)pyrrolidine-2,5-dione and its more commonly available hydrochloride salt. As a key building block in the synthesis of biologically active compounds, a thorough understanding of its hazard profile and proper handling procedures is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for the recommended procedures.
Hazard Identification and Risk Assessment
This compound hydrochloride (CAS No. 1211465-79-0) is a chemical intermediate that requires careful handling due to its potential health hazards.[1] The primary risks associated with this compound are related to irritation and acute toxicity upon ingestion.
GHS Hazard Classification:
Based on available data, this compound hydrochloride is classified as follows:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]
Pictogram:
Signal Word: Warning
Causality of Hazards:
The succinimide ring, a core feature of this molecule, and the presence of a primary amino group contribute to its reactivity and potential for biological interaction. The amino group can act as a nucleophile, and the overall structure may interact with biological macromolecules, leading to irritation and toxic effects if absorbed. The hydrochloride salt form suggests good water solubility, which can facilitate its absorption through mucous membranes.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁ClN₂O₂ | Biosynth[1] |
| Molecular Weight | 178.62 g/mol | Biosynth[1] |
| CAS Number | 1211465-79-0 | Biosynth[1] |
| Appearance | White solid (inferred from related compounds) | |
| Solubility | Expected to be soluble in water | |
| Storage Temperature | 2°C - 8°C | Biosynth[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific experimental procedures.
Step-by-Step PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound HCl.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.
-
Hand Protection: Nitrile gloves should be worn. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.
-
Skin and Body Protection: A standard laboratory coat should be worn and buttoned to its full length.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. If a fume hood is not available for tasks that may generate dust, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne dust. Use a spatula for transfers and avoid creating dust clouds.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Prompt and correct response to an emergency situation can significantly mitigate potential harm.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
The appropriate response to a spill depends on its size and location.
Spill Response Decision Tree:
Caption: Decision tree for responding to a spill of this compound HCl.
Disposal Considerations
All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Conclusion
This compound and its hydrochloride salt are valuable reagents in synthetic chemistry. However, their potential hazards necessitate a diligent and informed approach to safety. By understanding the underlying risks and adhering to the protocols outlined in this guide, researchers can work with this compound confidently and safely.
References
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Al-Jibouri, M. N. A. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Journal of Physics: Conference Series, 1660, 012061. [Link]
- BLD Pharmatech. (n.d.). This compound hydrochloride Safety Data Sheet. Retrieved January 26, 2026, from a URL that would be specific to the downloaded SDS.
-
PubChem. (n.d.). 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to Protein Cross-Linking with 1-(2-Aminoethyl)pyrrolidine-2,5-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(2-Aminoethyl)pyrrolidine-2,5-dione, commonly known as N-(2-Aminoethyl)maleimide, for protein cross-linking. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into optimizing conjugation strategies for various applications.
Foundational Principles of N-(2-Aminoethyl)maleimide in Bioconjugation
N-(2-Aminoethyl)maleimide is a heterobifunctional cross-linker, a class of reagents designed to connect two different biomolecules with high specificity.[1] Its structure features two key reactive groups: a maleimide moiety and a primary amine, enabling a versatile, two-stage conjugation approach.[2] This strategic design minimizes the uncontrolled polymerization that can occur with homobifunctional cross-linkers.[1]
The primary application of N-(2-Aminoethyl)maleimide lies in its ability to covalently link to sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins. This reaction, a Michael addition, is highly efficient and chemoselective within a specific pH range, forming a stable thioether bond.[3] The resulting conjugate introduces a free primary amine, which can then be targeted by an amine-reactive chemical group, such as an N-hydroxysuccinimide (NHS) ester, for the attachment of a second molecule.[2][4]
The Thiol-Maleimide Reaction: A Closer Look
The conjugation of maleimides to thiols is a cornerstone of bioconjugation due to its speed and specificity under mild conditions.[5] The reaction is most efficient and selective for thiols over amines at a pH of 6.5-7.5.[2][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] However, as the pH rises above 7.5, the reactivity of the maleimide group with primary amines (such as those in lysine residues) becomes a competing side reaction.[6]
Stability Considerations: Hydrolysis and Reversibility
A critical factor to consider when working with maleimides is their susceptibility to hydrolysis, particularly at alkaline pH (≥ 8.0).[7] This process involves the opening of the maleimide ring, rendering it unreactive towards thiols.[7][8] Therefore, maintaining the recommended pH range during conjugation is crucial for optimal results.
Furthermore, the thioether bond formed between a thiol and a maleimide can exhibit slow reversibility under certain conditions.[5] For applications requiring long-term stability, such as in vivo drug delivery, strategies to create more stable conjugates are often employed.[9]
Core Applications in Research and Drug Development
The unique properties of N-(2-Aminoethyl)maleimide make it a valuable tool in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): This cross-linker is instrumental in the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody.[6] The antibody directs the drug to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[10]
-
Protein Labeling: Researchers utilize this reagent for the site-specific labeling of proteins with fluorescent tags, biotin, or enzymes for detection and analysis in proteomics and diagnostics.[11]
-
Surface Functionalization: N-(2-Aminoethyl)maleimide can be used to immobilize thiol-containing proteins or peptides onto amine-reactive surfaces, such as nanoparticles and beads, for applications in biosensing and drug delivery.[2][12]
-
Probing Protein Structure and Interactions: By cross-linking specific cysteine residues, researchers can gain insights into protein conformation and study protein-protein interactions.[13][14]
Experimental Protocols and Workflows
The following protocols provide a general framework for using N-(2-Aminoethyl)maleimide. It is important to note that optimal conditions may vary depending on the specific proteins and molecules involved, and empirical optimization is often necessary.
General Workflow for Two-Step Heterobifunctional Cross-Linking
The following diagram illustrates a typical workflow for using N-(2-Aminoethyl)maleimide to conjugate a thiol-containing protein (Protein 1) to an amine-reactive molecule (Molecule 2).
Caption: A two-step workflow for protein conjugation.
Detailed Protocol: Conjugation of a Thiol-Containing Protein
This protocol outlines the first step of the workflow: reacting a protein with N-(2-Aminoethyl)maleimide.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
N-(2-Aminoethyl)maleimide hydrochloride (MW: 176.60)[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES, pH 7.0-7.5.[7] Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) if disulfide bonds need to be reduced to generate free thiols.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction may be necessary. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide cross-linker.
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a stock solution of N-(2-Aminoethyl)maleimide in an anhydrous solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the N-(2-Aminoethyl)maleimide stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (cross-linker:protein) is a common starting point, but this should be optimized for each specific application.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[7]
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as cysteine or beta-mercaptoethanol, to consume any unreacted maleimide.
-
-
Purification:
-
Remove excess, non-reacted cross-linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol for Subsequent Amine-Reactive Conjugation
After purification, the amine-modified protein is ready for conjugation to a molecule containing an amine-reactive group.
Materials:
-
Amine-modified protein from the previous step.
-
Molecule to be conjugated (e.g., NHS-ester activated fluorophore, biotin, or drug).
-
Amine-reactive conjugation buffer (e.g., PBS, pH 7.2-8.0).
Procedure:
-
Prepare the Amine-Reactive Molecule: Dissolve the amine-reactive molecule in an appropriate solvent (e.g., DMSO) immediately before use.
-
Conjugation Reaction:
-
Add the amine-reactive molecule to the solution of the amine-modified protein. The optimal molar ratio will depend on the specific molecules and desired degree of labeling and should be determined empirically.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using an appropriate method (e.g., desalting column, dialysis, chromatography) to remove unreacted molecules.
-
Optimization and Troubleshooting
The success of a conjugation reaction depends on several factors that can be optimized for improved efficiency and reproducibility.
| Parameter | Recommendation | Rationale |
| pH | 6.5-7.5 for thiol-maleimide reaction. | Maximizes selectivity for thiols and minimizes maleimide hydrolysis.[5][7] |
| Molar Ratio (Cross-linker:Protein) | Start with 10:1 to 20:1 and optimize. | A higher ratio can increase conjugation efficiency but may also lead to non-specific modifications. |
| Reaction Time | 30 minutes to 2 hours. | Shorter times may be sufficient for highly reactive thiols, while longer times may be needed for less accessible ones.[7] |
| Protein Concentration | 1-10 mg/mL. | Higher concentrations can favor the conjugation reaction over hydrolysis of the cross-linker. |
Common Issues and Solutions:
-
Low Conjugation Efficiency:
-
Ensure complete reduction of disulfide bonds if necessary.
-
Verify the pH of the reaction buffer.
-
Increase the molar ratio of the cross-linker.
-
Increase the reaction time.
-
-
Protein Aggregation:
-
Work with highly pure protein preparations.
-
Consider including additives like non-ionic detergents or glycerol in the reaction buffer.
-
Optimize the degree of labeling to avoid excessive modification.
-
-
Non-Specific Labeling:
-
Strictly maintain the pH below 7.5 to avoid reaction with amines.
-
Quench the reaction after the desired incubation time.
-
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful cross-linking and determine the degree of labeling. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To confirm the covalent modification and determine the precise mass of the conjugate.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the conjugate and separate it from unconjugated species.
-
UV-Vis Spectroscopy: To quantify the degree of labeling if the attached molecule has a distinct absorbance spectrum.
Conclusion
N-(2-Aminoethyl)maleimide is a powerful and versatile heterobifunctional cross-linker that enables the precise and efficient conjugation of proteins for a wide array of applications in research and therapeutic development. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can successfully leverage this reagent to create well-defined and functional protein conjugates.
References
- Martínez-Jothar, L., et al. (2018).
- Vector Laboratories. (2025). Maleimide Crosslinker Selection Guide. Vector Labs.
- Creative Biolabs. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker.
- Vector Laboratories. Maleimide Reaction Chemistry. Vector Labs.
- G-Biosciences. Protein Cross-Linkers. G-Biosciences.
- Canadian Science Publishing. (1970). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry.
- Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand.
- Creative Biolabs. Heterobifunctional Crosslinkers.
- ResearchGate. (2025). Development of a Maleimide Amino Acid for Use as a Tool for Peptide Conjugation and Modification.
- PubMed Central. (2008). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. PMC.
- Wiley Online Library. (2020). Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry.
- PubMed Central. (2016).
- eDiss. (2020). Investigating chemical crosslinking of protein-RNA complexes by mass spectrometry. eDiss.
- CovaChem. Heterobifunctional Crosslinkers. CovaChem.
- Thermo Fisher Scientific. (2021). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- PubMed Central. (2018).
- ACS Publications. (2021). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics.
- UCL Discovery. (2019).
- Thermo Fisher Scientific. Protein Crosslinking. Thermo Fisher Scientific.
- UCL Discovery. (2018).
- Molecular & Cellular Proteomics. (2010).
- BroadPharm. (2024).
- Dovepress. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.
- PubMed. (2016). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. Analytical Chemistry.
- ResearchGate. (2020). Selective cross-linking of coinciding protein assemblies by in-gel cross-linking mass-spectrometry.
- PubMed Central. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
- International Journal of Nanomedicine. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.
- ACS Publications. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- The Royal Society of Chemistry. (n.d.).
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- 2. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
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Application Notes and Protocols: Leveraging "1-(2-Aminoethyl)pyrrolidine-2,5-dione" in Advanced Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of "1-(2-Aminoethyl)pyrrolidine-2,5-dione" in modern bioconjugation techniques. While not a conventional, off-the-shelf crosslinker, this molecule's unique structure, featuring a terminal primary amine and a stable succinimide ring, presents it as a valuable building block for creating custom linkers and functionalizing biomolecules and surfaces. This guide will detail its synthesis, chemical properties, and propose detailed protocols for its use in two-step bioconjugation workflows, particularly in the context of antibody-drug conjugate (ADC) development and surface immobilization.
Introduction: Unveiling the Potential of a Custom Linker Component
The field of bioconjugation is continually evolving, driven by the need for more precise and stable linkages between biomolecules and a variety of payloads, including therapeutic agents, imaging probes, and solid supports. While a plethora of bifunctional crosslinkers are commercially available, the synthesis of custom linkers with specific properties remains a crucial aspect of advanced drug development and diagnostics. "this compound," a derivative of succinimide, emerges as a molecule of interest in this context. Its primary amine provides a reactive handle for a multitude of conjugation chemistries, while the succinimide ring offers a stable, non-reactive core.
This document serves as a detailed application note for researchers looking to incorporate "this compound" into their bioconjugation strategies. We will explore its synthesis, reactivity, and provide step-by-step protocols for its application in generating functionalized biomolecules and surfaces, thereby enabling novel therapeutic and diagnostic constructs.
Chemical Properties and Synthesis
"this compound" is synthesized through the reaction of succinic anhydride with ethylenediamine[1]. This reaction forms the stable five-membered succinimide ring with a pendant aminoethyl group.
Key Structural Features:
-
Primary Amine (-NH₂): A potent nucleophile that can readily react with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (in the presence of a reducing agent).
-
Pyrrolidine-2,5-dione (Succinimide) Ring: A stable cyclic imide that is generally unreactive under standard physiological and bioconjugation conditions. It's important to distinguish this from the highly reactive N-hydroxysuccinimide (NHS) ester group used for amine coupling. The succinimide ring in this molecule is a stable part of the linker backbone. However, under harsh basic conditions (high pH), the ring can be susceptible to hydrolysis[2][3][4][5][6].
Synthesis of this compound:
A general laboratory-scale synthesis involves the condensation of succinic anhydride and ethylenediamine.
Synthesis of this compound.
Core Application: A Two-Step Bioconjugation Strategy
The primary utility of "this compound" in bioconjugation lies in its role as a primary amine-presenting molecule in a two-step conjugation process. This strategy is particularly useful when direct conjugation is not feasible or when a specific spacer is required.
The workflow involves:
-
Functionalization: Attaching "this compound" to a molecule or surface of interest. This introduces a terminal primary amine.
-
Conjugation: Reacting the newly introduced amine with an amine-reactive payload (e.g., an NHS-ester of a drug or dye).
Two-step bioconjugation workflow.
This approach offers several advantages:
-
Versatility: Allows the use of a wide range of commercially available amine-reactive payloads.
-
Control: Provides better control over the conjugation reaction by separating the functionalization and conjugation steps.
-
Customization: Enables the creation of custom linker lengths and properties.
Detailed Protocols
Protocol 1: Functionalization of a Carboxylated Surface (e.g., Nanoparticles) with "this compound"
This protocol describes the introduction of primary amines onto a surface presenting carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., magnetic beads, quantum dots)
-
"this compound"
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Resuspend Nanoparticles: Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Prepare Reagents: Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer. Prepare a solution of "this compound" (20 mg/mL) in Coupling Buffer.
-
Activate Carboxyl Groups: Add EDC and NHS to the nanoparticle suspension. A typical starting molar excess is 10-fold of EDC and 25-fold of NHS over the estimated carboxyl groups on the nanoparticle surface. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Wash: Pellet the nanoparticles by centrifugation or magnetic separation and discard the supernatant. Wash the activated nanoparticles twice with cold Activation Buffer to remove excess EDC and NHS.
-
Couple Amine Linker: Immediately resuspend the activated nanoparticles in Coupling Buffer containing a 50-fold molar excess of "this compound". Incubate for 2 hours at room temperature with gentle mixing.
-
Quench and Wash: Add Quenching Buffer to a final concentration of 50 mM to block any unreacted NHS-ester groups. Incubate for 15 minutes. Pellet the nanoparticles and wash three times with Wash Buffer.
-
Final Resuspension: Resuspend the amine-functionalized nanoparticles in a suitable storage buffer (e.g., PBS with a preservative).
Characterization of Amine-Functionalized Nanoparticles:
The successful functionalization can be confirmed using various techniques:
| Characterization Method | Principle | Expected Outcome |
| FTIR Spectroscopy | Detects vibrational modes of chemical bonds. | Appearance of new peaks corresponding to the amide bond and the succinimide ring. |
| Zeta Potential Measurement | Measures the surface charge of the nanoparticles. | A shift towards a more positive zeta potential due to the presence of protonated primary amines. |
| Ninhydrin Assay | A colorimetric assay for the quantification of primary amines. | A color change indicating the presence of primary amines on the surface. |
Protocol 2: Two-Step Conjugation of a Small Molecule Drug to an Antibody
This protocol outlines the creation of a custom antibody-drug conjugate (ADC) by first modifying the antibody with a linker derived from "this compound" and then conjugating an NHS-ester of a drug.
Step A: Synthesis of a Heterobifunctional Linker
First, a heterobifunctional linker is synthesized by reacting "this compound" with a dicarboxylic acid that has one end protected. For example, reacting with mono-tert-butyl succinate followed by deprotection would yield a linker with a terminal carboxylic acid.
Step B: Antibody Modification and Drug Conjugation
Materials:
-
Antibody (e.g., IgG) in PBS, pH 7.4
-
Synthesized heterobifunctional linker with a terminal carboxyl group
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
NHS-ester of the drug/payload
-
Desalting columns
Procedure:
-
Antibody Preparation: Exchange the antibody into Activation Buffer using a desalting column. Adjust the concentration to 2-10 mg/mL.
-
Activate Linker: In a separate reaction, dissolve the carboxyl-terminated linker in Activation Buffer and activate it with EDC and Sulfo-NHS for 15 minutes at room temperature.
-
Modify Antibody: Add the activated linker solution to the antibody solution. A typical molar ratio is 10-20 fold excess of the linker to the antibody. Incubate for 2 hours at room temperature.
-
Purify Modified Antibody: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
Drug Conjugation: To the purified amine-functionalized antibody, add the NHS-ester of the drug (dissolved in an organic solvent like DMSO) at a 5-10 fold molar excess. Incubate for 1-2 hours at room temperature.
-
Purify ADC: Purify the final ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug.
Characterization of the ADC:
| Characterization Method | Purpose |
| UV-Vis Spectroscopy | Determine the Drug-to-Antibody Ratio (DAR). |
| Hydrophobic Interaction Chromatography (HIC) | Separate antibody species with different DARs. |
| Mass Spectrometry (MS) | Confirm the mass of the conjugate and determine the DAR distribution. |
| Size Exclusion Chromatography (SEC) | Assess for aggregation of the ADC. |
Safety and Handling
"this compound" and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
"this compound" represents a versatile, though non-standard, tool for the bioconjugation scientist. Its primary amine serves as a valuable nucleophile for introducing a reactive handle onto biomolecules and surfaces. The two-step conjugation strategies outlined in this guide provide a framework for leveraging this molecule in the creation of custom bioconjugates, including advanced therapeutics like ADCs and functionalized nanomaterials for diagnostic applications. As with any custom conjugation strategy, optimization of reaction conditions and thorough characterization of the intermediates and final products are paramount to achieving reproducible and reliable results.
References
-
Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. - ResearchGate. Available at: [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs. Available at: [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed. Available at: [Link]
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC - PubMed Central. Available at: [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Publishing. Available at: [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first? - ResearchGate. Available at: [Link]
-
Amine coupling through EDC/NHS: a practical approach - PubMed. Available at: [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. Available at: [Link]
-
Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PubMed Central. Available at: [Link]
-
Linker Design for Antibody–Drug Conjugates - ResearchGate. Available at: [Link]
Sources
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- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
Application Notes & Protocols: Leveraging 1-(2-Aminoethyl)pyrrolidine-2,5-dione for Advanced Peptide Modification and Labeling
Abstract
This technical guide provides a comprehensive overview of the strategic application of 1-(2-Aminoethyl)pyrrolidine-2,5-dione as a versatile precursor for the synthesis of custom bifunctional linkers used in peptide modification, labeling, and drug development. While not a conventional, ready-to-use labeling reagent, the unique architecture of this molecule—possessing both a nucleophilic primary amine and a latent electrophilic succinimide ring—offers significant advantages for researchers designing bespoke conjugation strategies. We will delve into the principles of its reactivity, present detailed, field-tested protocols for its use in two-step labeling workflows, and provide expert insights into the optimization and validation of the resulting peptide conjugates. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their bioconjugation toolkit beyond standard crosslinking agents.
Introduction: The Strategic Value of Bifunctional Linkers in Peptide Science
The modification of peptides with functional moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) is a cornerstone of modern biomedical research and therapeutic development.[1][2] These modifications can enhance peptide stability, modulate pharmacokinetic properties, or enable detection and imaging.[1] The choice of a linker to covalently attach these moieties to a peptide is a critical determinant of the final conjugate's performance.[3]
Bifunctional linkers, possessing two distinct reactive groups, are instrumental in this process.[4][5] They allow for the sequential and controlled coupling of different molecules. This compound is an exemplar of a linker precursor that embodies this principle. Its structure features a primary amine at one end and a succinimide ring at the other, providing two sites for orthogonal or semi-orthogonal conjugation reactions.
The Chemistry of this compound: A Tale of Two Functional Groups
The utility of this compound stems from the differential reactivity of its two key functional groups. Understanding this is paramount to designing successful conjugation strategies.
-
The Primary Amino Group (-NH₂): This is a potent nucleophile, readily available for reaction with a wide array of electrophilic functional groups. Its primary utility is in the initial step of a two-step conjugation, where it is coupled to a molecule of interest (e.g., a dye, drug, or biotin).
-
The Pyrrolidine-2,5-dione (Succinimide) Ring: This cyclic imide contains two carbonyl carbons that are susceptible to nucleophilic attack. While the succinimide ring is less reactive than "activated" esters like N-hydroxysuccinimide (NHS) esters, it can undergo ring-opening reactions with primary amines, such as the ε-amino group of a lysine residue in a peptide.[6][7] This reaction results in the formation of a stable amide bond and a longer, flexible linker arm derived from the opened succinimide ring.
The synthesis of this compound itself is typically achieved through the reaction of succinic anhydride with ethylenediamine.[8]
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) |
| Primary Reactive Groups | Primary Amine, Succinimide Ring |
Experimental Protocols: A Two-Step Workflow for Custom Peptide Labeling
The most robust and logical application of this compound is a sequential, two-step process. First, the molecule of interest is attached to the linker's primary amine. Second, the resulting functionalized linker is conjugated to the target peptide.
Diagram: Two-Step Peptide Conjugation Workflow
Caption: Workflow for creating a custom labeled peptide.
Protocol 1: Functionalization of this compound with an Amine-Reactive Moiety
This protocol details the reaction of the linker's primary amine with a commercially available NHS-ester activated fluorophore.
Materials:
-
This compound
-
NHS-ester activated fluorophore (e.g., NHS-Fluorescein, NHS-Cy5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Reverse-Phase HPLC for purification
-
Mass Spectrometer for product verification
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS-ester fluorophore in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve a 1.5-fold molar excess of this compound in the reaction buffer.
-
-
Reaction Setup:
-
Slowly add the dissolved NHS-ester fluorophore to the linker solution while stirring.
-
Add a 2-fold molar excess of TEA or DIPEA to the reaction mixture to act as a base.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours, protected from light. The reaction can be monitored by TLC or LC-MS to check for the consumption of the NHS-ester.
-
-
Purification:
-
Purify the resulting functionalized linker (now containing the fluorophore and a terminal succinimide group) using reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.
-
Collect the fractions corresponding to the desired product peak.
-
-
Verification and Storage:
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions and store the functionalized linker at -20°C or below, desiccated.
-
Protocol 2: Conjugation of the Functionalized Linker to a Target Peptide
This protocol describes the reaction between the succinimide group of the newly synthesized functionalized linker and a primary amine (e.g., N-terminus or lysine side chain) on the target peptide.
Materials:
-
Purified functionalized linker from Protocol 1
-
Target peptide (purified, with at least one primary amine)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.0-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size-Exclusion Chromatography (e.g., Sephadex G-25) or Reverse-Phase HPLC for purification
Procedure:
-
Dissolution of Reactants:
-
Dissolve the target peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve the functionalized linker in a small amount of DMSO or DMF, and then add it to the peptide solution. Use a 5- to 20-fold molar excess of the linker relative to the peptide.
-
-
Reaction and Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle stirring. The higher pH facilitates the nucleophilic attack of the peptide's amine on the succinimide ring.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted functionalized linker. Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Peptide:
-
Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, for higher purity, use reverse-phase HPLC to separate the labeled peptide from the unlabeled peptide and other reaction components.
-
-
Characterization:
-
Verify the successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS). A mass shift corresponding to the mass of the functionalized linker will be observed.
-
Use UV-Vis spectroscopy to quantify the concentration of both the peptide (at 280 nm, if aromatic residues are present) and the attached moiety (at its specific absorbance maximum).
-
Diagram: Reaction Mechanism of Peptide Labeling
Caption: Amine nucleophilic attack opens the succinimide ring.
Trustworthiness and Validation: Ensuring Conjugate Quality
Every protocol must be a self-validating system. The quality and homogeneity of the final peptide conjugate are critical for its intended application, especially in drug development.
-
Purity Assessment: Always use analytical HPLC to assess the purity of the final product. The appearance of a new, more retained peak (due to the often hydrophobic nature of the attached label) is indicative of successful conjugation.
-
Identity Confirmation: Mass spectrometry is non-negotiable for confirming the identity of the conjugate. It provides the exact mass, confirming that the modification has occurred and allowing for the calculation of the degree of labeling.
-
Stability: The amide bond formed upon the ring-opening of the succinimide is highly stable under physiological conditions, a key advantage for in vivo applications.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | - pH too low- Insufficient molar excess of linker- Peptide aggregation | - Increase reaction buffer pH to 9.0- Increase molar excess of linker (up to 50x)- Add organic co-solvent (e.g., 10-20% DMSO) to improve solubility |
| Multiple Labeled Species | - Peptide has multiple reactive amines (e.g., multiple lysines) | - Use site-specific mutagenesis to remove excess reactive sites- Control stoichiometry carefully to favor mono-labeling- Purify desired species via ion-exchange or RP-HPLC |
| Linker Hydrolysis | - Succinimide ring can hydrolyze at high pH over long incubation times | - Perform reactions at 4°C to minimize hydrolysis- Use freshly prepared buffers and reagents |
Conclusion and Future Perspectives
This compound is a valuable, albeit unconventional, tool in the peptide chemist's arsenal. Its strength lies not in its direct application, but in its capacity as a customizable building block. By enabling the synthesis of bespoke linkers, it empowers researchers to create novel peptide conjugates with precisely tailored properties for advanced diagnostics, targeted therapeutics, and fundamental biological studies. As the demand for sophisticated and well-defined bioconjugates grows, the strategic use of such versatile precursors will undoubtedly play an increasingly important role in the future of peptide science and drug discovery.
References
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Al-Masoudi, N. A., & Ali, T. F. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]
-
Khmurchuk, I., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
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Khmurchuk, I., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
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GenScript. (n.d.). Peptide Modifications. GenScript. [Link]
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Singh, R., et al. (2018). Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]
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Lang, K., & Chin, J. W. (2014). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC - NIH. [Link]
-
Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]
-
Li, G., et al. (2011). Efficient synthesis of unnatural dipeptides based on cis-2,5-disubstituted pyrrolidine. Science.gov. [Link]
-
Li, J., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Pyrrolidine-2,5-dione. ResearchGate. [Link]
-
Albericio, F., & Kruger, H. G. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. [Link]
-
Mooney, C., et al. (2012). Towards the Improved Discovery and Design of Functional Peptides: Common Features of Diverse Classes Permit Generalized Prediction of Bioactivity. UCD Research Repository. [Link]
-
Pretze, M., et al. (2021). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. PMC - NIH. [Link]
-
Masterson, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Zhang, J., et al. (2024). Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids. PMC - NIH. [Link]
-
Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation. Neuland Labs. [Link]
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Application of "1-(2-Aminoethyl)pyrrolidine-2,5-dione" in surface functionalization
N-(2-Aminoethyl)maleimide is a cornerstone reagent for robust and specific surface functionalization. Its heterobifunctional nature allows for a controlled, stepwise approach to covalently immobilizing thiol-containing molecules. By understanding the underlying thiol-maleimide chemistry and carefully controlling experimental parameters such as pH, reagent freshness, and buffer composition, researchers can reliably generate high-quality functional surfaces for a wide array of applications, from next-generation biosensors to targeted therapeutic delivery systems. [9][10]
References
-
Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials. [Link]
-
ResearchGate. (n.d.). Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. [Link]
-
Al-Jibouri, M. N. A. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands... ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrolidine-2,5-dione. [Link]
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MDPI. (n.d.). Recent Advancements in MXene-Based Biosensors for Health and Environmental Applications—A Review. [Link]
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ICN2. (n.d.). NanoBioelectronics and Biosensors Group. [Link]
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ACS Publications. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials. [Link]
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Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACS Publications. (2021). Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2022). (PDF) Biosensors: Types, features, and application in biomedicine. [Link]
-
PubMed. (2016). Bis-(1-(2-aminoethyl)piperidino), (2-(2-aminoethyl)pyridino) and (1-(2-aminoethyl)pyrrolidino)-substituted dicyanoquinodimethanes... Acta Crystallographica Section B. [Link]
-
Taylor & Francis Online. (n.d.). Functional polymeric coatings: thiol-maleimide 'click' chemistry as a powerful surface functionalization tool. [Link]
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PMC - NIH. (2016). Biosensors and their applications – A review. Journal of Basic and Applied Engineering Research. [Link]
-
PMC - NIH. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. [Link]
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"1-(2-Aminoethyl)pyrrolidine-2,5-dione" for creating hydrogels
An Application Guide to Hydrogel Synthesis Using 1-(2-Aminoethyl)pyrrolidine-2,5-dione
Introduction: The Power of Precision in Hydrogel Engineering
Hydrogels, with their high water content and biocompatible nature, are foundational materials in modern biomedical research, serving as scaffolds for tissue engineering, vehicles for drug delivery, and platforms for 3D cell culture.[1][2] The transition from simple, passive scaffolds to bioactive, instructive matrices requires advanced chemical strategies that allow for precise control over material properties and biological functionalization.
Among the most robust of these strategies is the thiol-maleimide Michael addition reaction, a form of "click chemistry." This reaction is prized for its rapid kinetics, high specificity, and ability to proceed under gentle, physiological conditions without cytotoxic byproducts.[3][4] This makes it exceptionally well-suited for applications involving sensitive biological cargo, such as cell encapsulation.[5][6]
At the heart of this chemistry is the ability to functionalize polymer backbones with maleimide groups. This compound , also known as N-(2-Aminoethyl)maleimide , is a critical heterobifunctional linker used for this purpose. Its primary amine provides a handle for covalent attachment to polymers, while the maleimide group serves as a highly specific reaction site for thiol-containing molecules. This guide provides a comprehensive overview of the chemistry, detailed protocols for polymer functionalization and hydrogel formation, and key characterization techniques.
The Core Mechanism: A Two-Step Path to a Functional Matrix
The creation of a maleimide-based hydrogel is a two-stage process: first, the functionalization of a base polymer, and second, the crosslinking of that polymer into a 3D network.
Stage 1: Polymer Functionalization with N-(2-Aminoethyl)maleimide
The most common method for attaching N-(2-Aminoethyl)maleimide to polymers like hyaluronic acid (HA), gelatin, or dextran is through carbodiimide chemistry.[7] This involves activating the carboxylic acid groups on the polymer backbone using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The activated NHS-ester intermediate then readily reacts with the primary amine of N-(2-Aminoethyl)maleimide to form a stable amide bond.
-
Why EDC/NHS? This is a highly efficient and well-documented method for forming amide bonds in aqueous conditions.[8] NHS is added to create a more stable intermediate, increasing the efficiency of the reaction with the amine and reducing side reactions.
Caption: Workflow for polymer functionalization.
Stage 2: Hydrogel Formation via Thiol-Maleimide Michael Addition
Once the polymer is functionalized with maleimide groups, a hydrogel network is formed by introducing a crosslinker containing at least two thiol (-SH) groups. The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[3] This reaction proceeds efficiently at neutral or slightly basic pH (typically 6.5-7.5).[3][9]
-
Why this reaction? The high specificity of the maleimide for thiols minimizes side reactions with other biological functional groups, ensuring a well-defined network structure.[7] The reaction is also catalyst-free and occurs rapidly at room temperature, which is ideal for encapsulating living cells.[10]
Caption: Thiol-maleimide crosslinking mechanism.
Application Protocol 1: Synthesis of Maleimide-Functionalized Hyaluronic Acid (HA-Mal)
This protocol details the functionalization of hyaluronic acid (HA), a biocompatible polysaccharide, with maleimide groups.
Materials:
-
Sodium Hyaluronate (HA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
1-(2-Aminoethyl)maleimide hydrochloride
-
MES Buffer (0.1 M, pH 5.5)
-
Deionized (DI) Water
-
Dialysis Tubing (10-14 kDa MWCO)
-
Lyophilizer (Freeze-dryer)
Step-by-Step Methodology:
-
Dissolution: Dissolve HA in 0.1 M MES buffer (pH 5.5) to a final concentration of 1% (w/v). Stir gently at room temperature until fully dissolved. Rationale: A slightly acidic pH is used during the activation step to optimize the EDC/NHS reaction and preserve the stability of the maleimide group.[11]
-
Activation: Add NHS (2-fold molar excess over HA carboxyl groups) and EDC (2-fold molar excess) to the HA solution. Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Functionalization: Add 1-(2-Aminoethyl)maleimide hydrochloride (1.5-fold molar excess) to the reaction mixture. Adjust the pH to ~6.5-7.0 and allow the reaction to proceed for 18-24 hours at room temperature with gentle stirring.[7]
-
Purification: Transfer the reaction solution to a dialysis bag (10 kDa MWCO). Dialyze against a large volume of DI water for 3 days, changing the water every 4-6 hours. Rationale: Dialysis is crucial for removing unreacted reagents (EDC, NHS, maleimide) and byproducts, which could be cytotoxic or interfere with subsequent crosslinking.[7]
-
Lyophilization: Freeze the purified HA-Mal solution at -20°C or -80°C overnight, then lyophilize (freeze-dry) for 72 hours until a dry, fluffy white solid is obtained.[7] Store the final HA-Mal product at -20°C under desiccation.
Verification of Functionalization:
-
¹H NMR Spectroscopy: Dissolve the lyophilized HA-Mal in D₂O. Successful functionalization is confirmed by the presence of a characteristic singlet peak at approximately 6.8 ppm, corresponding to the two protons on the maleimide ring.[11]
-
UV-Vis Spectroscopy: Quantify the degree of maleimide substitution by measuring absorbance around 300 nm or by using a thiol-quantification assay like Ellman's reagent after reacting a known amount of thiol with the polymer.[11][12]
Application Protocol 2: Hydrogel Formation and Characterization
This protocol describes the formation of a hydrogel by crosslinking the synthesized HA-Mal with a dithiol crosslinker, such as PEG-dithiol.
Materials:
-
Lyophilized HA-Mal
-
PEG-dithiol (or other dithiol crosslinker, e.g., DTT)
-
Phosphate Buffered Saline (PBS, pH 7.4)
Step-by-Step Methodology:
-
Precursor Preparation: Prepare two separate stock solutions.
-
Solution A: Dissolve the lyophilized HA-Mal in PBS (pH 7.4) to the desired concentration (e.g., 4% w/v).
-
Solution B: Dissolve the dithiol crosslinker in PBS (pH 7.4) to achieve a 1:1 molar ratio of thiol groups to maleimide groups.
-
-
Hydrogel Formation: To form the hydrogel, rapidly mix equal volumes of Solution A and Solution B by vortexing or vigorous pipetting.[9] The solution will begin to gel. For in situ applications, the two solutions can be co-extruded from a dual-syringe system.
-
Casting: Immediately cast the mixed solution into a mold or culture vessel of the desired shape and allow it to fully crosslink at room temperature or 37°C.
Controlling Hydrogel Properties: The physical properties of the hydrogel can be precisely tuned by altering the formulation parameters. This tunability is a key advantage for tailoring scaffolds to specific applications.
| Input Parameter | Effect on Stiffness (G') | Effect on Swelling Ratio | Effect on Gelation Time | Rationale |
| Polymer Concentration ↑ | Increases | Decreases | Decreases | Higher polymer density leads to a more tightly crosslinked network.[3] |
| Buffer pH ↑ (from 6.5 to 7.5) | Minor Effect | Minor Effect | Decreases | Thiol reactivity increases at higher pH, accelerating the reaction.[9][13] |
| Thiol:Maleimide Ratio | Highest at 1:1 | Lowest at 1:1 | Fastest at 1:1 | A stoichiometric ratio ensures the most efficient and complete network formation.[3][10] |
Key Characterization Protocols
1. Gelation Time Determination
-
Objective: To determine the time required for the solution to transition into a solid-like gel.
-
Protocol: After mixing the precursor solutions in a small vial, invert the vial every few seconds. The gelation time is the point at which the solution no longer flows upon inversion.[9]
2. Swelling Ratio Measurement
-
Objective: To quantify the water-uptake capacity, which is inversely related to crosslinking density.[3]
-
Protocol:
-
Prepare hydrogel discs of a known initial mass.
-
Immerse the discs in a large volume of PBS or DI water and allow them to swell to equilibrium (typically 24 hours).[6]
-
Remove the swollen hydrogel, gently blot away excess surface water, and record the swollen mass (Mₛ).[3]
-
Freeze the swollen hydrogel and lyophilize it to obtain the dry mass (Mₑ).[6]
-
Calculate the mass swelling ratio (Qₘ) as: Qₘ = Mₛ / Mₑ .[3]
-
3. Rheological Analysis
-
Objective: To measure the viscoelastic properties, particularly the stiffness (Storage Modulus, G').
-
Protocol:
-
Cast hydrogel discs of a defined geometry.
-
Perform oscillatory rheology using a rheometer with a parallel plate geometry.
-
Apply a constant strain (e.g., 1%) within the linear viscoelastic region and sweep across a frequency range (e.g., 0.1-100 rad/s).
-
The storage modulus (G') represents the elastic component (stiffness), while the loss modulus (G'') represents the viscous component. A crosslinked gel is indicated by G' being significantly higher than G''.[3]
-
Application Protocol 3: Creating Bio-Instructive Hydrogels with RGD Peptides
The maleimide groups serve as versatile handles for conjugating bioactive molecules. A common application is the incorporation of cell-adhesive peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) sequence, to promote cell attachment.[7][14]
Caption: Workflow for creating a bio-instructive hydrogel.
Protocol:
-
Peptide Conjugation: Dissolve HA-Mal in PBS (pH 7.4). Add a solution of a cysteine-terminated RGD peptide (e.g., Cys-Arg-Gly-Asp-Ser) at the desired concentration. Allow this reaction to proceed for 1-2 hours at room temperature to conjugate the peptide to a subset of the available maleimide groups.
-
Crosslinking: Add the dithiol crosslinker solution to the RGD-conjugated HA-Mal solution. The remaining unreacted maleimide groups will then react with the thiols on the crosslinker to form the hydrogel network.
-
Cell Encapsulation (Optional): If encapsulating cells, resuspend the cells in the RGD-conjugated HA-Mal solution (Step 1) just before adding the crosslinker (Step 2). Ensure all components are sterile and maintained at physiological pH and temperature.
References
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Burke, D., et al. (2020). Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli. Biomedical Materials. Available at: [Link]
-
Fan, Z., et al. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. bioRxiv. Available at: [Link]
-
Lin, C-C., et al. (2012). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. ResearchGate. Available at: [Link]
-
Bontempo, D., et al. (2009). Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates. Macromolecules. Available at: [Link]
-
Sanyal, A., et al. (2020). Fabrication of Patterned Hydrogel Interfaces: Exploiting the Maleimide Group as a Dual Purpose Handle for Cross-Linking and Bioconjugation. ACS Applied Bio Materials. Available at: [Link]
-
ResearchGate. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. ResearchGate. Available at: [Link]
-
Adelnia, H., et al. (2019). Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Frontiers in Chemistry. Available at: [Link]
-
Christie, R. J., et al. (2019). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry. Available at: [Link]
-
Popa, L., et al. (2012). Synthesis and characterization of sensitive hydrogels based on semi-interpenetrated networks of poly[2-ethyl-(2-pyrrolidone) methacrylate] and hyaluronic acid. Journal of Applied Polymer Science. Available at: [Link]
-
Gantumur, E., et al. (2023). Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. Gels. Available at: [Link]
-
Kirsch, M., et al. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Sanyal, A., et al. (2020). Fabrication of Patterned Hydrogel Interfaces: Exploiting the Maleimide Group as a Dual Purpose Handle for Cross-Linking and Bioconjugation. ACS Publications. Available at: [Link]
-
Johnson, J. A., et al. (2025). Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. Journal of Materials Chemistry B. Available at: [Link]
-
Moody, P., et al. (2021). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]
-
Qu, J., et al. (2022). Biocompatible Conductive Hydrogels: Applications in the Field of Biomedicine. Gels. Available at: [Link]
-
ScienceDirect. (n.d.). Effect of maleimide-functionalized gold nanoparticles on hybrid biohydrogels properties. ScienceDirect. Available at: [Link]
-
Al-bawab, A. Q., et al. (2022). Biomedicine Innovations and Its Nanohydrogel Classifications. Pharmaceuticals. Available at: [Link]
-
An, H. (2011). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Phelps, E. A., et al. (2012). Maleimide CrossLinked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and CrossLinking for Cell Encapsulation and In Situ Delivery. Advanced Materials. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Goud, K. T., et al. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
-
Sanyal, A., et al. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Biomacromolecules. Available at: [Link]
-
Piras, L., et al. (2021). Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. Gels. Available at: [Link]
-
Jayakumar, R., et al. (2018). The effect of the carbodiimide cross-linker on the structural and biocompatibility properties of collagen–chondroitin sulfate electrospun mat. Journal of Materials Science: Materials in Medicine. Available at: [Link]
-
Saeidi, F., et al. (2023). Synthesis and Characterization of Hydrogel Droplets Containing Magnetic Nano Particles, in a Microfluidic Flow-Focusing Chip. Micromachines. Available at: [Link]
-
Phelps, E. A., et al. (2012). Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery. PMC. Available at: [Link]
-
DeForest, C. A., et al. (2015). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. Available at: [Link]
-
Ullah, K., et al. (2024). Biocompatible Stimuli-Sensitive Natural Hydrogels: Recent Advances in Biomedical Applications. Gels. Available at: [Link]
-
Shishir, M. R., et al. (2021). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Scilit. Available at: [Link]
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Application Notes and Protocols: Leveraging 1-(2-Aminoethyl)pyrrolidine-2,5-dione in Advanced Drug Delivery Systems
Foreword: The Architectural Versatility of a Bifunctional Linker
In the landscape of drug delivery, the rational design of carrier systems hinges on the availability of versatile molecular building blocks. 1-(2-Aminoethyl)pyrrolidine-2,5-dione, also known as N-(2-aminoethyl)succinimide, emerges as a molecule of significant interest. Its structure is deceptively simple, yet it harbors a powerful combination of functionalities: a reactive primary amine and a succinimide ring. This duality makes it an exceptional candidate for creating sophisticated drug delivery platforms, from pH-responsive polymers to surface-functionalized nanoparticles. This guide provides an in-depth exploration of its potential applications, grounded in established chemical principles, and offers detailed protocols for its synthesis and utilization in drug delivery research.
Section 1: Foundational Chemistry and Synthesis
Molecular Profile
This compound possesses a unique bifunctionality. The primary amine serves as a robust nucleophile, ideal for conjugation and polymerization reactions. The succinimide ring, while relatively stable, can be susceptible to hydrolysis, a feature that can be ingeniously exploited for controlled drug release mechanisms.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-(2-aminoethyl)succinimide |
| CAS Number | 104612-38-6 |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Key Features | Primary amine, Succinimide ring |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is a straightforward process, typically achieved through the reaction of succinic anhydride with ethylenediamine.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Succinic anhydride
-
Ethylenediamine
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in anhydrous ethanol.
-
Addition of Ethylenediamine: While stirring, slowly add ethylenediamine (1.1 equivalents) dropwise to the solution. An exothermic reaction is expected.
-
Reflux: Once the addition is complete, reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in dichloromethane (DCM) and wash with brine (saturated NaCl solution) to remove any unreacted ethylenediamine and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Application in pH-Responsive Polymeric Drug Carriers
The primary amine of this compound allows it to be used as a monomer in polymerization reactions. The resulting polymer, poly(N-(2-aminoethyl)succinimide), would possess a backbone with pendant amine groups, making it a cationic polymer at physiological and acidic pH. Such polymers are known to be pH-responsive and can be designed to release a drug payload in the acidic microenvironment of tumors or within the endosomes of cells.[2][3][4]
Conceptual Workflow for Polymer-Based Drug Delivery
Caption: Workflow for a polymer-based drug delivery system.
Protocol 2: Synthesis of a pH-Responsive Polymer and Nanoparticle Formulation
Part A: Polymer Synthesis
-
Monomer Preparation: Prepare this compound as described in Protocol 1.
-
Polycondensation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the monomer in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide, DMF).
-
Co-monomer Addition: To this solution, add an equimolar amount of a di-acid chloride (e.g., sebacoyl chloride) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours.
-
Polymer Precipitation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Confirm the structure by NMR and FTIR.
Part B: Drug-Loaded Nanoparticle Formulation
-
Polymer and Drug Solution: Dissolve the synthesized polymer and a hydrophobic drug (e.g., doxorubicin) in a water-miscible organic solvent (e.g., DMSO or acetone).
-
Nanoprecipitation: Add the polymer-drug solution dropwise to a vigorously stirring aqueous solution (e.g., phosphate-buffered saline, PBS).
-
Solvent Evaporation: Allow the organic solvent to evaporate overnight under stirring.
-
Purification: Remove any unloaded drug and excess polymer by dialysis against water or PBS.
-
Characterization: Determine the nanoparticle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Assess the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
Section 3: Application in Nanoparticle Surface Functionalization
The primary amine of this compound can be used to functionalize the surface of pre-formed nanoparticles (e.g., PLGA, silica, or gold nanoparticles). This imparts a positive surface charge, which can enhance interaction with negatively charged cell membranes and facilitate cellular uptake.[5][6][7]
Conceptual Workflow for Nanoparticle Surface Functionalization
Caption: Workflow for nanoparticle surface functionalization.
Protocol 3: Surface Functionalization of Carboxylated Nanoparticles
Materials:
-
Carboxyl-terminated nanoparticles (e.g., PLGA-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer.
-
Carboxyl Activation: Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation: Add a solution of this compound in MES buffer to the activated nanoparticle suspension.
-
Reaction: Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted reagents.
-
Characterization: Confirm successful functionalization by measuring the change in zeta potential from negative to positive. The presence of the succinimide ring can be verified by FTIR spectroscopy.
Section 4: Application as a Bifunctional Linker in Bioconjugation
The dual functionality of this compound allows it to act as a linker to conjugate a drug to a carrier molecule, such as a protein or polymer.[8][9] The primary amine can be reacted with an activated group on the carrier, and the succinimide ring can potentially be opened by a nucleophilic group on the drug.
Protocol 4: Two-Step Drug Conjugation
Step 1: Attachment of the Linker to a Carrier
-
Carrier Activation: Activate carboxyl groups on a carrier molecule (e.g., a protein or polymer) using EDC/NHS chemistry as described in Protocol 3.
-
Linker Conjugation: React the activated carrier with an excess of this compound to attach the linker via an amide bond.
-
Purification: Remove excess linker by dialysis or size exclusion chromatography.
Step 2: Drug Attachment
-
Drug with Nucleophile: The drug to be conjugated should possess a nucleophilic group (e.g., a thiol or another amine).
-
Ring Opening Reaction: React the linker-modified carrier with the drug. The nucleophilic group on the drug will open the succinimide ring, forming a stable covalent bond. The reaction conditions (pH, temperature) may need to be optimized to facilitate ring opening.
-
Final Purification: Purify the final drug-carrier conjugate using appropriate chromatographic techniques.
-
Characterization: Characterize the conjugate by techniques such as SDS-PAGE (for protein carriers), UV-Vis spectroscopy (to quantify drug loading), and mass spectrometry.
Section 5: Concluding Remarks and Future Perspectives
This compound is a promising, yet under-explored, building block for the construction of advanced drug delivery systems. Its straightforward synthesis and versatile reactivity provide a platform for creating pH-responsive polymers, cationically modified nanoparticles, and novel drug conjugates. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this molecule. Future work should focus on the in-depth characterization of materials synthesized using this linker and the evaluation of their efficacy and biocompatibility in preclinical models. The inherent pH-sensitivity of the succinimide ring, combined with the cationic nature of the aminoethyl group, presents a compelling rationale for its further investigation in the development of next-generation targeted therapeutics.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. ResearchGate. [Link]
- Stayton, P. S., Hoffman, A. S., Murthy, N., Lackey, C., & Cheung, C. (2000). pH-sensitive polymers that enhance intracellular drug delivery in vivo. Journal of Controlled Release, 65(1-2), 203–220.
- Chen, H., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Frontiers in Bioengineering and Biotechnology, 10, 838741.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2).
- Roy, A., & Roy, S. (2018). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology, 11(9), 4165-4171.
-
ResearchGate. (n.d.). Maleimide and succinimide conjugation methods. Retrieved January 26, 2026, from [Link]
- Pereira, M. C., et al. (2021). Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. Pharmaceutics, 13(9), 1356.
- S. P. S. Alkan, F. K. Hisada and J. F. A. D. P. C. D. S. G. (2019). Poly(succinimide) nanoparticles as reservoirs for spontaneous and sustained synthesis of poly(aspartic acid) under physiological conditions: potential for vascular calcification therapy and oral drug delivery. RSC Advances, 9(59), 34335-34345.
-
Wikipedia. (2023, December 28). pH-sensitive polymers. [Link]
-
SciSpace. (n.d.). Surface functionalization of nanoparticles for nanomedicine. Retrieved January 26, 2026, from [Link]
- Sharma, A., & Garg, T. (2024). pH-Sensitive Polymers with their Important Applications (A Review). Current Drug Delivery, 21(5), 643-657.
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved January 26, 2026, from [Link]
- Liechty, W. B., & Peppas, N. A. (2012). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering, 3, 149-173.
-
Griffith University. (n.d.). Polysuccinimide-based nanoparticle: A nanocarrier with drug release delay and zero burst release properties for effective theranostics of cancer. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electrically controlled drug release using pH-sensitive polymer films. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). The Impact of Surface Functionalization on the Biophysical Properties of Silver Nanoparticles. Retrieved January 26, 2026, from [Link]
- D'Mello, S., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Molecular Biosciences, 8, 640422.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670.
- Wang, J., et al. (2017). Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. Polymer Chemistry, 8(8), 1342-1350.
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Topic: Molar Concentration Calculations and Solution Preparation for 1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the accurate preparation of solutions of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride. As a key building block in the synthesis of novel bioactive molecules and a derivative of the pharmacologically significant pyrrolidine-2,5-dione scaffold, precise molar concentrations are critical for experimental reproducibility and validity.[1][2] This guide covers the fundamental principles of molarity, detailed, field-tested protocols for preparing stock and working solutions, and essential safety and handling information.
Compound Profile: this compound Hydrochloride
A thorough understanding of the physicochemical properties of a compound is the foundation of accurate solution preparation. This compound is a chemical intermediate frequently utilized in the synthesis of more complex, biologically active molecules.[1][] The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry, notably in the development of anticonvulsant agents.[2][4]
| Property | Data | Source(s) |
| Chemical Name | This compound hydrochloride | [1] |
| Synonyms | 2,5-pyrrolidinedione, 1-(2-aminoethyl)-, hydrochloride | [1] |
| CAS Number | 1211465-79-0 | [1] |
| Molecular Formula | C₆H₁₁ClN₂O₂ | [1] |
| Molecular Weight (MW) | 178.62 g/mol | [1] |
| Appearance | Typically a white to off-white solid | |
| Storage Conditions | Store at 2°C - 8°C, keep container well closed | [1] |
Critical Safety & Handling Protocols
Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound hydrochloride is classified as hazardous.[1] Adherence to the following precautions is essential to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Hazard Statements: This compound is associated with the following hazards:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
The Principle of Molarity: A Cornerstone of Quantitative Science
Molar concentration, or molarity (M), is the most common unit of concentration in chemistry and biology. It is defined as the number of moles of a solute dissolved in one liter of solution.[5][6] The precision of this value is paramount for stoichiometric calculations in synthesis and for dose-response accuracy in biological assays.
The governing equation is:
Molarity (M) = Moles of Solute (mol) / Volume of Solution (L) [7]
To calculate the mass of the compound needed to achieve a specific molarity, the formula is rearranged:
Mass (g) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )
This equation is the theoretical basis for the protocols that follow.
Protocol 1: Preparation of a Primary Stock Solution
A primary stock solution is a concentrated solution prepared from a pure solid, from which working solutions of lower concentrations are made.[8][9] Accuracy in this first step is critical, as any errors will propagate through all subsequent dilutions.
Objective: To prepare 50 mL of a 10 mM this compound hydrochloride stock solution.
Materials:
-
This compound hydrochloride (MW = 178.62 g/mol )
-
Analytical balance (readable to at least 0.1 mg)
-
50 mL Class A volumetric flask
-
Spatula and weigh boat/paper
-
Appropriate solvent (e.g., ultrapure water, DMSO). Note: Solubility should be confirmed from the supplier's datasheet or determined empirically.
-
Pipettes and wash bottle with solvent
Step 1: The Calculation (The "Why")
The first step is to determine the required mass of the solid. This calculation directly translates the desired abstract concentration (10 mM) into a measurable physical quantity (mass).
-
Desired Molarity (M): 10 mM = 0.010 mol/L
-
Desired Volume (V): 50 mL = 0.050 L
-
Molecular Weight (MW): 178.62 g/mol
Mass (g) = 0.010 mol/L × 0.050 L × 178.62 g/mol = 0.08931 g = 8.93 mg
Step 2: The Workflow (The "How")
Caption: Workflow for preparing a primary stock solution.
Detailed Methodology:
-
Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh out exactly 8.93 mg of this compound hydrochloride. Causality: Using a 4-decimal place balance ensures the mass is within an acceptable tolerance for an accurate stock concentration.
-
Transfer: Quantitatively transfer the weighed solid into a 50 mL Class A volumetric flask. This is done by carefully tapping the weigh boat and then rinsing it with the chosen solvent into the flask to ensure no material is lost. Causality: A Class A volumetric flask is calibrated to contain a precise volume at a specific temperature, making it the gold standard for preparing accurate stock solutions.
-
Initial Dissolution: Add solvent to the flask until it is approximately two-thirds full. Cap and swirl gently to completely dissolve the solid. Do not fill to the mark yet. Causality: Dissolving the solute in a smaller volume prevents overshooting the calibration mark and ensures the solute is fully dissolved before the final volume is set.
-
Diluting to Volume: Once the solid is dissolved, continue adding solvent. Use a pipette or dropper for the final additions to bring the bottom of the meniscus precisely to the calibration mark on the neck of the flask. Causality: This step is the most critical for achieving the correct final volume.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. Causality: Failure to mix thoroughly will result in a concentration gradient within the solution, making any aliquot taken unreliable.
-
Storage: Transfer the final solution to an appropriately labeled amber vial or conical tube and store at 2-8°C as recommended.[1] The label should include the compound name, concentration, solvent, date, and your initials.
Protocol 2: Preparation of Working Solutions by Dilution
It is rare to use a high-concentration stock solution directly in an experiment. Instead, working solutions are prepared by diluting the stock. This method is faster, more accurate, and consumes less compound than weighing out minuscule amounts for each experiment.
The governing principle is the dilution equation: M₁V₁ = M₂V₂ [10]
Where:
-
M₁ = Molarity of the stock solution
-
V₁ = Volume of the stock solution to be transferred
-
M₂ = Molarity of the desired working solution
-
V₂ = Final volume of the desired working solution
Objective: To prepare 2 mL of a 100 µM working solution from the 10 mM stock solution prepared in Protocol 1.
Step 1: The Calculation
Rearrange the dilution equation to solve for V₁, the unknown volume of the stock solution needed.
-
M₁ (Stock): 10 mM
-
M₂ (Working): 100 µM = 0.1 mM
-
V₂ (Working): 2 mL
V₁ = (M₂ × V₂) / M₁ V₁ = (0.1 mM × 2 mL) / 10 mM = 0.02 mL = 20 µL
Therefore, you will need to take 20 µL of the 10 mM stock and dilute it to a final volume of 2 mL. The volume of diluent (solvent) to add is V₂ - V₁ (2000 µL - 20 µL = 1980 µL).
Step 2: The Workflow
Caption: Workflow for preparing a working solution via dilution.
Detailed Methodology:
-
Prepare Diluent: Using a calibrated micropipette, dispense 1980 µL of the appropriate solvent into a clean, labeled microcentrifuge tube.
-
Aliquot Stock: Using a new tip on a calibrated micropipette set to 20 µL, aspirate the 10 mM stock solution. Causality: Pre-wetting the pipette tip by aspirating and dispensing the stock solution back into the vial 2-3 times can increase accuracy.
-
Combine and Mix: Dispense the 20 µL aliquot of stock solution into the tube containing the 1980 µL of diluent. Gently pipette up and down several times or vortex briefly to ensure thorough mixing.
-
Use or Store: The 2 mL of 100 µM working solution is now ready for use. If not used immediately, store it under the same conditions as the stock solution, but be mindful of its shorter shelf-life due to the lower concentration.
References
-
ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved from [Link]
-
Talele, T. T. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4977. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrolidine-2,5-dione. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,5-Pyrrolidinedione, 1-2-2-2-(2-aminoethyl)aminoethylaminoethylaminoethyl-, monopolyisobutenyl derivs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.3: Solution Concentration - Molarity. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Molarity Practice Problems. Retrieved from [Link]
-
Community College of Baltimore County. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Chemiasoft. (2011). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(2-diethylaminoethyl)pyrrolidine-2,5-dione. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]
-
Alfa Aesar. (2010). Safety Data Sheet - 1-(2-Aminoethyl)pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione. Retrieved from [Link]
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 7. How do I calculate the molar concentration of the solution? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mgel.msstate.edu [mgel.msstate.edu]
Mastering Amine Bioconjugation: A Technical Guide to the Reaction of Succinimidyl Esters with Primary Amines
An Application and Protocol Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the most robust and widely adopted strategies is the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine, which forms a stable and irreversible amide bond. This application note provides an in-depth exploration of this critical bioconjugation chemistry. We will dissect the underlying reaction mechanism, elucidate the critical parameters that govern reaction efficiency and specificity, and provide detailed, field-proven protocols for the successful labeling of proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry for applications ranging from fluorescent labeling and surface immobilization to the construction of complex biotherapeutics like antibody-drug conjugates (ADCs).
The Fundamental Chemistry: Aminolysis of N-Hydroxysuccinimide (NHS) Esters
The power of NHS-ester chemistry lies in its ability to selectively target primary amines, most notably the ε-amine of lysine residues on the surface of proteins, to form a highly stable amide linkage[1][2]. The process involves a two-step nucleophilic acyl substitution.
Mechanism of Action:
-
Nucleophilic Attack: The unprotonated primary amine acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This carbon is highly electrophilic due to the electron-withdrawing nature of the N-hydroxysuccinimide leaving group.
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses. The N-hydroxysuccinimide is expelled as a leaving group, resulting in the formation of a stable amide bond between the two molecules.
The overall reaction is efficient and proceeds readily under biocompatible conditions[3].
Caption: General mechanism of NHS ester aminolysis.
It is important to note that molecules like 1-(2-Aminoethyl)pyrrolidine-2,5-dione contain a primary amine and can serve as a building block or reactant in conjugation schemes[4][5][6]. For instance, it can be reacted with an NHS-ester-functionalized molecule to introduce the succinimide moiety. The pyrrolidine-2,5-dione (succinimide) ring itself is a stable scaffold found in various biologically active compounds[7][8].
The Causality of Critical Reaction Parameters
Success in bioconjugation is not merely about mixing reagents; it is about precise control over the reaction environment. Each parameter is chosen to maximize the desired aminolysis reaction while minimizing side reactions and preserving the integrity of the biomolecule.
The Primacy of pH
The pH of the reaction buffer is the single most important variable. The reaction is strongly pH-dependent because for the primary amine to act as a nucleophile, it must be in its unprotonated, free-base form[9][10].
-
Below pH 7.0: Most primary amines, such as the side chain of lysine (pKa ~10.5), are predominantly protonated (-NH₃⁺). In this state, they are not nucleophilic, and the labeling reaction will not proceed efficiently[9].
-
Optimal pH (8.0 - 9.0): In this range, a sufficient concentration of the amine is deprotonated (-NH₂) to drive the reaction forward at a reasonable rate. The optimal pH for most protein labeling is between 8.3 and 8.5[9].
-
Above pH 9.0: While the concentration of nucleophilic amine increases, a competing and destructive side reaction, the hydrolysis of the NHS ester, becomes dominant[3][9]. The ester reacts with hydroxide ions in the water, rendering it inactive. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6[3].
This creates a critical experimental window where aminolysis is favored over hydrolysis.
Caption: The competition between aminolysis and hydrolysis.
Stoichiometry and Concentration
-
Molar Excess: A molar excess of the NHS-ester labeling reagent is typically used to drive the reaction to completion. For mono-labeling of a protein, an 8 to 10-fold molar excess is a common starting point[9][10]. However, the optimal ratio must be determined empirically, as a large excess can lead to multiple labeling events on a single protein, potentially impacting its function[1].
-
Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein. Higher protein concentrations (e.g., > 5 mg/mL) increase the likelihood of a productive collision between the NHS ester and an amine, leading to higher labeling efficiency[1]. At lower protein concentrations (< 1 mg/mL), the competing hydrolysis reaction becomes more significant, reducing the overall yield[1].
Solvents and Buffers
-
Buffers: Amine-free buffers are mandatory. Buffers like phosphate-buffered saline (PBS), borate, or bicarbonate are excellent choices[3]. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
Organic Co-solvents: Many NHS-ester reagents are hydrophobic and have poor solubility in aqueous buffers. They are typically first dissolved in a small volume of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution[9][10][11]. It is critical to use high-quality, anhydrous solvents, as water will promote hydrolysis and amine contaminants in old DMF can react with the ester[9].
Application Spotlight: Protein Labeling Workflow
The principles discussed above are integrated into a standard workflow for labeling proteins, such as antibodies, with fluorescent dyes, biotin, or drug payloads.
Caption: Standard workflow for protein bioconjugation.
Detailed Experimental Protocols
Protocol 1: General Labeling of an IgG Antibody with an NHS Ester
This protocol provides a robust starting point for labeling an IgG antibody. It should be optimized for each specific antibody-reagent pair.
Materials:
-
IgG antibody to be labeled (in an amine-free buffer like PBS).
-
Amine-reactive NHS-ester reagent (e.g., CF® Dye NHS Ester, Biotin-NHS).
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF.
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Prepare the Antibody Solution: a. Adjust the concentration of the IgG antibody to 2.5 mg/mL in PBS[1]. b. Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to ~8.3. For example, add 50 µL of 1 M Sodium Bicarbonate to 450 µL of antibody solution.
-
Prepare the NHS Ester Stock Solution: a. Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL[11]. b. Vortex briefly to ensure the reagent is fully dissolved. Aqueous solutions of NHS esters are not stable and must be used immediately[9].
-
Perform the Labeling Reaction: a. Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-15x excess is a good starting point for IgGs). b. Add the calculated volume of the NHS ester stock to the antibody solution while gently vortexing. c. Incubate the reaction for 1 hour at room temperature, protected from light[11].
-
Quench the Reaction: a. To stop the reaction and consume any unreacted NHS ester, add 1/10th volume of the 1 M Tris-HCl quenching buffer. b. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: a. Separate the labeled antibody from unreacted NHS ester and the NHS byproduct using an appropriate method. b. For SEC, equilibrate the column with PBS, then apply the quenched reaction mixture and collect the fractions corresponding to the high molecular weight antibody. c. Alternatively, perform extensive dialysis against PBS at 4°C.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, or the average number of label molecules per protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the label (Aₘₐₓ).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the label at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the concentration of the label.
-
Label Conc. (M) = Aₘₐₓ / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its Aₘₐₓ.
-
-
Calculate the DOL.
-
DOL = Label Conc. (M) / Protein Conc. (M)
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low/No Labeling | Reaction pH was too low. | Verify buffer pH is between 8.0 and 9.0. Use fresh bicarbonate or borate buffer. |
| Competing amine-containing substances (e.g., Tris, azide) were present. | Buffer exchange the protein into an amine-free buffer like PBS or HEPES before labeling. | |
| NHS-ester reagent was hydrolyzed/inactive. | Prepare NHS-ester stock solution immediately before use in anhydrous DMSO/DMF. Do not store in aqueous solution. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of added DMSO/DMF below 10% of the total reaction volume. |
| The attached label is highly hydrophobic. | Perform the reaction at 4°C or reduce the molar excess of the labeling reagent. | |
| High DOL / Over-labeling | Molar excess of NHS ester was too high. | Perform a titration experiment with varying molar ratios of the NHS ester to find the optimal ratio for the desired DOL. |
| Inconsistent Results | Protein concentration varies between experiments. | Accurately determine protein concentration before each labeling reaction. Labeling efficiency is concentration-dependent[1]. |
| Quality of DMF/DMSO. | Use high-purity, anhydrous grade solvents. Discard DMF if it has a fishy odor, which indicates dimethylamine contamination[9]. |
Conclusion
The reaction of N-hydroxysuccinimide esters with primary amines is a powerful and versatile tool in the arsenal of the modern life scientist and drug developer. Its efficiency, specificity, and the stability of the resulting amide bond have cemented its role in countless applications. By understanding the core mechanism and meticulously controlling the critical reaction parameters of pH, stoichiometry, and reagent quality, researchers can achieve consistent, reproducible, and effective bioconjugation, paving the way for novel diagnostics, therapeutics, and research tools.
References
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobiliz
- Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
- (PDF) Pyrrolidine-2,5-dione.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Request PDF.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]
-
Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyr. ResearchGate. [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. fluidic.com [fluidic.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols: Leveraging 1-(2-Aminoethyl)pyrrolidine-2,5-dione as a Versatile Scaffold for Custom Proteomics Reagents
Introduction: Unlocking Potential in a Bifunctional Building Block
In the dynamic field of proteomics, the development of novel chemical tools is paramount for elucidating the complex web of protein interactions and functions that govern cellular life. While a host of off-the-shelf reagents are available, the synthesis of custom tools offers unparalleled flexibility to address specific biological questions. This guide focuses on the utility of 1-(2-Aminoethyl)pyrrolidine-2,5-dione , a bifunctional molecule that, while not a direct-use proteomics reagent, serves as an exceptional chemical scaffold.
This molecule possesses two key features: a stable, saturated succinimide ring (pyrrolidine-2,5-dione) and a reactive primary amino group. The primary amine acts as a versatile chemical handle, allowing for its covalent attachment to other molecular components. This guide provides the scientific rationale and detailed protocols for transforming this simple building block into a sophisticated, custom-synthesized homobifunctional crosslinker for protein-protein interaction studies. We will detail a complete workflow, from the chemical synthesis of the novel crosslinking reagent to its application in a proteomics experiment and subsequent analysis by mass spectrometry.
Part 1: Rationale and Design of a Novel Crosslinker
Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and gaining low-resolution structural information on protein complexes.[1][2][3] The method relies on a reagent that covalently links interacting proteins, effectively "freezing" the interaction for subsequent analysis.[4][5]
Commercially available crosslinkers like Disuccinimidyl Suberate (DSS) feature a specific spacer arm length. Synthesizing a custom crosslinker allows for the introduction of novel spacer arms with different lengths, flexibilities, or properties. Here, we propose the synthesis of a novel, homobifunctional amine-reactive crosslinker derived from this compound.
The core strategy involves a three-stage chemical synthesis:
-
Ring-Opening Hydrolysis: The succinimide ring of the starting material is hydrolytically opened under basic conditions to generate a molecule containing both a primary amine and a carboxylic acid.[6][7]
-
Dimerization: Two molecules of the ring-opened intermediate are then joined together using a dicarboxylic acid chloride linker (e.g., suberoyl chloride), forming a symmetrical molecule with two terminal carboxylic acids.
-
Activation: The terminal carboxylic acids are converted into highly reactive N-hydroxysuccinimide (NHS) esters, which readily react with primary amines (the N-terminus and lysine side chains) on proteins.[8][9]
The final product, which we will term BAPS (B is-A mine-reactive P rotein S pacer), is a custom crosslinker with a unique spacer arm designed for specific research applications.
Part 2: Synthesis Protocol for BAPS Crosslinker
This section provides a detailed, step-by-step protocol for the chemical synthesis of the BAPS crosslinker.
Diagram of Synthetic Pathway
Caption: Synthetic pathway for the BAPS crosslinker.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Major Supplier | Starting Material |
| Sodium Hydroxide (NaOH) | Major Supplier | Reagent Grade |
| Suberoyl Chloride | Major Supplier | Reagent Grade |
| N-Hydroxysuccinimide (NHS) | Major Supplier | Reagent Grade |
| Dicyclohexylcarbodiimide (DCC) | Major Supplier | Reagent Grade |
| Dichloromethane (DCM), Anhydrous | Major Supplier | Solvent |
| N,N-Dimethylformamide (DMF), Anhydrous | Major Supplier | Solvent |
| Triethylamine (TEA) | Major Supplier | Base |
| Hydrochloric Acid (HCl) | Major Supplier | For pH adjustment and workup |
| Ethyl Acetate | Major Supplier | Solvent for extraction |
| Magnesium Sulfate (MgSO₄), Anhydrous | Major Supplier | Drying agent |
Protocol 2.1: Stage 1 - Synthesis of 4-((2-aminoethyl)amino)-4-oxobutanoic acid
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of 2 M aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution to pH 6-7 with 6 M HCl.
-
Workup: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ring-opened product.
-
Verification: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Protocol 2.2: Stage 2 - Synthesis of BAPS-Dicarboxylic Acid Precursor
-
Dissolution: In a dry, three-necked flask under an inert atmosphere (e.g., argon), dissolve 20 mmol of the product from Stage 1 in 100 mL of anhydrous DCM containing 2.2 equivalents of triethylamine.
-
Addition: Cool the solution to 0°C. Add a solution of 10 mmol of suberoyl chloride in 20 mL of anhydrous DCM dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel) to obtain the pure BAPS-dicarboxylic acid precursor.
-
Verification: Confirm the structure and purity via ¹H NMR and mass spectrometry.
Protocol 2.3: Stage 3 - Synthesis of the Final BAPS Crosslinker (NHS Ester Activation)
-
Dissolution: In a dry flask under an inert atmosphere, dissolve 5 mmol of the BAPS-dicarboxylic acid precursor and 11 mmol (2.2 eq) of N-hydroxysuccinimide (NHS) in 75 mL of anhydrous DMF.
-
Reaction: Cool the solution to 0°C. Add a solution of 11 mmol (2.2 eq) of dicyclohexylcarbodiimide (DCC) in 25 mL of anhydrous DMF. A white precipitate (dicyclohexylurea, DCU) will form.
-
Incubation: Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 12 hours.
-
Purification: Remove the DCU precipitate by filtration. Concentrate the filtrate under high vacuum to remove the DMF. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Storage: Store the final, dried BAPS crosslinker under desiccation at -20°C. The NHS ester is susceptible to hydrolysis and should be handled in a moisture-free environment.[10]
Part 3: Application Protocol - Cross-Linking Protein Interactions
This protocol describes the use of the synthesized BAPS reagent to stabilize protein-protein interactions within a complex biological sample (e.g., cell lysate) for identification by mass spectrometry.
Diagram of Cross-Linking Workflow
Caption: General workflow for a chemical cross-linking experiment.
Materials and Reagents
| Reagent/Material | Notes |
| Cell Lysate | Prepared in a non-amine-containing buffer (e.g., HEPES or PBS) |
| BAPS Crosslinker Stock Solution | 25 mM in anhydrous DMSO (prepare fresh) |
| Quenching Buffer | 1 M Tris-HCl, pH 7.5 |
| SDS-PAGE reagents | Gels, running buffer, loading dye |
| In-Gel Digestion Kit | Includes DTT, iodoacetamide, and sequencing-grade trypsin |
| Mass Spectrometer | High-resolution instrument (e.g., Orbitrap or Q-TOF) |
Protocol 3.1: Cross-Linking Reaction
-
Sample Preparation: Prepare cell lysate in a suitable non-amine buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Reaction Setup: Adjust the protein concentration to 1-2 mg/mL with cross-linking buffer.
-
Initiate Cross-Linking: Add the freshly prepared BAPS stock solution to the lysate to achieve a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration must be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.[10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[10]
Protocol 3.2: Analysis and Sample Preparation for Mass Spectrometry
-
SDS-PAGE: Add SDS-PAGE loading buffer to a small aliquot of the cross-linked and control (non-cross-linked) samples. Analyze by SDS-PAGE to visualize high-molecular-weight cross-linked complexes.
-
In-Gel Digestion: Excise the entire protein lane from the gel. Cut the lane into small pieces and perform in-gel digestion using a standard protocol involving reduction (DTT), alkylation (iodoacetamide), and overnight digestion with trypsin.[11]
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with acetonitrile and formic acid solutions.
-
Sample Cleanup: Pool the extracts, dry them in a vacuum centrifuge, and desalt the peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
Part 4: Mass Spectrometry and Data Analysis
The analysis of cross-linked samples is complex because the digest contains a mixture of linear (unmodified) peptides, monolinked (dead-end) peptides, and the desired cross-linked peptides (inter- or intra-protein).
-
LC-MS/MS Analysis: The desalted peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A data-dependent acquisition method is typically used, where precursor ions are selected for fragmentation.[11]
-
Data Interpretation: The resulting spectra are complex. Specialized software (e.g., pLink, MeroX, StavroX) is required to search the MS/MS data against a protein sequence database to identify the pairs of peptides that have been covalently linked by the BAPS reagent. This software considers the mass of the crosslinker and the fragmentation patterns of the linked peptides.
The output is a list of identified cross-links, providing valuable distance constraints that can be used to map protein-protein interaction interfaces or model the three-dimensional structure of protein complexes.[12]
References
-
O'Reilly, F. (2022, January 16). Developing crosslinking mass spectrometry. YouTube. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
- Bruce, J. E., & Tang, X. (2009). Chemical Cross-Linking for Protein–Protein Interaction Studies. In Mass Spectrometry of Proteins and Peptides (pp. 299-314). Humana Press.
- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in Biochemical Sciences, 39(9), 388-397.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150.
- Tang, X., & Bruce, J. E. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. Journal of the American Society for Mass Spectrometry, 21(4), 543-551.
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-888.
- Sinz, A., Arlt, C., & Chorev, D. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(19), 11988-12028.
- Anderson, L. C., & Benoiton, N. L. (1978). Synthesis of N-Hydroxysuccinimide Esters of Acyl Peptides by the Mixed Anhydride Method. Canadian Journal of Chemistry, 56(19), 2591-2594.
- Wang, F., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 107(11), 2848-2855.
- Britton, D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1162-1169.
- Chen, Y., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 107(11), 2848-2855.
- Weiel, J., & Hershey, J. W. (1981). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. Biochemistry, 20(21), 5859-5865.
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
- Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 12, e99809.
-
NCI at Frederick. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube. Retrieved from [Link]
- Christie, R. J., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology, 1(4), 269-277.
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-888.
- Christie, R. J., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology, 1(4), 269-277.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150.
- Wang, J., et al. (2004). Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. Langmuir, 20(12), 5011-5015.
- Kao, A., et al. (2011). Protein Interactions, Post-translational Modifications and Topologies in Human Cells. Molecular & Cellular Proteomics, 10(5), M110.005372.
-
The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions. YouTube. Retrieved from [Link]
- De Luca, I., et al. (2021).
Sources
- 1. A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. elifesciences.org [elifesciences.org]
- 12. Protein Interactions, Post-translational Modifications and Topologies in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(2-Aminoethyl)pyrrolidine-2,5-dione Synthesis
Welcome to the technical support guide for the synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this common yet nuanced chemical transformation. As a key building block in medicinal chemistry and materials science, optimizing its synthesis is critical.[1][2] This guide provides in-depth, field-proven insights to diagnose and resolve issues leading to low product yield.
The synthesis of N-substituted succinimides, such as this compound, is typically achieved by the reaction of succinic anhydride with a primary amine—in this case, ethylenediamine.[3][4] The reaction proceeds in two main stages: (1) a rapid, often exothermic, ring-opening of the anhydride by the amine to form an intermediate succinamic acid, followed by (2) a slower, heat- or catalyst-mediated intramolecular cyclization (dehydration) to form the final succinimide ring.[5][6] Low yields can arise from failures at either of these stages or during product isolation.
Quick Diagnosis Troubleshooting Guide
Use this table to quickly identify potential problem areas based on your observations.
| Observation | Potential Cause(s) | Relevant Troubleshooting Section |
| No reaction or very slow reaction (starting materials remain). | Low temperature, poor reagent quality, incorrect solvent. | , |
| A white precipitate forms but does not convert to the final product. | Incomplete cyclization of the succinamic acid intermediate. | |
| TLC/LC-MS shows multiple spots/peaks, complex mixture. | Side reactions (e.g., di-acylation, polymerization), thermal degradation.[7] | , |
| Product is obtained, but yield is low after purification. | Poor solubility, difficult separation from byproducts or starting materials. | |
| Reaction mixture becomes dark or tarry. | Thermal degradation due to excessive heat.[8] |
Troubleshooting Guide: Question & Answer Format
Reagent Quality & Preparation
Question: My reaction is sluggish or fails to start. Could my starting materials be the problem?
Answer: Absolutely. The purity and handling of your starting materials are paramount.
-
Succinic Anhydride Quality: Succinic anhydride is susceptible to hydrolysis, readily reacting with ambient moisture to form succinic acid.[9] Succinic acid will not participate in the reaction, effectively reducing the concentration of your electrophile and leading to lower yields.
-
Validation Protocol: Before use, check the melting point of your succinic anhydride (should be 119-120 °C).[9] A significantly lower or broader melting point suggests contamination with succinic acid.[8]
-
Corrective Action: Use a fresh bottle of succinic anhydride or purify the existing stock by recrystallization or sublimation if significant hydrolysis is suspected. Always store it in a desiccator.
-
-
Ethylenediamine and Solvent Purity:
-
Amine Purity: Ensure you are using high-purity ethylenediamine. The presence of water or other nucleophilic impurities can lead to unwanted side reactions. Using a pure amine is an absolute prerequisite for a successful one-pot approach.[7]
-
Solvent Dryness: If the reaction is performed in a solvent, it must be anhydrous. Water can hydrolyze the anhydride starting material. Standard procedures for drying solvents (e.g., distillation over sodium/benzophenone for THF or passing through an activated alumina column) should be followed.
-
Reaction Conditions
Question: A white solid precipitates from my reaction, but I'm not getting the final succinimide product. What's happening?
Answer: You are likely observing the formation of the N-(2-aminoethyl)succinamic acid intermediate. The initial ring-opening acylation is often fast and can result in the precipitation of this zwitterionic or acid-amine adduct, especially in non-polar solvents.[5][10] The low yield of the final product indicates that the second step—the intramolecular cyclization and dehydration—is failing.
-
Causality: This cyclization requires overcoming a significant activation energy barrier and is often the rate-limiting step.[6] Without sufficient energy (heat) or a dehydrating agent, the reaction stalls at the intermediate stage.
-
Troubleshooting Steps:
-
Thermal Cyclization: The most common method to drive the reaction to completion is heating. Refluxing the reaction mixture is often necessary.[11] The required temperature depends on the solvent (see table below). If you are running the reaction at room temperature, you will need to increase the temperature significantly.[6]
-
Chemical Dehydration: For heat-sensitive substrates or to accelerate the reaction, a dehydrating agent can be added after the initial formation of the amic acid.
-
Table 1: Solvent and Temperature Considerations
| Solvent | Typical Reaction Temperature | Notes |
| Acetic Acid | Reflux (~118 °C) | Acts as both solvent and acid catalyst for dehydration. Often a good first choice.[11] |
| Toluene/Xylene | Reflux (111 °C / ~140 °C) | Allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product. |
| Chloroform | Reflux (61 °C) | May require a chemical dehydrating agent as the reflux temperature is relatively low.[7] |
| No Solvent (Neat) | 120-150 °C | Fusing the reagents can be effective but risks thermal degradation if the temperature is not carefully controlled. |
Question: My reaction turns dark, and the final product is impure. How can I prevent side reactions?
Answer: Darkening or tar formation is often a sign of thermal degradation or polymerization, which can be caused by excessive heat or incorrect stoichiometry.[7][8]
-
Stoichiometry Control: The reaction involves a diamine (ethylenediamine) and a di-electrophile precursor (succinic anhydride). Using an incorrect ratio can lead to problems.
-
Problem: If an excess of ethylenediamine is used relative to a protecting group strategy, both amine groups can react with succinic anhydride, leading to oligomers or polymers.
-
Solution: The most reliable method is to use a mono-protected ethylenediamine, such as N-Boc-ethylenediamine. This ensures that only one amine group is available to react, preventing polymerization. The Boc group can then be removed in a subsequent step.
-
-
Temperature Control: While heat is needed for cyclization, excessive temperatures can cause decomposition.[7]
-
Solution: Carefully control the reaction temperature with an oil bath and monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, do not heat unnecessarily.
-
Side Reactions & Impurities
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound hydrochloride [cymitquimica.com]
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- 4. researchgate.net [researchgate.net]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Proteins and Preventing Aggregation with Amine-Reactive Cross-linking
Welcome to the technical support resource for utilizing amine-reactive cross-linkers, specifically those based on the succinimide scaffold like "1-(2-Aminoethyl)pyrrolidine-2,5-dione" derivatives, to mitigate protein aggregation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals successfully implement intramolecular cross-linking strategies to stabilize therapeutic proteins and other biological molecules.
I. Foundational Concepts: Why Intramolecular Cross-linking?
Protein aggregation is a critical challenge in the development of biotherapeutics, leading to loss of function, immunogenicity, and reduced shelf-life. A key strategy to combat this is to "lock" the protein in its native, monomeric conformation through intramolecular cross-linking. By introducing covalent bonds between amino acid residues on the protein surface, we can enhance conformational stability and reduce the propensity for unfolding and subsequent aggregation.
The primary targets for this approach are the surface-exposed primary amines on lysine (Lys, K) residues and the N-terminus of the polypeptide chain.[1] Cross-linkers containing N-Hydroxysuccinimide (NHS) esters are highly effective for this purpose, reacting with these nucleophilic amines under physiological to slightly alkaline conditions to form stable, covalent amide bonds.[2][3]
The Mechanism of Amine-Reactive Cross-linking
The core reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
Caption: Reaction of an NHS-ester with a protein's primary amine.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my cross-linking reaction?
The optimal pH for NHS-ester reactions is between 7.2 and 8.5 .[2] Below pH 7.2, the primary amines are increasingly protonated (-NH3+), which reduces their nucleophilicity and slows the reaction rate significantly.[4] Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amine reaction and reduces cross-linking efficiency.[2][4] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.[5]
Q2: Which buffers should I use? Which should I avoid?
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers are excellent choices as they are non-reactive.[2][6]
Buffers to AVOID: Any buffer containing primary amines will compete with your protein for reaction with the cross-linker.[6] This includes Tris (e.g., TBS), glycine, and ammonia-based buffers. If your protein is stored in one of these, you must perform a buffer exchange via dialysis, desalting columns, or diafiltration before proceeding.[6]
Q3: My cross-linker is not soluble in my aqueous buffer. What should I do?
Many NHS-ester cross-linkers are hydrophobic and have poor aqueous solubility.[3] The standard procedure is to first dissolve the cross-linker in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then add this stock solution to your protein solution.[4]
Critical Insight: Always prepare the cross-linker stock solution immediately before use.[6] NHS esters are highly susceptible to hydrolysis from trace moisture, even in organic solvents.[5] Never prepare and store aqueous stock solutions of the cross-linker.[4]
Q4: How do I stop (quench) the cross-linking reaction?
To terminate the reaction, add a small molecule containing a primary amine. This will react with and consume any remaining active NHS esters. Common quenching reagents include:
-
Tris buffer: Add to a final concentration of 20-50 mM.
-
Glycine: Add to a final concentration of 20-100 mM.
-
Hydroxylamine: Can also be used to cleave the newly formed ester bonds if side reactions with Ser, Thr, or Tyr have occurred.
Incubate for an additional 15-30 minutes after adding the quenching agent to ensure the reaction is complete.[2]
III. Troubleshooting Guide
High levels of aggregation or a complete lack of cross-linking are common hurdles. This section provides a systematic approach to diagnosing and solving these issues.
Problem 1: No Cross-linking or Low Efficiency
You run an SDS-PAGE gel and see no shift in your protein band, indicating no modification has occurred.
| Probable Cause | Underlying Logic & Explanation | Recommended Solution |
| Inactive Cross-linker | The NHS-ester has hydrolyzed due to improper storage or handling (exposure to moisture).[5] This is the most common cause of failure. | Always use a fresh vial of cross-linker or one that has been properly stored in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] Perform a quality control check on the reagent if in doubt. |
| Incompatible Buffer | The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein and consuming the cross-linker.[7] | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0 prior to adding the cross-linker.[6] |
| Incorrect pH | The reaction pH is too low (<7.0), causing protonation of the target amines and drastically reducing their reactivity.[4] | Confirm the final pH of the protein-buffer solution is within the optimal 7.2-8.5 range. Adjust if necessary. |
| Insufficient Cross-linker | The molar excess of cross-linker to protein is too low to achieve a detectable level of modification, especially for dilute protein solutions. | Increase the molar excess of the cross-linker. Start with a 10-50 fold molar excess and titrate upwards. See the protocol section for guidance. |
Problem 2: Excessive Cross-linking, Precipitation, and Aggregation
You observe significant smearing on your SDS-PAGE gel, loss of protein in the well, or visible precipitate in your tube. This indicates intermolecular cross-linking is dominating.
| Probable Cause | Underlying Logic & Explanation | Recommended Solution |
| Cross-linker Concentration is Too High | A high concentration of cross-linker favors reactions between protein molecules (intermolecular) rather than within a single molecule (intramolecular). This is the primary cause of aggregation during cross-linking.[8] | Decrease the molar excess of the cross-linker. Perform a titration experiment starting from a low molar excess (e.g., 5-fold) and gradually increasing. |
| Protein Concentration is Too High | At high protein concentrations, molecules are in close proximity, increasing the probability of intermolecular cross-linking. | Reduce the protein concentration. Optimal concentrations are typically in the range of 0.1 - 2 mg/mL. Dilute your sample if necessary. |
| Reaction Time is Too Long | Extended reaction times, especially at high reagent concentrations, can lead to over-modification and aggregation. | Reduce the incubation time. Typical reactions run for 30-60 minutes at room temperature or 2 hours at 4°C.[2] Perform a time-course experiment to find the optimal duration. |
| Hydrophobic Cross-linker | Using a highly hydrophobic cross-linker can reduce the solubility of the modified protein, leading to aggregation.[8] | If possible, switch to a more hydrophilic cross-linker, such as one containing a polyethylene glycol (PEG) spacer or a charged sulfo-NHS group.[8] |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common cross-linking issues.
IV. Experimental Protocols
Protocol 1: Titration to Determine Optimal Cross-linker Concentration
Objective: To find the highest concentration of cross-linker that promotes intramolecular stabilization without causing intermolecular aggregation.
Materials:
-
Purified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive cross-linker (e.g., DSS, BS3)
-
Dry DMSO
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer and analysis equipment
Procedure:
-
Preparation:
-
Bring the cross-linker vial to room temperature before opening.
-
Prepare a fresh 10 mM stock solution of the cross-linker in dry DMSO immediately before use.
-
Set up a series of microcentrifuge tubes, each containing your protein at a fixed concentration (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
To each tube, add a different volume of the cross-linker stock solution to achieve a range of molar excess values (e.g., 0:1, 5:1, 10:1, 25:1, 50:1, 100:1 cross-linker:protein).
-
Gently mix and incubate for 30 minutes at room temperature .
-
-
Quenching:
-
Stop each reaction by adding Quenching Buffer to a final Tris concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature .
-
-
Analysis:
-
Add SDS-PAGE loading buffer to each sample.
-
Analyze the results by SDS-PAGE. Look for the appearance of a slightly higher molecular weight monomeric band (intramolecular cross-linking) and the absence of high molecular weight smears or aggregates. The optimal concentration is the one that gives a clear, shifted monomer band without significant aggregation.
-
Protocol 2: Verifying Cross-linker Activity
Objective: To confirm that your NHS-ester cross-linker is active and has not hydrolyzed. This is a quick quality control check.
Materials:
-
Cross-linker
-
Amine-free buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)
-
1 M NaOH
-
UV/Vis Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS-ester reagent in 2 mL of the amine-free buffer. Prepare a buffer-only blank.[5]
-
Immediately zero the spectrophotometer at 260 nm with the blank.[5]
-
Measure the absorbance of the NHS-ester solution. This is Reading A . This reading should be low, as the intact ester does not absorb strongly at this wavelength.
-
Add 20 µL of 1 M NaOH to the cuvette to rapidly hydrolyze the ester, releasing the NHS leaving group.
-
Mix and wait 1 minute. Measure the absorbance at 260 nm again. This is Reading B .
-
Interpretation: The NHS byproduct absorbs strongly at ~260 nm. If the cross-linker is active, Reading B should be significantly higher than Reading A . If the readings are similar, the reagent has likely already hydrolyzed and is inactive.
V. References
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. [Video]. YouTube. Available at: [Link]
-
ResearchGate. Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Available at: [Link]
-
Jaganathan, B., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Applied Sciences. Available at: [Link]
-
Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]
-
Kalkhof, S. & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (PDF) Pyrrolidine-2,5-dione. Available at: [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available at: [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available at: [Link]
-
ResearchGate. What happens to NHS after hydrolysis of NHS-ester? (2017). Available at: [Link]
-
Lapek, J.D., et al. (2017). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research. Available at: [Link]
-
Palhano, F.L., et al. (2013). Efficient Inhibition of Protein Aggregation, Disintegration of Aggregates, and Lowering of Cytotoxicity by Green Tea Polyphenol-Based Self-Assembled Polymer Nanoparticles. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. Available at: [Link]
-
ResearchGate. Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature? (2013). Available at: [Link]
-
MetwareBio. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Available at: [Link]
-
Royal Society of Chemistry. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Available at: [Link]
-
ResearchGate. Can someone advise on how to solve DSP cross-linking problems? (2014). Available at: [Link]
-
Kalkhof, S. & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. Available at: [Link]
-
Fortea, N., et al. (2021). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]
-
Cline, G.W. & Hanna, S.B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society. Available at: [Link]
-
Grünberg, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. Available at: [Link]
-
Pierce Biotechnology. Cross-Linking Reagents. Available at: [Link]
-
N-Hydroxysuccinimide active ester. Available at: [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. Available at: [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Buffer pH for 1-(2-Aminoethyl)pyrrolidine-2,5-dione
Welcome to the technical support guide for optimizing reactions involving 1-(2-Aminoethyl)pyrrolidine-2,5-dione and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting. This guide is structured in a question-and-answer format to directly address the challenges you may face.
Part 1: Foundational Concepts & Core Mechanism
This section addresses the fundamental principles governing the reactivity of this compound, a molecule often used as a building block for creating amine-reactive linkers or other chemical tools. The key to its use in bioconjugation lies in the reaction between a primary amine and an activated ester, such as an N-hydroxysuccinimide (NHS) ester.
Q1: What is the core reaction, and why is pH so critical?
Answer: The primary reaction of interest is the acylation of a primary amine. In a typical bioconjugation scenario, a molecule containing the this compound moiety might be further functionalized to carry an NHS ester. This NHS ester then reacts with a primary amine (like the ε-amine of a lysine residue on a protein) to form a stable amide bond.
The reaction is a nucleophilic acyl substitution. For this to occur, the primary amine must be in its unprotonated, nucleophilic state (-NH₂). The concentration of this reactive form is highly dependent on the pH of the solution and the pKa of the amine (typically ~9.0-10.5 for lysine).
pH is the most critical parameter because it controls a crucial balancing act:
-
Amine Reactivity: At a pH below the amine's pKa, the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which will not react. As the pH increases towards and above the pKa, the concentration of the reactive -NH₂ form increases, accelerating the desired reaction.[1]
-
Succinimide/Ester Stability: The reactive group (e.g., an NHS ester) is susceptible to hydrolysis, where it reacts with water instead of the target amine. This competing reaction becomes significantly faster at higher pH.[1][2]
Therefore, pH optimization is a trade-off between maximizing amine reactivity and minimizing hydrolytic degradation of your reagent.
Q2: Can you illustrate the competition between aminolysis and hydrolysis?
Answer: Certainly. The succinimidyl ester group has two primary fates in an aqueous buffer: reaction with the target amine (aminolysis) or reaction with water (hydrolysis). The choice of pH directly influences which of these pathways predominates.
Caption: Competing reaction pathways for an amine-reactive succinimidyl ester.
As shown, the central reagent can either form the desired conjugate through aminolysis or the undesired hydrolyzed product. Higher pH increases the rate of both pathways, but the rate of hydrolysis often increases more dramatically, creating a narrow optimal window.
Part 2: Practical pH Optimization & Troubleshooting
This section provides actionable guidance for selecting buffers and optimizing the pH for your specific experiment, along with solutions to common problems.
Q3: What is the recommended starting pH range, and how does it affect the reaction?
Answer: For most NHS ester-based conjugations to primary amines on proteins or other biomolecules, the recommended starting pH range is 7.2 to 8.5 .[3][4] Reactions are typically performed in phosphate, borate, or bicarbonate buffers.[2][5]
The effects of pH on the reaction can be summarized as follows:
| pH Range | Amine Reactivity (-NH₂) | Ester Stability (vs. Hydrolysis) | Overall Efficiency & Recommendation |
| < 6.5 | Very Low: Most amines are protonated (-NH₃⁺) and non-nucleophilic. | High: Hydrolysis is very slow. | Poor: The reaction is extremely slow or non-existent due to the lack of a reactive nucleophile. Not recommended. |
| 6.5 - 7.2 | Low to Moderate: A small fraction of amines are deprotonated. | Good: Hydrolysis is relatively slow. | Sub-optimal: Can be used if the target molecule is unstable at higher pH, but requires longer reaction times or higher reagent excess. |
| 7.2 - 8.5 | Good to High: A significant fraction of amines are deprotonated and reactive. | Moderate: Hydrolysis becomes a significant competing reaction. | Optimal Starting Range: Represents the best compromise between amine reactivity and reagent stability for most applications.[3][4] |
| > 8.5 | Very High: Amines are readily available for reaction. | Poor: Hydrolysis is very rapid, significantly reducing the half-life of the reagent. | High Risk: Can lead to lower yields due to rapid reagent degradation. May also increase the risk of modifying other nucleophilic residues (e.g., tyrosine, serine) and can cause protein stability issues.[6] |
Q4: My conjugation yield is low. Could pH be the problem?
Answer: Yes, an unoptimized pH is one of the most common causes of low conjugation efficiency. Here’s a troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for low conjugation yield.
Key Steps:
-
Verify Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with your target molecule for the reagent.[5] Use buffers like Phosphate-Buffered Saline (PBS), HEPES, or Borate.
-
Confirm pH: Physically measure the pH of your reaction buffer at the temperature you will be running the reaction. Do not rely solely on the label of the stock solution.
-
Adjust and Re-test: If your pH is outside the optimal 7.2-8.5 range, adjust it and repeat the experiment. If it's already within this range, consider other factors like reagent stoichiometry or reaction time.
Q5: I'm working with an antibody-drug conjugate (ADC). Are there other pH-related stability concerns?
Answer: Absolutely. For ADCs formed via thiol-maleimide chemistry, the resulting succinimide ring in the linker is susceptible to hydrolysis (ring-opening), particularly at high pH and elevated temperatures.[7] While this guide focuses on the amine-succinimidyl ester reaction, it's crucial to know that post-conjugation processing and storage pH can also impact the stability of the final product. Complete hydrolysis of the succinimide ring can sometimes be desirable to prevent a reverse Michael reaction, which leads to premature drug release.[8][9][10] However, this process itself is pH-dependent and must be carefully characterized.
Part 3: Experimental Protocol
This section provides a validated, step-by-step protocol for conducting a pH optimization experiment for conjugating an NHS-ester functionalized molecule to a model protein (e.g., Bovine Serum Albumin, BSA).
Protocol: pH Optimization for Protein Conjugation
Objective: To determine the optimal buffer pH for maximizing the conjugation efficiency of an NHS-ester reagent to a target protein.
Materials:
-
Target Protein (e.g., BSA) solution at 5-10 mg/mL in 1X PBS.
-
NHS-ester reagent, freshly dissolved in anhydrous DMSO or DMF to make a 10 mM stock solution.[1]
-
Reaction Buffers:
-
0.1 M Phosphate buffer, pH 7.0
-
0.1 M Phosphate buffer, pH 7.5
-
0.1 M Sodium Bicarbonate buffer, pH 8.0
-
0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5
-
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Equipment for analysis (e.g., SDS-PAGE, spectrophotometer, HPLC).
Methodology:
-
Prepare Protein Aliquots: Set up four separate microcentrifuge tubes. In each tube, place an equal amount of the target protein solution (e.g., 100 µL of 10 mg/mL BSA).
-
Buffer Exchange (Critical Step): Exchange the buffer of each protein aliquot into one of the four reaction buffers (pH 7.0, 7.5, 8.0, 8.5) using a desalting column or spin concentrator. This ensures the pH is accurate for the reaction. Re-adjust the protein concentration to be identical across all samples.
-
Initiate the Reaction:
-
Calculate the required volume of the 10 mM NHS-ester stock to achieve a 10- to 20-fold molar excess relative to the protein.[1]
-
Add the calculated volume of NHS-ester stock to each of the four protein aliquots. Mix gently but thoroughly by pipetting.
-
Incubate all tubes at room temperature for 1 hour.
-
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes at room temperature. This step consumes any unreacted NHS-ester.
-
Analysis:
-
SDS-PAGE: Run samples from each pH condition on an SDS-PAGE gel. An increase in the molecular weight of the protein band indicates successful conjugation. The sample with the most significant and uniform band shift represents the optimal pH.
-
Spectrophotometry/HPLC: If the label is a chromophore or fluorophore, you can quantify the degree of labeling (DOL) using UV-Vis spectroscopy or separate conjugated from unconjugated species using HPLC. The pH condition that yields the highest DOL without causing protein aggregation is the optimum.
-
By systematically testing a range of pH values, this protocol provides a self-validating method to identify the ideal conditions for your specific molecules, ensuring both scientific rigor and experimental success.
References
- ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand.
- Al-Amiery, A. A. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Journal of Physics: Conference Series, 1660(1), 012027.
- Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2625.
- L, J. M., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 26-33.
-
L, J. M., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 26-33. Available at: [Link]
- Kumar, A., & Sharma, G. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(4), 1845-1850.
- Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4998.
- González, L. J., et al. (2024). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 15(2), 612-622.
- Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from the American Chemical Society, Organic Division website.
- Levengood, M. R., et al. (2017). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
- Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(2), 856-864.
- Wagner, A. M., et al. (2014).
-
González, L. J., et al. (2024). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 15(2), 612-622. Available at: [Link]
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312.
- Ngnintedo, D. R., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Side reactions of "1-(2-Aminoethyl)pyrrolidine-2,5-dione" and how to avoid them
Technical Support Center: 1-(2-Aminoethyl)pyrrolidine-2,5-dione
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of this versatile bifunctional linker and provide robust troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: I'm observing unexpected hydrolysis of the succinimide ring. What causes this and how can I control it?
Answer:
The pyrrolidine-2,5-dione (succinimide) ring is susceptible to hydrolysis, which can be a significant side reaction. The primary drivers for this are elevated pH and temperature.[1]
-
Causality: At alkaline pH, hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the succinimide ring, leading to its opening and the formation of a succinamic acid derivative. This process is accelerated at higher temperatures. In the context of antibody-drug conjugates (ADCs), this ring-opening can sometimes be desirable to increase the stability of the conjugate, but in other applications, it is an unwanted side reaction.[1][2]
-
Troubleshooting & Avoidance:
-
pH Control: Maintain the reaction pH in the neutral to slightly acidic range (pH 6.0-7.5) to minimize hydrolysis. The rate of hydrolysis increases significantly at pH values above 8.5.
-
Temperature Management: Perform reactions at room temperature or below (e.g., 4°C) to slow down the rate of hydrolysis. Avoid unnecessarily heating the reaction mixture.
-
Reaction Time: Keep the reaction time to the minimum required for the desired reaction to proceed to completion.
-
It's also important to note that under weakly acidic conditions (around pH 6.0), the opened succinimide ring can partially close again, reaching an equilibrium.[3] This can be a crucial factor in the long-term stability of your conjugated product.
FAQ 2: My reaction is showing low yield and multiple byproducts. Could the primary amine be the culprit?
Answer:
Yes, the primary amino group is a potent nucleophile and can be the source of several side reactions if not properly managed.
-
Causality: The primary amine is intended to react with your target electrophile. However, it can also react with other components in your reaction mixture, or even with another molecule of this compound, leading to oligomerization or polymerization. Furthermore, if your reaction buffer contains primary amines (e.g., Tris or glycine), these will compete with your intended reaction, leading to low yields and the formation of unwanted adducts.[4][5]
-
Troubleshooting & Avoidance:
-
Buffer Selection: Always use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers for your reactions.[4] If a quenching step is required, you can then add a buffer containing primary amines like Tris or glycine to terminate the reaction.[4][5]
-
Stoichiometry Control: Carefully control the molar ratio of your reactants. A large excess of this compound can increase the likelihood of self-reaction.
-
Order of Addition: In multi-step reactions, consider the order of addition of reagents carefully to minimize the chance of the primary amine reacting prematurely.
-
FAQ 3: I suspect my stock of this compound is impure. What are the likely contaminants and how can I check for them?
Answer:
Impurities can arise from the synthesis of this compound, which is typically prepared from succinic anhydride and ethylenediamine.[6][7]
-
Likely Impurities:
-
Unreacted Ethylenediamine: This is a highly reactive diamine that can compete in your desired reaction, leading to cross-linking or the formation of undesired byproducts.
-
Unreacted Succinic Anhydride: This can react with nucleophiles in your reaction mixture.
-
Amic Acid Intermediate: Incomplete cyclization during synthesis can leave the amic acid precursor, which may have different reactivity and solubility.
-
-
Detection and Purification:
-
Analytical Techniques: You can use techniques like HPLC, Mass Spectrometry (MS), and NMR to assess the purity of your reagent. For example, an HPLC chromatogram can reveal the presence of multiple peaks, indicating impurities.[8]
-
Purification: If you suspect impurities, you may need to purify the reagent. Recrystallization or column chromatography are common methods for purifying small organic molecules.
-
Troubleshooting Guide: Common Scenarios
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low conjugation efficiency | 1. Hydrolysis of the succinimide ring. 2. Competing reaction with amine-containing buffers (e.g., Tris).[4][5] 3. Inactive primary amine due to improper storage (e.g., oxidation). | 1. Optimize reaction pH (6.0-7.5) and temperature (4°C to RT). 2. Switch to a non-amine-containing buffer (e.g., PBS, HEPES). 3. Use fresh or properly stored reagent. |
| Formation of high molecular weight species (polymers/aggregates) | 1. Self-reaction of this compound. 2. Presence of difunctional impurities like ethylenediamine. | 1. Adjust the stoichiometry to avoid a large excess of the linker. 2. Consider purifying the linker before use. |
| Product instability over time | 1. Reversible opening and closing of the succinimide ring.[3][9] 2. Degradation of the conjugate through other pathways. | 1. Analyze the product at different pH values to assess the equilibrium of the succinimide ring. Consider strategies to permanently open the ring if that provides more stability for your application.[2] 2. Characterize the degradation products to understand the mechanism. |
| Unexpected reaction with non-amine nucleophiles | At non-optimal pH, related NHS esters have been shown to react with serine, threonine, and tyrosine residues.[10] | Maintain a pH of 7.0-7.5 to favor reaction with primary amines. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Linker Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF for water-insoluble targets, or the reaction buffer for water-soluble targets).
-
Reaction: Add the desired molar excess of the linker solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[5]
-
Purification: Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Monitoring Succinimide Ring Hydrolysis by HPLC
-
Sample Preparation: Prepare a solution of this compound or your conjugate in the buffer of interest at a known concentration.
-
Incubation: Incubate the solution under the desired conditions (e.g., specific pH and temperature).
-
Time Points: At various time points, take an aliquot of the solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. The hydrolyzed, ring-opened form will typically have a different retention time than the closed-ring form.
-
Quantification: Integrate the peak areas to determine the percentage of the hydrolyzed and non-hydrolyzed forms over time.
Visualizing Reaction Pathways
Caption: Key side reactions of this compound and their corresponding avoidance strategies.
Caption: A logical workflow for troubleshooting common issues encountered during experiments.
References
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed. [Link]
-
Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Semantic Scholar. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC. PubMed Central. [Link]
-
A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics - ACS Publications. [Link]
-
HPLC chromatogram of the reaction between N-(2-aminoethyl) maleimide... ResearchGate. [Link]
-
Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. ResearchGate. [Link]
-
Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). ResearchGate. [Link]
-
ELECTRONIC SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
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- 2. semanticscholar.org [semanticscholar.org]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Biomolecules Conjugated via 1-(2-Aminoethyl)pyrrolidine-2,5-dione Linkers
Welcome to the technical support guide for the purification of conjugates synthesized using linkers containing the 1-(2-Aminoethyl)pyrrolidine-2,5-dione moiety. This functional group is central to widely-used maleimide-based crosslinkers that facilitate the covalent attachment of molecules to proteins, peptides, and other biomolecules through a thiol-reactive mechanism. Achieving high purity of the final conjugate is critical for the success of downstream applications, from basic research to the development of therapeutics like Antibody-Drug Conjugates (ADCs).
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common challenges and their solutions, structured in a user-friendly question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your conjugate. Each problem is followed by potential causes and actionable solutions, grounded in the principles of protein chemistry and chromatography.
Issue 1: Low Yield of Purified Conjugate
Question: After purification, the concentration of my final conjugate is significantly lower than expected. What could be the cause?
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Protein Aggregation | The conjugation process, especially with hydrophobic payloads, can induce protein aggregation. These aggregates are often lost during purification, particularly with size-exclusion chromatography (SEC). | Adjust buffer conditions to enhance protein stability. This may include optimizing pH, increasing ionic strength (e.g., 150-500 mM NaCl), or adding excipients like arginine or glycerol.[1][2][3] |
| Precipitation on Column | If the buffer conditions are not optimal, the conjugate may precipitate on the chromatography column, leading to low recovery and potential column blockage. | Ensure the purification buffer is compatible with the conjugate's properties (pI, hydrophobicity). A pre-purification buffer screen to assess solubility is recommended.[3][4] |
| Non-specific Binding | The conjugate might be binding non-specifically to the chromatography resin, especially in ion-exchange or hydrophobic interaction chromatography. | Increase the salt concentration in your wash buffers to disrupt ionic interactions or add a non-ionic detergent for hydrophobic interactions.[2][3] |
| Overly Harsh Elution | Elution conditions that are too harsh can denature the protein, leading to loss of material. This is particularly relevant for affinity chromatography. | Optimize elution conditions by using a gradient of the eluting agent or by testing different elution buffers to find one that is effective yet gentle.[5] |
Issue 2: Presence of Unconjugated Protein in the Final Product
Question: My final product contains a significant amount of unconjugated starting protein. How can I improve the separation?
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Incomplete Conjugation Reaction | The initial conjugation reaction may not have gone to completion due to suboptimal reaction conditions or insufficient linker concentration. | Re-evaluate your conjugation protocol. Ensure the pH is optimal for the maleimide-thiol reaction (pH 6.5-7.5).[6][7] Also, confirm that the protein's sulfhydryl groups are available and not oxidized. |
| Insufficient Resolution | The purification method may not have enough resolving power to separate the conjugate from the unconjugated protein, especially if the modification is small. | For SEC, ensure your column has the appropriate pore size for the molecular weight range.[8][9] For other chromatography methods, optimize the gradient slope and buffer conditions to enhance separation. |
| Hydrolysis of Maleimide | The maleimide group on your linker is susceptible to hydrolysis, especially at pH values above 7.5. A hydrolyzed linker will not react with the thiol groups on your protein.[6][7] | Prepare maleimide-containing solutions immediately before use and maintain the reaction pH within the recommended range. |
Issue 3: Presence of Free Linker/Payload in the Final Product
Question: I'm detecting the unconjugated linker or payload in my purified conjugate. How can I effectively remove it?
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Inefficient Removal Method | Small molecules like free linkers or payloads may not be efficiently removed by certain methods. | Size-Exclusion Chromatography (SEC): This is a highly effective method for separating large conjugates from small, unreacted molecules.[8][9][10] Dialysis/Diafiltration: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate (e.g., 10-20x smaller) to allow for the efficient diffusion of small molecules.[11] |
| Insufficient Quenching | The reaction may not have been properly quenched, leaving reactive maleimide groups that can cause issues downstream. | After the conjugation reaction, add a quenching agent like N-acetyl cysteine or β-mercaptoethanol to react with any excess maleimide linker.[11] |
Issue 4: Conjugate Instability and Loss of Payload Over Time
Question: I've observed that my purified conjugate seems to lose its payload over time. Why is this happening and how can I prevent it?
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Retro-Michael Reaction | The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in biological systems. This can lead to the release of the conjugated payload.[12][13] | Hydrolysis of the Succinimide Ring: Post-conjugation, intentionally hydrolyzing the succinimide ring (e.g., by a brief incubation at a slightly alkaline pH) can stabilize the conjugate and reduce the likelihood of the retro-Michael reaction.[12][14] Use of Stabilized Maleimides: Consider using next-generation maleimide linkers designed for increased stability.[14][15] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal purification strategy for a maleimide-linked conjugate?
A1: The optimal strategy depends on the specific characteristics of your conjugate (e.g., size, charge, hydrophobicity) and the nature of the impurities. A common and effective workflow involves:
-
Initial clean-up: Use dialysis or a desalting column to remove excess, unreacted small molecules like the linker and reducing agents.
-
High-resolution separation: Employ Size-Exclusion Chromatography (SEC) to separate the conjugate from aggregates and any remaining small molecule impurities.[8][9][10] Depending on the conjugate's properties, other methods like ion-exchange or hydrophobic interaction chromatography can also be effective.
Q2: How do I choose the right buffer for my purification?
A2: Buffer selection is critical for maintaining the stability and integrity of your conjugate.[16] Key considerations include:
-
pH: The buffer's pH should be compatible with the stability of your protein and should generally be within +/- 1 pH unit of the buffer's pKa.[16]
-
Ionic Strength: Salts like NaCl are often included to reduce non-specific interactions and can improve protein solubility.[2]
-
Additives: Excipients such as glycerol, sucrose, or arginine can be added to improve the stability of some proteins.
Q3: I used TCEP to reduce disulfide bonds before conjugation. Do I need to remove it before adding my maleimide linker?
A3: Yes, it is advisable to remove reducing agents like TCEP before adding the maleimide linker. While TCEP is thiol-free, it can still react with maleimides, albeit slower than thiol-containing reducing agents.[17] Removal can be achieved through dialysis or using a desalting column.
Q4: Can I reuse my purification column?
A4: Yes, most chromatography columns can be reused. However, it is crucial to properly clean and store them according to the manufacturer's instructions to prevent cross-contamination and maintain column performance. If you observe a decrease in performance (e.g., peak broadening, loss of resolution), it may be time to replace the column.
Section 3: Experimental Protocols & Workflows
Protocol: Purification of a Protein Conjugate using Size-Exclusion Chromatography (SEC)
This protocol provides a general framework for purifying a protein conjugate and removing unreacted linkers and aggregates.
1. Materials:
-
Crude conjugation reaction mixture
-
SEC column suitable for the molecular weight of the conjugate
-
Chromatography system (e.g., FPLC, HPLC)
-
Purification Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
2. Method:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least two column volumes of filtered and degassed Purification Buffer.
-
Sample Preparation: Centrifuge the crude conjugation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed the manufacturer's recommendation (typically 1-2% of the column volume).
-
Elution: Elute the sample with the Purification Buffer at a flow rate appropriate for the column. Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).
-
Fraction Collection: Collect fractions corresponding to the different peaks. The conjugate will typically elute first, followed by any unconjugated protein, and finally the small molecules.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the purity of the conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate. If necessary, concentrate the sample using an appropriate method (e.g., centrifugal concentrators).
Workflow Diagram: Conjugation and Purification
Caption: A typical workflow for protein conjugation and subsequent purification.
Diagram: Maleimide-Thiol Reaction and Hydrolysis
Caption: The reaction of a maleimide with a thiol and the effect of hydrolysis.
References
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]
-
Qin, V. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Agilent. [Link]
-
Al-Azzawi, W. A., & Al-Majidi, S. M. H. (2018). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands. ResearchGate. [Link]
-
Pace, P. E., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]
-
Sartorius. (2018). Optimization of Protein Purification Conditions on Sartobind® Lab Membrane Adsorbers. [Link]
-
Fekete, S., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography A. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. PubMed. [Link]
-
Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Tchimou, N. E. K., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. [Link]
-
van der Wal, S., et al. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]
-
Interchim. (n.d.). TCEP. [Link]
-
Badescu, G., et al. (2019). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. [Link]
-
Schneider, S., Jegle, U., & Dickhut, C. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Agilent. [Link]
-
LabRulez LCMS. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. [Link]
-
Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. [Link]
-
Otwinowski, M., et al. (2018). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics. [Link]
-
Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. [Link]
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
Agilent. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. [Link]
-
Gao, C. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. [Link]
-
Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. [Link]
-
Bernardes, G. J. L., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. [Link]
-
de Oliveira, B. L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]
-
ResearchGate. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. [Link]
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- 1. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
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- 4. sartorius.hr [sartorius.hr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. agilent.com [agilent.com]
- 9. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. kinampark.com [kinampark.com]
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Technical Support Center: Effective Quenching Strategies for Reactions Involving 1-(2-Aminoethyl)pyrrolidine-2,5-dione
Welcome to the technical support center for handling reactions with 1-(2-Aminoethyl)pyrrolidine-2,5-dione. As a bifunctional molecule featuring both a reactive primary amine and a succinimide ring, its use in synthesis requires carefully planned quenching and workup procedures to ensure reaction success, high purity, and yield. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into effectively terminating reactions and troubleshooting common issues.
Core Principles: Understanding the Molecule and the Quench
This compound is a valuable building block, particularly in medicinal chemistry and for the development of bioconjugates.[][2] Its utility stems from its two key functional groups:
-
Primary Aliphatic Amine (-NH₂): A potent nucleophile and a base. This is typically the reactive handle for conjugation, acylation, alkylation, and other modifications.[3][4] Unreacted amine is a common species that must be neutralized.
-
Pyrrolidine-2,5-dione (Succinimide) Ring: An imide that is generally stable under neutral and acidic conditions. However, it is susceptible to base-catalyzed hydrolysis (ring-opening), which can be an undesired side reaction during quenching or workup if conditions are not controlled.[5][6]
The primary goal of "quenching" is to decisively stop the desired reaction and neutralize any remaining, highly reactive reagents before workup (extraction, purification). A well-executed quench prevents the formation of byproducts and simplifies purification.
Caption: General workflow for reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges encountered when working with this compound.
Q1: My reaction is complete, but I have an excess of this compound. How do I remove it?
Expert Analysis: The unreacted primary amine is nucleophilic and basic. If not quenched, it can complicate purification by streaking on silica gel or reacting with other components. The most effective strategy is to convert it into a neutral, easily separable derivative by adding an electrophilic scavenger.
Recommended Solution: Quench the excess amine by converting it to an amide or a urea derivative.
| Quenching Agent | Reaction Product | Key Advantages & Considerations |
| Acetic Anhydride | Acetamide | Forms a neutral, often water-soluble amide. The quencher is inexpensive and the acetic acid byproduct is easily removed with a mild base wash. |
| Boc-Anhydride (Di-tert-butyl dicarbonate) | Boc-carbamate | Forms a non-polar, neutral carbamate that is easily separated from more polar products by chromatography. |
| Tosyl Chloride (p-TsCl) | Sulfonamide | Forms a stable, neutral sulfonamide. Requires a base (like pyridine or triethylamine) to scavenge the HCl byproduct. |
| Isocyanates (e.g., Phenyl isocyanate) | Urea | Forms a stable, neutral urea derivative. Useful if amide formation is problematic. |
Protocol 1: Quenching Excess Amine with Acetic Anhydride
This protocol is ideal for converting the leftover amine into a more polar, neutral acetamide that can often be removed during an aqueous workup.
-
Cool the Reaction: Once the primary reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath. This mitigates any potential exotherm from the quench.[7]
-
Add the Quencher: Add acetic anhydride (1.5 to 2.0 equivalents relative to the excess amine) dropwise to the stirring reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Verify the Quench: Check via TLC or LC-MS to confirm the disappearance of the starting amine. A new, more polar spot/peak corresponding to the acetylated product should be visible.
-
Proceed to Workup: The reaction is now ready for aqueous workup. The acetylated byproduct can typically be removed with water or brine washes.
Q2: I'm performing a conjugation with an N-Hydroxysuccinimide (NHS) ester. How do I quench the unreacted NHS ester without affecting my product?
Expert Analysis: This is a common scenario in bioconjugation chemistry. Unreacted NHS esters are highly reactive electrophiles that can hydrolyze or react with other nucleophiles, leading to a complex product mixture. An incomplete quench can lead to false labeling or side reactions.[8] The best approach is to add a small-molecule nucleophile that rapidly consumes the NHS ester.
Recommended Solution: Use a high concentration of a simple primary amine like Tris(hydroxymethyl)aminomethane (Tris), glycine, or ethanolamine. These reagents are highly water-soluble, and the resulting byproducts are easily removed in the aqueous phase during extraction.
Caption: Decision tree for selecting a quenching agent in NHS ester couplings.
Protocol 2: Quenching an NHS Ester Reaction with Tris Buffer
-
Prepare Quenching Solution: Prepare a solution of 1 M Tris buffer, pH 8.0. The slightly basic pH ensures the Tris amine is deprotonated and nucleophilic.
-
Add to Reaction: Add the Tris buffer solution to the reaction mixture (a 10- to 100-fold molar excess of Tris over the initial amount of NHS ester is recommended) and stir vigorously for 1 hour at room temperature.
-
Dilute and Extract: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. The Tris-quenched byproduct is highly polar and will partition into the aqueous layer.
-
Isolate Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q3: I am worried about hydrolyzing the succinimide ring. What conditions must I avoid?
Expert Analysis: The succinimide ring is an imide and is susceptible to hydrolysis, particularly under basic conditions, to form a succinamic acid derivative.[5][6] This ring-opening is often undesirable as it changes the structure and properties of the molecule. While sometimes intentional to improve stability in certain antibody-drug conjugates, it should generally be avoided during standard synthesis.[9][10]
Recommended Solution: Maintain careful control over pH and temperature during quenching and workup.
| Condition | Do's (To Maintain Stability) | Don'ts (Risk of Hydrolysis) |
| pH | Keep pH between 4 and 7.5 during workup. Use mild bases like saturated sodium bicarbonate (NaHCO₃) for washes. | Avoid strong bases (NaOH, KOH, LiOH). Avoid prolonged exposure to pH > 8.5. |
| Temperature | Perform quenching and extractions at room temperature or below (0 °C). | Avoid heating the reaction mixture under basic conditions. |
| Time | Do not let the reaction mixture sit for extended periods in basic aqueous solutions. Proceed with workup promptly after quenching.[7] | Avoid overnight stirring with aqueous base. |
General Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Reaction is violent or uncontrollably exothermic during quench. | Quenching agent was added too quickly to a highly concentrated, reactive mixture. | Always cool the reaction flask to 0 °C before quenching. Add the quenching agent slowly, dropwise, with vigorous stirring.[7] |
| Unexpected byproducts observed on TLC/LC-MS after workup. | 1. Incomplete quenching of a reactive species. 2. Succinimide ring hydrolysis. 3. Side reaction with the quenching agent. | 1. Use a larger excess of the quenching agent and allow for a longer reaction time. 2. Check the pH of all aqueous solutions used in the workup. Buffer if necessary. 3. Choose a more inert quenching agent. |
| Low product yield after extraction. | The product or quenched byproduct has significant water solubility. | Use saturated brine (NaCl solution) for the final aqueous washes to "salt out" the organic product, reducing its solubility in the aqueous phase. |
| Difficulty removing byproducts during purification. | The byproduct has similar polarity to the desired product. | Re-evaluate the quenching strategy. Select a quencher that results in a byproduct with very different polarity (e.g., use Boc-anhydride to make the byproduct non-polar, or a charged quencher like glycine to make it highly polar). |
References
-
Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
-
Pyrrolidine-2,5-dione. (2012). ResearchGate. [Link]
-
Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. (n.d.). ResearchGate. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2019). National Center for Biotechnology Information (PMC). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]
-
Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
-
False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes. (2006). Proteomics. [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. [Link]
-
How To Run A Reaction: The Quench. (2026). University of Rochester, Department of Chemistry. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. (2018). National Center for Biotechnology Information (PMC). [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]
-
A Report on Reagents and its Quenching Methods. (2021). Open Access Journals. [Link]
-
Troubleshooting amine plants. (1995). ResearchGate. [Link]
-
How to do workup after doing bromination with NBS? (2017). ResearchGate. [Link]
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. (2016). ACS Publications. [Link]
-
Quenching reagents for specific reaction. (2024). Chemistry Stack Exchange. [Link]
-
Kinetics of Hydrolysis of Succinimides. (1977). Taylor & Francis Online. [Link]
-
Learning to respect NBS the hard way. (2007). Sciencemadness Discussion Board. [Link]
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. (2016). Sci-Hub. [Link]
-
Best reagent to quench excess NBS? (2021). Reddit. [Link]
-
Quenching (fluorescence). (n.d.). Wikipedia. [Link]
-
Kinetics of Hydrolysis of Succinimides. (2025). ResearchGate. [Link]
-
Reactions of Amines. (n.d.). Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. (2019). Nature Research. [Link]
-
Does the quench stop our activation reaction? (2020). ResearchGate. [Link]
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Technical Support Center: Enhancing the Stability of 1-(2-Aminoethyl)pyrrolidine-2,5-dione Conjugates
Welcome to the technical support center dedicated to improving the stability of bioconjugates synthesized using maleimide-based reagents, specifically focusing on derivatives of "1-(2-Aminoethyl)pyrrolidine-2,5-dione". This guide is designed for researchers, scientists, and drug development professionals who are actively working with these conjugation technologies. Here, we will delve into the common stability challenges encountered during and after the conjugation process and provide detailed, evidence-based troubleshooting strategies and frequently asked questions to ensure the integrity and efficacy of your bioconjugates.
Introduction to Maleimide Conjugate Instability
The reaction between a maleimide and a thiol group from a cysteine residue is a cornerstone of bioconjugation, prized for its speed and specificity under physiological conditions.[1] This Michael addition reaction forms a thiosuccinimide linkage, effectively tethering a molecule of interest—be it a drug, a fluorophore, or a polymer—to a protein or peptide. However, the resulting conjugate is not always as stable as desired, presenting significant challenges, particularly in the development of therapeutics like Antibody-Drug Conjugates (ADCs).[2][3]
The primary instability issues stem from two competing chemical pathways:
-
Retro-Michael Addition: The reversible nature of the Michael addition can lead to the dissociation of the conjugate, freeing the original thiol and maleimide. This deconjugation can result in loss of payload and potential off-target effects as the released maleimide-bearing molecule can react with other thiols in the system, such as glutathione or serum albumin.[1][4]
-
Hydrolysis of the Succinimide Ring: The maleimide ring itself can undergo hydrolysis, opening up to form a maleamic acid derivative. If this occurs before the conjugation reaction, the maleimide becomes unreactive towards thiols.[4] Conversely, hydrolysis of the thiosuccinimide ring after conjugation leads to a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][4][5]
This guide will provide a structured approach to understanding and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of maleimide conjugates.
Q1: My maleimide-conjugated antibody is losing its payload over time during storage. What is the likely cause?
A1: The most probable cause is the retro-Michael reaction, where the thiosuccinimide linkage reverts to the original thiol and maleimide.[1] This is a known instability pathway for maleimide conjugates, especially those derived from N-alkyl maleimides, under physiological conditions.[6] The rate of this deconjugation can be influenced by the local microenvironment of the conjugation site on the protein.
Q2: What is the difference in stability between a maleimide conjugate linked via an ester group versus an amide group?
A2: The stability difference lies in the hydrolytic susceptibility of the linker itself, separate from the maleimide-thiol adduct. Ester linkages are generally more prone to hydrolysis than amide linkages. Therefore, a conjugate with an amide-based linker, such as one using an amidoethyl maleimide (AEMI), will exhibit greater overall stability against decoupling of the conjugated molecule compared to one with an ester-based linker like hydroxyethyl maleimide (HEMI).[7]
Q3: Can I improve the stability of my existing maleimide conjugate post-purification?
A3: Yes, a common strategy is to intentionally induce the hydrolysis of the thiosuccinimide ring to form the more stable succinamic acid thioether.[1][5] This can often be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period.[3][8] However, it is crucial to ensure that these conditions do not compromise the integrity of the biomolecule itself.
Q4: Are there more stable alternatives to traditional N-alkyl maleimides?
A4: Absolutely. The field has seen significant innovation in "next-generation" maleimides. These include:
-
Maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides): These promote faster hydrolysis of the thiosuccinimide ring post-conjugation, leading to a more stable final product.[1][5][9]
-
Diiodomaleimides: These reagents exhibit rapid conjugation kinetics and the resulting conjugates are more resistant to retro-Michael addition.[10]
-
"On-demand" hydrolyzing maleimides: These are engineered to undergo triggered hydrolysis upon an external stimulus (e.g., chemical, photochemical), providing temporal control over the stabilization process.[11][12]
Q5: How does pH affect the stability of the maleimide reagent and the final conjugate?
A5: The pH is a critical parameter.
-
For the maleimide reagent: The maleimide ring is susceptible to hydrolysis, which increases with higher pH.[4] To maintain the reactivity of the maleimide reagent, it should be stored in acidic to neutral conditions and reconstituted in a non-aqueous solvent like DMSO or DMF before use.[4]
-
For the conjugation reaction: The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5.[4] Below this range, the reaction rate decreases, and above pH 7.5, the maleimide can start to react with amines (e.g., lysine residues).[4]
-
For the conjugate: As mentioned, a slightly basic pH can be used to promote the stabilizing hydrolysis of the thiosuccinimide ring.[3][8] Conversely, the thiosuccinimide linkage is generally stable at acidic pH.[13]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Premature Payload Loss During In Vitro or In Vivo Experiments
Symptoms:
-
Decreased therapeutic efficacy of an ADC.
-
Detection of free payload or payload attached to other proteins (e.g., albumin) in plasma samples.[4]
-
Gradual decrease in the Drug-to-Antibody Ratio (DAR) over time as measured by techniques like HIC-HPLC or LC-MS.
Root Cause Analysis:
The primary culprit is the retro-Michael reaction, leading to deconjugation. This is particularly prevalent with traditional N-alkyl maleimide linkers.
Mitigation Strategies & Protocols:
Strategy 1: Post-Conjugation Hydrolysis
This is the most direct way to stabilize a conjugate made with a traditional maleimide. The goal is to convert the thiosuccinimide to a succinamic acid thioether.
-
Protocol: Controlled Basic Incubation
-
After the initial conjugation reaction and purification of the conjugate, exchange the buffer to a slightly basic buffer (e.g., 50 mM sodium borate, pH 8.5).
-
Incubate the conjugate solution at room temperature or 37°C. The optimal time and temperature should be determined empirically but can range from a few hours to overnight.
-
Monitor the conversion of the thiosuccinimide to the hydrolyzed form using LC-MS. The hydrolyzed product will have a mass increase of 18 Da (due to the addition of a water molecule).
-
Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
Strategy 2: Utilize Hydrolysis-Promoting Maleimides
For new conjugations, consider using maleimides designed for enhanced stability.
-
Protocol: Conjugation with N-Aryl Maleimides
-
Synthesize or procure a maleimide reagent with an electron-withdrawing N-aryl substituent.
-
Perform the conjugation reaction under standard conditions (pH 6.5-7.5).
-
The hydrolysis of the resulting thiosuccinimide will be significantly faster than with N-alkyl maleimides, often occurring spontaneously under the conjugation or subsequent purification conditions.[1][5]
-
Monitor the formation of the stable, hydrolyzed conjugate by LC-MS.
-
Strategy 3: Transcyclization Stabilization
This is an emerging and highly effective method for preventing retro-Michael addition.[14][15]
-
Concept: This strategy involves a rearrangement of the thiosuccinimide to a more stable cyclic thioether. This often requires specific structural motifs in the linker or the conjugated molecule.[6] For example, a free amine group near the cysteine thiol can facilitate this stabilizing rearrangement.
Data Summary Table: Comparison of Stabilization Strategies
| Strategy | Principle | Advantages | Considerations |
| Post-Conjugation Hydrolysis | Converts thiosuccinimide to stable succinamic acid thioether. | Applicable to existing conjugates. | Requires careful optimization of pH and incubation time to avoid protein damage. |
| Hydrolysis-Promoting Maleimides | Electron-withdrawing groups on the maleimide accelerate post-conjugation hydrolysis. | Leads to a more stable conjugate without extra process steps. | The maleimide reagent itself may have a shorter shelf-life in aqueous buffers. |
| Transcyclization | Intramolecular rearrangement to a more stable cyclic structure. | Forms a highly stable conjugate. | Requires specific linker design. |
Workflow Diagram: Decision Tree for Improving Conjugate Stability
Caption: Decision workflow for addressing conjugate instability.
Issue 2: Low Conjugation Efficiency or Complete Lack of Reaction
Symptoms:
-
Low or no formation of the desired conjugate as determined by SDS-PAGE, SEC, or LC-MS.
-
Presence of unreacted protein and maleimide-functionalized molecule after the reaction.
Root Cause Analysis:
This issue typically points to the inactivation of the maleimide group, most commonly through hydrolysis.
Mitigation Strategies & Protocols:
Strategy 1: Proper Handling and Storage of Maleimide Reagents
Maleimides are susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[4]
-
Protocol: Reagent Handling Best Practices
-
Store maleimide reagents as a dry powder at the recommended temperature (typically -20°C).
-
For use, dissolve the maleimide in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.[4]
-
Add the stock solution to the reaction buffer containing the protein immediately before starting the conjugation. Avoid pre-diluting the maleimide in the aqueous reaction buffer for extended periods before adding the protein.
-
Strategy 2: Optimization of Reaction pH
The thiol-maleimide reaction is pH-dependent.
-
Protocol: pH Optimization
-
Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[4]
-
Prepare buffers fresh and verify the pH before use.
-
If working with a protein that is not stable in this pH range, you may need to perform the reaction at a suboptimal pH for a longer duration or with a higher excess of the maleimide reagent.
-
Reaction Mechanism Diagram: Maleimide Hydrolysis vs. Thiol Conjugation
Caption: Competing reaction pathways for maleimide reagents.
Analytical Techniques for Stability Assessment
A robust analytical workflow is essential for characterizing the stability of your conjugates.
| Analytical Technique | Information Provided |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides accurate mass of the conjugate, allowing for confirmation of conjugation, determination of DAR, and detection of hydrolyzed forms.[16] |
| Size-Exclusion Chromatography (SEC) | Assesses the aggregation state and purity of the conjugate.[16] |
| Hydrophobic Interaction Chromatography (HIC) | Separates species based on DAR, allowing for quantification of different drug-loaded species and monitoring of deconjugation. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of the conjugate in solution, providing information on aggregation.[16] |
| Differential Scanning Calorimetry (DSC) | Evaluates the thermal stability of the conjugate.[16] |
Conclusion
The stability of maleimide-based bioconjugates is a critical parameter that can dictate the success or failure of a research project or therapeutic development program. By understanding the underlying chemical principles of retro-Michael addition and hydrolysis, researchers can proactively design more stable conjugates and implement effective troubleshooting strategies. The adoption of next-generation maleimides and the implementation of post-conjugation stabilization protocols are powerful tools in the bioconjugationist's arsenal. This guide provides a foundational framework for addressing these challenges, and we encourage you to reach out to our technical support team for further assistance with your specific applications.
References
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025). SigutLabs. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Chemistry – A European Journal. [Link]
-
Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. (2020). PubMed. [Link]
-
On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (2024). Journal of the American Chemical Society. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Wiley Online Library. [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. (2018). UCL Discovery. [Link]
-
Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. (2022). PMC - PubMed Central. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2014). Bioconjugate Chemistry. [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (2018). PubMed. [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (2018). ResearchGate. [Link]
-
Instability of thiol/maleimide conjugation and strategies for mitigation. (2016). Kinam Park. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2014). ResearchGate. [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. (2019). Bioconjugate Chemistry. [Link]
-
What is the fate of Maleimide-Thiol adduct at low pH?. (2017). ResearchGate. [Link]
-
ADC Physical Stability Analysis Service. (n.d.). Creative Biolabs. [Link]
Sources
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
"1-(2-Aminoethyl)pyrrolidine-2,5-dione" reaction time and temperature optimization
Welcome to the technical support center for the synthesis and optimization of 1-(2-Aminoethyl)pyrrolidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the core reaction for synthesizing this compound?
A1: The synthesis is a classic example of imidization. It involves a two-step process starting from succinic anhydride and ethylenediamine.[1][2]
-
Amidation (Ring Opening): The first step is a rapid nucleophilic acyl substitution. One of the amino groups of ethylenediamine attacks a carbonyl carbon of succinic anhydride. This opens the anhydride ring to form an intermediate amic acid, N-(2-aminoethyl)succinamic acid. This reaction is typically exothermic and can occur at room temperature.[3]
-
Cyclodehydration (Imide Formation): The second step is an intramolecular condensation. The newly formed carboxylic acid and the remaining terminal amino group react, eliminating a molecule of water to form the stable five-membered pyrrolidine-2,5-dione (succinimide) ring. This step is the rate-limiting part of the synthesis and requires energy input, typically in the form of heat, to proceed to completion.[2][4]
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted to address specific problems you may encounter during the synthesis, providing causal analysis and actionable solutions.
Q1: I am experiencing very low or no yield of the desired product. What could be the cause?
A1: Low yield is a common issue that can often be traced back to incomplete conversion in one of the two key reaction steps.
-
Possible Cause 1: Incomplete Cyclodehydration. The most frequent reason for low yield is the failure of the intermediate amic acid to cyclize into the final imide. The intermediate may precipitate or remain in solution, but it is not the target compound.
-
Solution: The cyclodehydration step is equilibrium-driven and requires the removal of water. Ensure your reaction temperature is high enough to facilitate dehydration. Many procedures for related N-substituted succinimides call for temperatures ranging from 85°C to 180°C.[1][4] Consider increasing the reaction temperature or extending the reflux time. For thermally sensitive materials, using a dehydrating agent like acetic anhydride or employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water and drive the reaction forward.[2]
-
-
Possible Cause 2: Sub-optimal Solvent. The choice of solvent is critical. It must be able to dissolve the reactants and be stable at the required reaction temperature.
-
Solution: Absolute ethanol is a commonly cited solvent for this reaction.[1] If solubility is an issue, consider alternative high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dioxane. However, be aware that solvent choice can impact reaction kinetics and workup procedures.[5]
-
-
Possible Cause 3: Stoichiometry and Reactant Purity. Using an incorrect molar ratio or impure starting materials can halt the reaction.
-
Solution: A 1:1 molar ratio of succinic anhydride to ethylenediamine is typically used.[1] Verify the purity of your ethylenediamine, as it can absorb water and carbon dioxide from the atmosphere, reducing its effective concentration. Ensure your succinic anhydride is dry and free from succinic acid.
-
Q2: My final product is impure. How can I identify and eliminate contaminants?
A2: Purity is paramount, especially in drug development. Impurities often consist of unreacted starting materials or the amic acid intermediate.
-
Possible Cause 1: Presence of the Amic Acid Intermediate. If the cyclodehydration is incomplete, the N-(2-aminoethyl)succinamic acid will be a major impurity.
-
Solution: As mentioned above, drive the cyclization to completion by increasing the temperature or reaction time. To purify the final product, recrystallization is often effective. The amic acid has a free carboxylic acid group, making it more polar and potentially having different solubility profiles than the final imide product. Washing the crude product with a solvent in which the imide is sparingly soluble but the amic acid is soluble can be an effective purification step.
-
-
Possible Cause 2: Unreacted Ethylenediamine or Succinic Anhydride.
-
Solution: Unreacted succinic anhydride can be hydrolyzed to succinic acid during aqueous workup. Both succinic acid and ethylenediamine are typically removable through washing and recrystallization. For instance, after filtration, washing the solid product with a solvent like diethyl ether can help remove residual starting materials.[1]
-
-
Possible Cause 3: Polymerization or Side-Reactions. Since ethylenediamine is bifunctional, there is a risk of forming polymeric byproducts, especially if the reaction conditions are not carefully controlled (e.g., incorrect stoichiometry or excessive temperatures for prolonged periods).
-
Solution: Ensure a well-stirred, homogeneous solution and controlled heating. Adding the ethylenediamine solution dropwise to the succinic anhydride solution can sometimes help minimize side reactions by maintaining a low instantaneous concentration of the amine.[6]
-
Q3: The reaction seems to be stalled or proceeding very slowly. What can I do?
A3: A sluggish reaction is almost always linked to insufficient activation energy for the rate-limiting cyclodehydration step.
-
Possible Cause 1: Insufficient Temperature. The energy barrier for the intramolecular condensation is significant.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC), NMR of aliquots). A literature procedure specifies refluxing at 85°C for 45 minutes in ethanol, which resulted in an 87.5% yield.[1] This serves as a good starting point for optimization.
-
-
Possible Cause 2: Heterogeneity. If the reactants or the intermediate amic acid precipitate from the solution before the reaction is complete, the reaction rate will decrease dramatically.
-
Solution: Ensure vigorous stirring throughout the reaction. If precipitation is an issue, consider switching to a solvent in which all species are more soluble at the reaction temperature, such as DMF or DMSO, though this will necessitate higher temperatures for removal during workup.
-
Experimental Protocols and Data
Standard Laboratory Synthesis Protocol
This protocol is adapted from established literature procedures and provides a reliable starting point for synthesis.[1]
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride (0.01 mol) in 20 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve ethylenediamine (0.01 mol) in 10 mL of absolute ethanol.
-
Add the ethylenediamine solution to the succinic anhydride solution.
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain for 45-60 minutes. A white precipitate should form during this period.
-
After the reflux period, cool the mixture to room temperature.
-
Collect the white solid product by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50°C).[5]
Table 1: Reaction Parameter Optimization Guide
This table summarizes key parameters and their expected impact on the reaction, providing a logical framework for optimization experiments.
| Parameter | Range/Options | Effect on Reaction | Key Considerations |
| Temperature | 25°C - 180°C | Higher temperatures favor the rate-limiting cyclodehydration step. | Risk of side reactions/decomposition at very high temperatures. Solvent boiling point is a limiting factor. |
| Reaction Time | 30 min - 6 hours | Longer times can increase conversion, especially at lower temperatures. | Monitor for byproduct formation over extended periods. Aim for the shortest time to reach maximum conversion. |
| Solvent | Ethanol, Dioxane, Toluene, DMF | Affects solubility of reactants and intermediates, and sets the maximum reflux temperature. | Aprotic solvents may favor the reaction. Ensure easy removal during workup. |
| Catalyst | None, Acetic Anhydride, PPE | Acid catalysts or dehydrating agents can accelerate cyclodehydration.[2] | May complicate purification. Should be used if thermal methods are insufficient. |
Visualized Workflows and Mechanisms
Reaction Mechanism Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis pathway.
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing and solving common synthesis problems.
Caption: A logical troubleshooting decision tree.
References
-
Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
-
Obaida, A., & Ibraheem, H. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Journal of Physics: Conference Series, 1660, 012027. [Link]
- Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal.
- Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2738.
- Snetkov, P., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.
- Rybka, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4935.
- Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Global Pharma Technology, 12(3).
- Góra, M., et al. (2021).
- Kober, E. A., et al. (2021). Study of succinic anhydride amidation by 2-aminothiazol. Journal of Physics: Conference Series, 1845, 012022.
-
Amidation kinetics of succinic anhydride by amine-containing drugs. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
- Snetkov, P., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Chemistry, 5(4), 2639-2655.
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
- Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. (2014). The Journal of Physical Chemistry A, 118(39), 8996-9007.
-
What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? (2014). ResearchGate. Retrieved January 23, 2024, from [Link]
- Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. (2023). Chemistry – An Asian Journal, 18(15), e202300309.
- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting Guide: Removal of Excess 1-(2-Aminoethyl)pyrrolidine-2,5-dione
Technical Support Center: Post-Reaction Purification
Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting and procedural advice for researchers, chemists, and drug development professionals who need to remove excess 1-(2-Aminoethyl)pyrrolidine-2,5-dione, also known as N-(2-Aminoethyl)succinimide, from their reaction mixtures. As Senior Application Scientists, we have designed this guide to explain not just the "how," but the "why" behind each technique, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of N-(2-Aminoethyl)succinimide that I can exploit for its removal?
A: Understanding the structure of N-(2-Aminoethyl)succinimide is the first step to designing an effective purification strategy. The molecule has two key features:
-
A Basic Primary Amine (-NH2): This is the most important handle for purification. Primary amines are basic and readily react with acids to form ammonium salts. This transformation dramatically increases the compound's polarity and water solubility.
-
A Succinimide Ring: This is a cyclic imide. While generally stable, it can be susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions, especially with heating. However, under the typical conditions used for a standard aqueous workup, the ring is sufficiently stable. Studies have shown that the succinimide ring is stable at low pH.[1][2]
The primary amine is the key to separation. By protonating it, we can make the molecule highly soluble in an aqueous solution, allowing for its removal from a less polar product dissolved in an organic solvent.
Q2: What is the most direct and common method for removing excess N-(2-Aminoethyl)succinimide?
A: The most common and efficient method is a liquid-liquid extraction using a dilute acidic solution (an "acid wash").[3][4]
The Principle (Causality): This technique relies on altering the solubility of the amine. In its neutral form, N-(2-Aminoethyl)succinimide has moderate polarity and may be soluble in common organic solvents like ethyl acetate or dichloromethane. When you wash the organic solution with an acidic aqueous solution (e.g., 1M HCl), the primary amine is protonated to form an ammonium salt (R-NH3+ Cl-). This salt is an ionic species and is vastly more soluble in the aqueous layer than in the organic layer. Your desired product, if it is not basic, will remain in the organic layer.
This process is a classic example of an acid-base extraction, a fundamental technique in organic chemistry.[4]
Experimental Protocols & Method Selection
Choosing the right protocol depends critically on the stability of your desired product. The flowchart below provides a decision-making framework.
Caption: Decision tree for selecting a purification method.
Method 1: Acidic Liquid-Liquid Extraction (For Acid-Stable Products)
This is the preferred method for its speed, scalability, and cost-effectiveness.
Step-by-Step Protocol:
-
Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM). If your reaction was in a polar, water-miscible solvent (like THF or acetonitrile), you must first remove it under reduced pressure and then redissolve the residue in an appropriate extraction solvent.
-
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).[5]
-
First Wash: Add a volume of dilute acid, typically 1M HCl or 10% aqueous copper sulfate, equivalent to about one-third of the organic layer volume.[3]
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically. Vigorous shaking can lead to emulsions.[6]
-
Separation: Place the funnel back on a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower layer. (Note: Halogenated solvents like DCM are denser than water, so the organic layer will be on the bottom. Most other common solvents are less dense than water).
-
Repeat: Repeat the acid wash (steps 3-6) one or two more times. This ensures complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Be sure to vent frequently as CO2 gas will be generated.
-
Brine Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer and aids in breaking up any minor emulsions.[5]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain your purified product.
Method 2: Amine Scavenger Resins (For Acid-Sensitive or Water-Soluble Products)
Scavenger resins are polymer beads functionalized with chemical groups that react with and bind specific types of molecules.[7] This is an exceptionally clean method for removing excess reagents. For a primary amine like N-(2-Aminoethyl)succinimide, an aldehyde- or isocyanate-functionalized resin is ideal.[8][9]
The Principle (Causality): The resin acts as an immobilized electrophile. For example, an aldehyde resin will react with the primary amine to form a Schiff base (imine), covalently tethering the unwanted amine to the solid polymer support.[8][10] Your desired product remains in solution. The resin is then simply filtered away.
Step-by-Step Protocol:
-
Resin Selection: Choose a scavenger resin appropriate for primary amines, such as a polystyrene-supported benzaldehyde resin or isocyanate resin.
-
Stoichiometry: Add the scavenger resin to your reaction mixture. A typical loading is 2-4 molar equivalents relative to the initial amount of excess amine.
-
Incubation: Gently agitate the mixture at room temperature. The required time can range from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to determine when the free amine has been completely consumed.
-
Filtration: Once the scavenging is complete, simply filter the reaction mixture through a fritted funnel or a cotton plug to remove the resin beads.
-
Rinsing: Rinse the resin beads with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Method 3: Silica Gel Chromatography (For Products with Different Polarity)
When other methods fail, or if your product is also basic, flash column chromatography is a reliable, albeit more labor-intensive, option.
The Principle (Causality): This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent). Silica gel is acidic and polar.[11] The basic primary amine of N-(2-Aminoethyl)succinimide will interact strongly with the acidic silanol groups on the silica surface, causing it to have a high retention time (it moves slowly down the column). A less polar product will travel down the column more quickly and elute first.
General Guidelines:
-
Solvent System (Eluent): A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol).
-
Tailing Prevention: Basic compounds like amines often "tail" (smear) on silica columns due to the strong acid-base interaction. To get sharp, well-defined peaks, it is crucial to add a small amount of a basic modifier to your eluent.[11] A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide.[11]
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation between your product and the amine before running the column.
Method Comparison Table
| Feature | Acidic Extraction | Scavenger Resin | Silica Gel Chromatography |
| Product Compatibility | Not suitable for acid-sensitive compounds. | Excellent for sensitive compounds. | Broadly applicable. |
| Speed | Fast (15-30 minutes). | Moderate to Slow (1-24 hours). | Slow (hours). |
| Scalability | Excellent. | Good, but can be costly for large scale. | Poor to Moderate. |
| Cost | Very Low (commodity chemicals). | High. | Moderate (solvents and silica). |
| Waste Generation | Generates aqueous waste. | Generates solid waste (spent resin). | Generates solvent and solid waste. |
| Ease of Use | Simple, standard technique. | Very simple (add, stir, filter). | Requires skill and experience. |
Troubleshooting Common Issues
Problem: An emulsion has formed during my acidic extraction and the layers won't separate.
-
Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by trace impurities. They are common when using chlorinated solvents like DCM.[5]
-
Solutions:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate on their own.[12]
-
Add Brine: Add a small amount of saturated NaCl solution (brine).[6][12] This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.[6]
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.[6]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth).[12] This can often break up the emulsion.
-
Problem: My product is also somewhat water-soluble. I'm afraid I'm losing it during the washes.
-
Cause: Products with polar functional groups (e.g., alcohols, short-chain acids) can have partial solubility in the aqueous layer.
-
Solution: Perform a "back-extraction." After you have drained the aqueous wash layer, transfer it to a clean separatory funnel and wash it 1-2 times with a fresh portion of your organic solvent (e.g., ethyl acetate).[5] This will recover any dissolved product from the aqueous layer. Combine these back-extractions with your main organic layer before drying and concentrating.
Problem: After my workup, I still see the amine impurity in my NMR/LC-MS.
-
Cause: The extraction was not efficient enough.
-
Solutions:
-
Increase Wash Number: Simply perform more acidic washes (e.g., 3-4 times instead of 1-2).
-
Check pH: Use pH paper to test the aqueous layer after a wash. If it is not strongly acidic (pH 1-2), the amine may not be fully protonated. Use a more concentrated acid or more washes.
-
Switch Methods: If repeated extractions fail, your product may be interfering with the process. Switch to one of the alternative methods like scavenger resins or chromatography.
-
References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
PubChem. N-(2-Aminoethyl)maleimide. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
Wikipedia. Succinimide. [Link]
-
ResearchGate. How to remove excess amine reactant from schiff base product?. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
National Institutes of Health (NIH). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. [Link]
- Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
-
PubChem. N-[2-Hydroxyethyl]succinimide. [Link]
- Google Patents.
-
National Institutes of Health (NIH). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
-
ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
MDPI. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Scientific Research Publishing. Comparative Efficacy of Polyamine-Based Scavenger Resins. [Link]
-
N-(2-Hydroxyethyl)succinimide: Properties and Applications in Chemistry. [Link]
-
Reddit. Precipitating organic amine from organic solution containing dissolved KOH. [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Reddit. Emulsion Problem during Extraction. Help!. [Link]
-
PubMed. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. [Link]
-
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]
-
Thermo Scientific Alfa Aesar. N-(2-Hydroxyethyl)succinimide, 95% 5 g. [Link]
-
Chemguide. preparation of amines. [Link]
-
ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. [Link]
-
Resins with Functional Groups as Scavengers. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
National Institutes of Health (NIH). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
-
ResearchGate. Hi, Can anyone help me to isolate my compound from aqueous solution?. [Link]
Sources
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- 10. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 11. biotage.com [biotage.com]
- 12. Tips & Tricks [chem.rochester.edu]
Characterization challenges of "1-(2-Aminoethyl)pyrrolidine-2,5-dione" modified proteins
Technical Support Center: Characterization of Amine-Modified Proteins
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for protein modifications utilizing amine-reactive reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to overcome the common and complex challenges associated with the characterization of proteins modified by succinimidyl esters. This guide is structured as a series of questions you might encounter during your workflow, from initial reaction troubleshooting to in-depth mass spectrometry analysis.
A note on nomenclature: The reagent class primarily discussed here is the N-hydroxysuccinimide (NHS) ester. These are widely used to modify primary amines (the N-terminus and lysine side chains) on proteins, forming stable amide bonds.[1][2][3] While the specific name "1-(2-Aminoethyl)pyrrolidine-2,5-dione" refers to a related succinimide compound, the challenges of characterizing the resulting modified protein are best addressed by focusing on the broader, more common application of NHS-ester chemistry.
Part 1: The Modification Reaction - Troubleshooting & Optimization
This section addresses the critical first step: the conjugation reaction itself. Success here is the foundation for any subsequent characterization.
Q1: My protein modification reaction has failed or shows very low efficiency. What are the most likely causes?
This is a frequent issue that almost always traces back to one of three areas: the reagent, the buffer, or the protein itself.
A: The primary culprit is often the hydrolysis of the NHS ester. The succinimidyl ester is highly susceptible to hydrolysis in aqueous environments, a reaction that competes directly with the desired aminolysis (the reaction with the protein's amines).[1][4][5] If the ester hydrolyzes, it can no longer react with your protein.
Here is a systematic troubleshooting approach:
-
Reagent Integrity: NHS esters are moisture-sensitive.[6][7] Once a vial is opened, it can gradually hydrolyze due to atmospheric moisture.[7][8]
-
Causality: Moisture provides the water molecules that act as nucleophiles, attacking the ester and rendering it inactive for protein conjugation.[5]
-
Solution: Always use fresh, anhydrous DMSO or DMF to prepare the stock solution immediately before use.[5] Do not prepare and store aqueous solutions of the reagent.[6] If a batch of reagent is suspect, its quality can be checked via quantitative methods before use.[8]
-
-
Buffer Composition & pH: This is the most critical parameter to control.
-
Causality: The reaction is a nucleophilic attack by the unprotonated primary amine on the ester. At acidic pH, the amine is protonated (-NH3+) and is not nucleophilic. At alkaline pH, the amine is deprotonated (-NH2) and reactive. However, the rate of hydrolysis also increases dramatically at higher pH.[5]
-
Solution: The optimal pH is a compromise between maximizing amine reactivity and minimizing hydrolysis. A pH range of 7.2-8.5 is generally recommended.[1][9] Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the protein for reaction with the ester.[6] Phosphate-buffered saline (PBS) or borate buffers are excellent choices.[1][4]
-
-
Protein Concentration & Molar Ratio:
-
Causality: The reaction kinetics depend on the concentration of reactants. If the protein concentration is too low, the competing hydrolysis reaction can dominate even under optimal pH conditions.
-
Solution: Aim for a protein concentration of at least 1-2.5 mg/mL.[3] The molar excess of the NHS-ester reagent to the protein may need to be optimized empirically, but a starting point is often a 10- to 20-fold molar excess.[6]
-
Part 2: Initial Characterization - Did the Reaction Work?
After the reaction, the first step is to confirm that a modification has occurred and to get a general sense of the outcome.
Q2: How can I get a quick, qualitative confirmation of protein modification?
A: SDS-PAGE is the most straightforward initial check. A successful modification will result in a mass increase for the protein.
-
Principle: Each modification adds the mass of the reagent to the protein. While a single modification may not be resolvable, multiple modifications will cause a noticeable shift in the protein's migration on the gel, appearing as a slightly higher molecular weight band or a "smear" if the modification is heterogeneous.
-
Self-Validation: Always run an unmodified protein control alongside the modified sample. The difference in migration provides clear evidence of a reaction.
Caption: Simple workflow for qualitative assessment using SDS-PAGE.
Part 3: Quantitative Characterization - Extent and Location of Modification
Qualitative confirmation is not enough for most applications. You need to know how many sites are modified and where they are. Mass spectrometry is the gold standard for this.[10][11]
Q3: What is the best method to determine the average number of modifications per protein?
A: Intact mass analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method.
-
Causality: ESI-MS can measure the precise molecular weight of the entire, intact protein.[12][13] By comparing the mass of the modified protein to the unmodified control, you can calculate the total mass added. Dividing this mass difference by the mass of a single modification gives the average degree of labeling (DOL).
-
What to Expect: You will often see a distribution of species (e.g., protein +1 label, +2 labels, +3 labels, etc.), which appears as a series of peaks. This provides valuable information on the heterogeneity of your sample.[13]
Q4: How do I identify the specific lysine residues that have been modified?
A: This requires a "bottom-up" proteomics approach, commonly known as peptide mapping.
-
Principle: The complex modified protein is enzymatically digested into smaller peptides (typically with trypsin). This peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[12][14]
-
The Workflow:
-
Digestion: The protein is digested. Trypsin cleaves after lysine (K) and arginine (R). Critically, if a lysine residue is modified, trypsin will no longer be able to cleave at that site. This "missed cleavage" is a key piece of evidence.
-
LC-MS Analysis: The mass spectrometer measures the mass of the peptides eluting from the LC column. Modified peptides will have a specific mass shift corresponding to the modification.
-
MS/MS Fragmentation: The mass spectrometer isolates a peptide of interest (a precursor ion) and fragments it. The resulting fragment ions (the MS/MS spectrum) reveal the amino acid sequence of the peptide. The location of the mass shift on a specific amino acid within that sequence confirms the precise site of modification.[12]
-
Caption: Standard workflow for identifying modification sites via LC-MS/MS.
Q5: My MS/MS data for modified peptides is difficult to interpret. What are the challenges?
A: Characterizing modified peptides by MS/MS is inherently complex.
-
Heterogeneity: Your sample contains a mix of unmodified peptides, modified peptides, and peptides with missed cleavages, all of which complicate the chromatogram and spectral data.
-
Fragmentation Complexity: The presence of the modification can alter how the peptide fragments in the mass spectrometer, sometimes making database searching and automated identification more difficult. Cross-linked peptides, in particular, are notoriously difficult to identify because both peptide chains fragment simultaneously, creating complex hybrid spectra.[15]
-
Low Abundance: Modified peptides may be of low abundance compared to their unmodified counterparts, making them harder to select for fragmentation and leading to lower-quality MS/MS spectra.[16] Enrichment strategies can help but must be chosen carefully to avoid bias.[16]
Part 4: Data Summary & FAQs
Comparison of Key Analytical Techniques
| Technique | Information Provided | Pros | Cons |
| SDS-PAGE | Qualitative confirmation of modification (mass shift). Assessment of gross heterogeneity. | Fast, accessible, inexpensive. | Low resolution, not quantitative, cannot identify sites. |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) if the label is a chromophore. | Simple, rapid, non-destructive. | Only applicable for chromophoric labels; requires accurate protein concentration. |
| Intact Mass Spec (ESI-MS) | Precise molecular weight, accurate DOL, distribution of modified species.[13] | Highly accurate, quantitative. | Requires specialized equipment; does not provide site-specific information. |
| Peptide Mapping (LC-MS/MS) | Identification of specific modification sites. Confirmation of sequence. | Provides the most detailed information.[12] | Complex workflow, data analysis can be challenging, potential for incomplete coverage.[15][16] |
Frequently Asked Questions (FAQs)
-
Q: How should I prepare and store my NHS-ester reagent?
-
Q: My protein precipitates out of solution during the labeling reaction. What can I do?
-
A: This can be caused by the organic solvent (e.g., DMSO) used to dissolve the reagent or by over-modification, which can alter the protein's surface charge and solubility. Try reducing the percentage of organic solvent in the final reaction mixture (keep it below 10% if possible). You can also reduce the molar excess of the labeling reagent to target a lower degree of labeling. Adding stabilizing excipients like glycerol or sucrose might also help.[17]
-
-
Q: Can a modification affect my protein's function or activity?
-
A: Yes, absolutely. Lysine residues can be critical for a protein's active site, protein-protein interaction interfaces, or overall structural integrity. Modifying them can impact function.[9] It is crucial to perform a functional assay on your modified protein to validate that it retains the desired activity.
-
References
-
Gauchet, C., Labadie, G. R., & Armistead, P. M. (2006). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
Jain, N. K., & Roy, I. (2019). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. [Link]
-
ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?. ResearchGate. [Link]
-
ResearchGate. Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. ResearchGate. [Link]
-
Carver, J. A., & Wright, P. F. (2011). Determination of oxidative protein modifications using mass spectrometry. PMC. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry. [Link]
-
ATA Scientific. (2019). Protein Analysis Techniques Explained. ATA Scientific. [Link]
-
Gauchet, C., Labadie, G. R., & Armistead, P. M. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. ResearchGate. [Link]
-
Götze, M., & Sinz, A. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. PMC. [Link]
-
Creative Biostructure. Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics. Creative Biostructure. [Link]
-
Liu, Y., & Li, J. (2019). Chemical modifications of proteins and their applications in metalloenzyme studies. PMC. [Link]
-
Mabion. (2024). Protein Characterization Techniques for Biologics Development. Mabion. [Link]
-
Namiki, S. N-Hydroxysuccinimide active ester. Namiki Shoji Co., Ltd. [Link]
-
MS Vision. Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
Scott, D., & Findlay, G. M. (2021). The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]
-
ResearchGate. (2025). Protein surface labeling reactivity of N-hydroxysuccinimide esters conjugated to Fe3O4@SiO2 magnetic nanoparticles. ResearchGate. [Link]
-
Creative Biostructure. How to analyze protein modifications? What are the key methods for accurately detecting the modification state of proteins?. Creative Biostructure. [Link]
-
GenScript. Peptide Modifications. GenScript. [Link]
-
ResearchGate. (2025). (PDF) Mass Spectrometric Strategies to Improve the Identification of Pt(II)-Modification Sites on Peptides and Proteins. ResearchGate. [Link]
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]
-
ResearchGate. (2025). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. ResearchGate. [Link]
-
Pandey, A., & Mann, M. (2013). Common errors in mass spectrometry-based analysis of post-translational modifications. PMC. [Link]
-
Halo Labs. (2024). Complete Guide to Protein Identification and Characterization. Halo Labs. [Link]
-
Ren, C. (2021). Troubleshooting protein expression. YouTube. [Link]
-
Mairinger, T., & Allmaier, G. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]
-
Mahajan, A., & Gupta, A. (2014). Structural Modification of Proteins and Peptides. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Zhang, H., & Ge, Y. (2011). Identification of Four Novel Types of in Vitro Protein Modifications. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 3. biotium.com [biotium.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. N-Hydroxysuccinimide active ester [schem.jp]
- 8. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. atascientific.com.au [atascientific.com.au]
- 11. Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics [en.biotech-pack.com]
- 12. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
- 15. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Performance of 1-(2-Aminoethyl)pyrrolidine-2,5-dione in Bioconjugation Buffer Systems
Introduction: Deconstructing 1-(2-Aminoethyl)pyrrolidine-2,5-dione for Bioconjugation
In the landscape of bioconjugation, the selection of reagents and corresponding reaction conditions is paramount to achieving desired outcomes in drug development, diagnostics, and fundamental research.[1] this compound, a bifunctional molecule featuring a primary amine and a succinimide ring, presents an interesting case study in reagent choice.[2] While not a conventional off-the-shelf crosslinker, its structure offers potential as a building block for more complex linker systems or for surface functionalization. This guide provides an in-depth analysis of its expected performance across various buffer systems, grounded in the fundamental principles of amine and succinimide chemistry.
The utility of this molecule is dictated by its two key functional moieties:
-
The Primary Amine (-NH₂): This is a strong nucleophile (in its unprotonated form) and the primary reactive handle for conjugation.[3][4] It readily participates in acylation reactions, for instance, with activated carboxyl groups like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4][5][6]
-
The Pyrrolidine-2,5-dione (Succinimide) Ring: This five-membered ring is relatively stable but is susceptible to hydrolysis, particularly at elevated pH.[7][8] This characteristic is a critical consideration for the stability of the final conjugate.
This guide will dissect the performance of this compound by examining the interplay between buffer composition, pH, and the reactivity of these functional groups. We will compare its anticipated behavior with alternative amine-containing reagents and provide robust experimental protocols for its application.
The Central Challenge: Buffer Selection and the Aminolysis vs. Hydrolysis Dilemma
The core principle governing the use of amine-reactive chemistry in aqueous environments is the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the activated species.[9][10][11] For a molecule like this compound, the key consideration is the nucleophilicity of its primary amine, which is profoundly influenced by the pH of the buffer system.
Mechanism of Amine Acylation
The primary amine must be in its unprotonated, nucleophilic state to react with an electrophile (e.g., an NHS ester). The equilibrium between the protonated (R-NH₃⁺) and unprotonated (R-NH₂) forms is governed by the pKa of the amine and the pH of the solution. Optimal reaction rates are typically achieved at a pH slightly above the pKa of the primary amine.
Caption: Mechanism of amine acylation with an NHS ester.
Performance Comparison in Key Buffer Systems
The choice of buffer is critical. Amine-containing buffers such as Tris are incompatible as they will compete with the reagent's primary amine.[12] The ideal buffer must maintain the desired pH without participating in the reaction.
| Buffer System | Typical pH Range | Performance Analysis of this compound | Alternative Reagents & Comparison |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good: At this near-neutral pH, a sufficient fraction of the primary amine is unprotonated to react efficiently without excessive hydrolysis of many common crosslinkers. The succinimide ring of the reagent itself is highly stable.[13] | Ethylamine: A smaller, more volatile amine. This compound provides a non-volatile alternative with a succinimide moiety that can potentially be used for further functionalization or to improve solubility. |
| HEPES | 6.8 - 8.2 | Very Good: HEPES is a non-coordinating, zwitterionic buffer that does not interfere with most conjugation reactions.[13] A pH of 7.5 to 8.0 can be used to accelerate the reaction rate by increasing the concentration of the nucleophilic unprotonated amine. | Amino-PEG linkers: These offer enhanced solubility and reduced immunogenicity. Compared to a simple Amino-PEG, this compound is a smaller, more rigid structure. |
| Borate | 8.0 - 9.0 | Excellent (with caution): The alkaline pH significantly increases the rate of aminolysis.[3] However, this comes at the cost of increased hydrolysis of the NHS ester and potentially the succinimide ring of the reagent itself over extended incubation times.[7][9] Reaction times must be carefully optimized. | Hydrazine/Hydroxylamine: These are used to cleave certain linkers or for specific carbonyl reactions. This compound is used for standard acylation to form stable amide bonds. |
| MES | 5.5 - 6.7 | Poor: At this acidic pH, the primary amine of the reagent will be predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), leading to very slow or no reaction. | Not applicable for amine-reactive chemistry. MES is more commonly used in carbodiimide (EDC) chemistry to activate carboxyl groups. |
Illustrative Experimental Data: pH-Dependence of Conjugation Efficiency
The following table presents hypothetical data illustrating the expected trend in conjugation efficiency of this compound to an NHS-ester activated protein in different buffers. This data is based on established principles of amine reactivity.[9][10]
| Buffer (0.1 M) | pH | Reaction Time (hours) | Conjugation Efficiency (%) | Succinimide Ring Integrity (%) |
| MES | 6.0 | 4 | < 5 | > 99 |
| PBS | 7.4 | 2 | 75 | > 99 |
| HEPES | 8.0 | 1 | 90 | 98 |
| Borate | 8.5 | 1 | 95 | 95 |
| Borate | 9.0 | 1 | 92 (decreased due to ester hydrolysis) | 90 |
Note: This data is illustrative and actual results will vary based on the specific reactants and concentrations.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Protein
This protocol describes a general procedure for labeling a protein that has been activated with an NHS-ester crosslinker.
Materials:
-
Protein-NHS Ester conjugate (e.g., in DMSO or DMF)
-
This compound
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)[14]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in the Reaction Buffer.
-
Conjugation Reaction: Add a 20 to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester groups. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Analysis: Characterize the conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry) to determine the degree of labeling.
Caption: Experimental workflow for protein conjugation.
Protocol 2: Monitoring Succinimide Ring Stability by RP-HPLC
This protocol allows for the assessment of the stability of the pyrrolidine-2,5-dione ring under different buffer conditions.
Materials:
-
Purified conjugate from Protocol 1
-
Incubation Buffers (e.g., PBS pH 7.4, Borate pH 8.5, Borate pH 9.0)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Sample Preparation: Aliquot the purified conjugate into each of the incubation buffers at a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each sample and immediately freeze or analyze.
-
HPLC Analysis: Analyze each sample by RP-HPLC. The ring-opened species, being more polar, will typically have a slightly earlier retention time than the intact conjugate.[7]
-
Data Analysis: Integrate the peak areas for the intact and ring-opened species to calculate the percentage of succinimide ring integrity over time for each buffer condition.
Conclusion and Expert Recommendations
This compound is a viable amine-containing reagent for bioconjugation, with its performance being critically dependent on buffer pH.
-
For Routine Conjugations: A HEPES or phosphate buffer at pH 7.5-8.0 offers the best compromise between efficient amine acylation and the stability of both the crosslinker and the succinimide ring of the reagent.
-
For Maximizing Reaction Speed: A borate buffer at pH 8.5 can be employed, but reaction times should be minimized (e.g., ≤ 1 hour) to mitigate the risk of hydrolysis.
-
Stability is Key: The stability of the succinimide ring in the final conjugate should be validated under intended storage and application conditions, especially if exposure to pH > 8.0 is anticipated.[7][15]
Ultimately, the optimal buffer system is application-dependent. Empirical testing and thorough analytical characterization, as outlined in the provided protocols, are indispensable for ensuring the creation of robust and reliable bioconjugates.
References
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ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved from [Link]
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MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrolidine-2,5-dione. Retrieved from [Link]
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Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Retrieved from [Link]
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ResearchGate. (2004). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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ACS Publications. (2010). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (2014). A protocol for conjugation between Maleimide-Beads and Oligo-thiol?. Retrieved from [Link]
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ACS Publications. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. Retrieved from [Link]
-
ResearchGate. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Retrieved from [Link]
-
Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugates FAQs. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. Retrieved from [Link]
-
ProQuest. (n.d.). A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide. Retrieved from [Link]
-
DSpace. (2018). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Ethylmaleimide. Retrieved from [Link]
-
UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Retrieved from [Link]
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G-Biosciences. (n.d.). Reactive Amination Kit. Retrieved from [Link]
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Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Retrieved from [Link]
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Scholars' Mine. (1976). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Retrieved from [Link]
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The Dawn of a New Cross-Linking Era: A Head-to-Head Comparison of Amine-Reactive Cross-Linkers for Researchers and Drug Development Professionals
In the intricate world of bioconjugation, the covalent linkage of biomolecules is a foundational technique, pivotal in fields ranging from fundamental protein chemistry to the development of cutting-edge diagnostics and therapeutics. At the heart of this discipline lie amine-reactive cross-linkers, indispensable tools for forging stable connections between proteins, peptides, and other molecules via their primary amine groups. These amines, prevalent at the N-terminus of polypeptide chains and on the side chains of lysine residues, represent readily available targets for conjugation.[1][2]
This guide offers an in-depth, head-to-head comparison of various classes of amine-reactive cross-linkers, providing quantitative data, detailed experimental protocols, and visual aids to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
Understanding the Chemical Landscape: A Spectrum of Reactivity
Amine-reactive cross-linkers function primarily through the interaction of an electrophilic group on the cross-linker with the nucleophilic primary amine on the target biomolecule.[1] The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes, alongside the "zero-length" carbodiimides. Each of these presents a unique set of characteristics concerning reactivity, the stability of the resultant bond, and the ideal reaction conditions.
-
N-Hydroxysuccinimide (NHS) Esters: These are the most extensively used amine-reactive cross-linkers, lauded for their high reactivity and the formation of stable amide bonds. The reaction proceeds with high efficiency at a physiological to slightly alkaline pH.[3]
-
Imidoesters: Imidoesters engage with primary amines to form amidine bonds. They are characterized by their rapid reactivity at an alkaline pH but possess shorter half-lives in comparison to NHS esters.[2][3]
-
Aldehydes: Aldehydes react with primary amines, leading to the formation of a Schiff base, which can subsequently be reduced to a stable secondary amine.[1]
A Comparative Analysis of Amine-Reactive Cross-Linkers
The selection of an appropriate cross-linker is a critical decision that can significantly impact the outcome of a bioconjugation experiment. The following table provides a comparative overview of the key characteristics of different classes of amine-reactive cross-linkers.
| Feature | NHS Esters | Imidoesters | Aldehydes |
| Reactive Group | N-Hydroxysuccinimide ester | Imidoester | Aldehyde |
| Target | Primary amines | Primary amines | Primary amines |
| Resulting Bond | Amide | Amidine | Schiff base (reducible to secondary amine) |
| Optimal pH | 7.2 - 9.0 | 8.0 - 10.0 | ~7.0 (for Schiff base formation) |
| Bond Stability | Very Stable | Reversible at high pH | Schiff base is labile; stable after reduction |
| Byproduct | N-hydroxysuccinimide | Varies | Water |
| Key Advantage | High reactivity, stable bond | Preserves positive charge of amine | Can be a two-step, controlled reaction |
| Key Disadvantage | Susceptible to hydrolysis | Less stable bond, potential side reactions | Requires a reduction step for stability |
The Hydrolysis Challenge with Succinimidyl Esters
A significant consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous environments. This competing reaction can diminish the efficiency of the desired aminolysis (the reaction with the amine).[4] The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[3] This underscores the importance of carefully controlling the reaction conditions to maximize the yield of the desired conjugate.
Experimental Protocols: A Step-by-Step Guide to Protein Cross-Linking
The following protocols provide a general framework for protein-protein cross-linking using a homobifunctional NHS ester.
Materials:
-
Protein A and Protein B in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.0
-
Homobifunctional NHS ester cross-linker (e.g., DSS, BS3)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Experimental Workflow:
Sources
Analytical techniques to confirm "1-(2-Aminoethyl)pyrrolidine-2,5-dione" modification
An In-Depth Technical Guide to Confirming "1-(2-Aminoethyl)pyrrolidine-2,5-dione" Modification
Introduction: The Critical Need for Precise Characterization in Bioconjugation
In the landscape of advanced drug development and molecular biology, the covalent modification of biomolecules is a cornerstone technique for creating novel therapeutics, diagnostic tools, and research reagents. "this compound," a bifunctional linker, presents a unique chemical architecture: a primary amine for conjugation and a succinimide ring. The primary amine allows for its attachment to biomolecules, typically via amide bond formation to carboxyl groups on proteins (e.g., aspartic or glutamic acid residues). The succinimide moiety, while seemingly stable, is susceptible to hydrolysis, which can alter the physicochemical properties of the final conjugate.
For researchers, scientists, and drug development professionals, unequivocally confirming the successful and precise modification of a target biomolecule with this linker is not merely a quality control step; it is fundamental to ensuring the conjugate's intended biological activity, stability, and safety. An unconfirmed or poorly characterized modification can lead to ambiguous experimental results, failed clinical trials, and significant loss of resources.
This guide provides a comparative analysis of key analytical techniques to robustly confirm and characterize the "this compound" modification. We will delve into the causality behind experimental choices, present self-validating protocols, and offer an integrated strategy for achieving comprehensive and trustworthy characterization.
The Chemistry of Modification: Understanding the Target and Potential Pitfalls
The modification process involves the covalent attachment of the linker to a biomolecule. The primary amine of "this compound" is typically reacted with a carboxyl group on a protein, facilitated by carbodiimide chemistry (e.g., using EDC and NHS).
A critical aspect of this linker is the stability of the succinimide ring. This ring is susceptible to hydrolysis, especially at neutral to high pH, leading to a ring-opened structure.[1][2][3] This conversion from a succinimide to a succinamic acid derivative introduces a new carboxyl group, altering the charge and potentially the stability and in vivo behavior of the conjugate.[1][4] Therefore, analytical methods must not only confirm the initial conjugation but also be capable of detecting and quantifying such subsequent transformations.
A Comparative Guide to Core Analytical Techniques
No single technique can provide a complete picture of a biomolecular modification. A multi-faceted, orthogonal approach is essential for robust validation. We will compare four workhorse analytical techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry (MS): The Gold Standard for Mass Confirmation
Mass spectrometry is an indispensable tool for characterizing protein modifications, offering unparalleled accuracy in mass determination.[5][6] It directly confirms the covalent addition of the linker by measuring the mass increase of the modified biomolecule.
Expertise & Experience: Why Choose MS?
The primary reason to employ MS is to obtain definitive confirmation of the covalent modification and to determine the degree of labeling (i.e., how many linker molecules are attached to each protein). For complex biologics, MS can provide a level of detail that is difficult to achieve with other methods.[7] It can answer:
-
Is the linker attached? By comparing the mass of the intact protein before and after the reaction.
-
How many linkers are attached? By identifying the distribution of species with different numbers of modifications.
-
Where is the linker attached? Through peptide mapping (LC-MS/MS), which involves digesting the protein and analyzing the resulting peptides to pinpoint the exact amino acid residue(s) that have been modified.[8][9]
Trustworthiness: A Self-Validating MS Protocol
A robust MS workflow involves analysis at both the intact protein level and the peptide level. Consistency between these two analyses provides a high degree of confidence in the results.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Protein Digestion:
-
Denature the modified protein (e.g., using urea or guanidinium chloride) and reduce disulfide bonds (with DTT).
-
Alkylate cysteine residues (with iodoacetamide) to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.[8]
-
-
LC Separation:
-
Inject the peptide mixture onto a reversed-phase HPLC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid).[10]
-
-
MS/MS Analysis:
-
Eluting peptides are introduced into the mass spectrometer.
-
The instrument performs a full MS scan to measure the mass-to-charge ratio (m/z) of the eluting peptides.
-
The instrument then selects precursor ions (peptides of interest) for fragmentation (MS/MS).
-
The resulting fragment ions provide sequence information, allowing for the precise identification of the modified residue.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the known protein sequence, specifying the mass of the "this compound" moiety as a potential modification.
-
Data Presentation: Expected Mass Shifts
| Analyte | Expected Mass Shift (Da) | Information Gained |
|---|---|---|
| Intact Modified Protein | + (n * 141.15) | Confirms covalent attachment and determines the number of modifications (n). |
| Modified Peptide | + 141.15 | Pinpoints the specific peptide containing the modification. |
| Ring-Opened Form | + 159.16 | Identifies the presence of the hydrolyzed succinimide ring. |
Note: The mass of this compound is C6H9N2O2 = 141.15 Da (accounting for the loss of H2O in amide bond formation). The ring-opened form adds a water molecule (H2O, 18.01 Da), resulting in a total mass shift of 159.16 Da.
Visualization: LC-MS/MS Workflow
Caption: Workflow for identifying modification sites using LC-MS/MS.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Separation and Quantification
HPLC is a cornerstone of protein analysis, separating molecules based on their physicochemical properties.[11][12][13] For this modification, its primary role is to assess purity, quantify the extent of modification, and resolve different modified species.
Expertise & Experience: Why Choose HPLC?
HPLC provides a macroscopic view of the reaction's success and the homogeneity of the product.[14] It is chosen to:
-
Assess Purity: Separate the modified protein from unreacted protein and excess linker.
-
Quantify Modification: The relative peak areas can be used to determine the percentage of modified versus unmodified protein.
-
Resolve Heterogeneity: Different populations of the protein (e.g., singly modified, doubly modified) may be separated, especially with high-resolution columns. It can also separate the succinimide ring-opened form from the closed-ring form.[1][3]
Trustworthiness: A Self-Validating HPLC Protocol
A reliable HPLC method should be validated for its ability to resolve the starting material from the product. Spiking the purified product with a small amount of the starting material should result in two distinct, resolvable peaks.
Experimental Protocol: Reversed-Phase (RP-HPLC)
-
Column and Mobile Phase Selection:
-
Use a C4 or C18 reversed-phase column suitable for protein separations.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the proteins. The more hydrophobic modified protein will typically elute later than the unmodified protein.
-
-
Detection:
-
Monitor the column eluent using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
-
Data Analysis:
-
Compare the chromatogram of the reaction mixture to that of the starting material.
-
A new, later-eluting peak indicates the formation of the more hydrophobic modified product.
-
Integrate the peak areas to calculate the percentage of conversion and product purity.
-
Visualization: HPLC Separation Workflow
Caption: General workflow for purity assessment by RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level structural and dynamic information.[15][16] While technically demanding for large proteins, it can offer definitive proof of the covalent bond formation and characterize the local environment of the modification site.[17]
Expertise & Experience: Why Choose NMR?
NMR is the technique of choice when an unambiguous, high-resolution confirmation of the chemical structure is required.[18] It is particularly useful for:
-
Confirming Covalent Linkage: 2D NMR experiments (like HMBC) can show correlations between atoms across the newly formed amide bond.
-
Characterizing Structural Impact: Chemical shift perturbations in the protein's 1H-15N HSQC spectrum can reveal which parts of the protein structure are affected by the modification.
-
Analyzing Small Molecules and Peptides: For smaller targets, NMR provides a complete structural characterization.[19][20]
Trustworthiness: A Self-Validating NMR Protocol
The observation of through-bond correlations in a 2D NMR spectrum (e.g., an HMBC experiment showing a correlation between the carbonyl carbon of the new amide bond and protons on the adjacent ethyl group of the linker) is considered definitive proof of covalent linkage.
Experimental Protocol: 1D Proton and 2D HSQC/HMBC NMR
-
Sample Preparation:
-
Prepare a concentrated solution (0.1-1 mM) of the modified biomolecule in a suitable buffer containing D2O.
-
For protein analysis, uniform 15N labeling is often required for HSQC experiments.
-
-
1D 1H NMR Acquisition:
-
Acquire a 1D proton NMR spectrum.
-
Compare the spectrum of the modified molecule to the starting materials. New signals corresponding to the linker's protons should appear.
-
-
2D 1H-15N HSQC (for Proteins):
-
Acquire an HSQC spectrum on the 15N-labeled protein before and after modification.
-
Each peak in the HSQC spectrum corresponds to a specific backbone N-H group.
-
Shifts in peak positions ("chemical shift perturbations") indicate changes in the chemical environment of those residues, highlighting the modification site and any resulting conformational changes.
-
-
2D HMBC (for Small Molecules/Peptides):
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Look for correlations between the protons of the linker's ethyl group and the carbonyl carbon of the newly formed amide bond, providing direct evidence of the linkage.
-
Visualization: NMR Data Logic
Caption: Logic for structural confirmation using NMR techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screen for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies chemical bonds within a molecule by measuring their absorption of infrared light.[21][22] It serves as an excellent initial screening method to confirm the presence of key functional groups.
Expertise & Experience: Why Choose FTIR?
FTIR is used for a quick, qualitative check of the modification. It is not as detailed as MS or NMR but can rapidly confirm major chemical changes.[23] The primary goal is to:
-
Confirm Imide and Amide Groups: Detect the characteristic vibrational frequencies of the C=O bonds in the succinimide ring and the newly formed amide linkage.[24]
-
Monitor Reaction Progress: By observing the appearance or disappearance of specific peaks over time.
Trustworthiness: A Self-Validating FTIR Protocol
A differential spectrum, where the spectrum of the starting material is subtracted from the spectrum of the product, should clearly show the new peaks corresponding to the modification, minimizing interference from the bulk protein signal.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Lyophilize (freeze-dry) a small amount of the unmodified and modified protein to remove water, which has strong IR absorption.
-
-
Background Spectrum:
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Spectra:
-
Place a small amount of the lyophilized unmodified protein on the ATR crystal and collect its spectrum.
-
Clean the crystal and repeat for the modified protein.
-
-
Data Analysis:
-
Compare the two spectra. Look for the appearance of new absorption bands in the modified sample.
-
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Succinimide | Asymmetric C=O Stretch | ~1770 cm⁻¹ |
| Succinimide | Symmetric C=O Stretch | ~1700 cm⁻¹ |
| Amide I (new) | C=O Stretch | 1650-1680 cm⁻¹ |
| Amide II (new) | N-H Bend, C-N Stretch | 1510-1570 cm⁻¹ |
Note: The protein's own Amide I and II bands will be present in both spectra, so one must look for a significant increase or shoulder in these regions.
Visualization: FTIR Analysis Workflow
Caption: Workflow for functional group analysis by FTIR.
Integrated Analytical Strategy: A Pathway to Complete Confidence
Relying on a single analytical technique is insufficient for the rigorous demands of drug development and advanced research. A comprehensive and self-validating strategy integrates these techniques in a logical sequence.
Caption: An integrated workflow for comprehensive characterization of the modification.
-
Initial Screening (HPLC & FTIR): After the reaction, HPLC is the first step to quickly assess if a new, more hydrophobic product has formed and to estimate the reaction conversion. FTIR can provide a rapid, parallel confirmation that the necessary chemical groups are present.
-
Definitive Confirmation (Intact MS): Analysis of the purified product by intact mass spectrometry provides the first piece of definitive evidence, confirming that the product has the correct mass corresponding to the protein plus the linker.
-
In-Depth Characterization (Peptide Mapping & NMR): For regulatory filings or detailed structure-function studies, peptide mapping (LC-MS/MS) is crucial to identify the exact site(s) of modification. NMR is employed when absolute structural proof is necessary, particularly for novel conjugates or when unexpected results are observed with other methods.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sensitivity | Sample Requirements | Pros | Cons |
| Mass Spectrometry (MS) | Mass of conjugate, degree of labeling, site of modification. | High (fmol-pmol) | Small amount, requires pure sample. | Definitive mass confirmation, site localization. | Can be destructive, complex data analysis. |
| HPLC | Purity, quantification, separation of isoforms. | Moderate (pmol-nmol) | Small amount, soluble sample. | Robust, quantitative, excellent for purity assessment. | Indirect evidence of modification, resolution dependent. |
| NMR Spectroscopy | Atomic-level structure, covalent bond confirmation, conformational changes. | Low (nmol-µmol) | High concentration, pure, isotopically labeled (for proteins). | Unambiguous structural data, non-destructive. | Low sensitivity, expensive, complex for large molecules. |
| FTIR Spectroscopy | Presence of specific functional groups (imide, amide). | Low (µg-mg) | Solid (lyophilized) or concentrated liquid. | Rapid, simple, non-destructive. | Low resolution, qualitative, susceptible to water interference. |
Conclusion
Confirming the "this compound" modification is a multi-step process that requires an orthogonal analytical approach to build a complete and trustworthy data package. While Mass Spectrometry stands out as the most powerful and informative single technique for confirming the modification's mass and location, its data should be contextualized with HPLC for purity and heterogeneity assessment. NMR provides the ultimate structural proof when required, and FTIR serves as a valuable, rapid initial screen. By judiciously combining these techniques, researchers can move forward with confidence, knowing their modified biomolecule is precisely what they designed it to be, ensuring the integrity and reproducibility of their scientific findings.
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Vaynberg, J., & Fesik, S. W. (2010). Screening protein-small molecule interactions by NMR. PubMed. [Link]
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Ikeya, T., & Ito, Y. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]
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-
Tchimou, N. K., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC, NIH. [Link]
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Medzihradszky, K. F., & Chalkley, R. J. (2015). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research. [Link]
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A Senior Application Scientist's Guide to Amine-to-Thiol Bioconjugation: The Advantages of SMCC Chemistry
In the intricate world of drug development and biological research, the ability to covalently link biomolecules with precision and stability is paramount. This process, known as bioconjugation, is the cornerstone of innovations ranging from antibody-drug conjugates (ADCs) to advanced diagnostic assays.[1] While a diverse array of chemical tools exists for this purpose, researchers often seek a reliable, efficient, and highly specific method.
This guide provides an in-depth analysis of a powerful and widely adopted class of heterobifunctional crosslinkers, using Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as a prime example. While the query for "1-(2-Aminoethyl)pyrrolidine-2,5-dione" did not correspond to a standard bioconjugation reagent, its components point towards the core functional groups of SMCC: a succinimide derivative for amine reactivity and an ethyl spacer. SMCC and its water-soluble analog, Sulfo-SMCC, are staples in the field, offering a robust strategy for linking amine-containing molecules to sulfhydryl-containing molecules.[2]
We will explore the mechanistic advantages of SMCC, compare its performance with alternative crosslinking chemistries, and provide actionable, field-tested protocols to empower your research.
The Core of Control: Understanding SMCC's Dual Reactivity
SMCC is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer arm.[3] This design is fundamental to its utility, enabling highly controlled, sequential conjugations that minimize the formation of undesirable homodimers or polymers.[4]
The two key functional groups are:
-
N-hydroxysuccinimide (NHS) Ester : This group reacts specifically with primary amines (-NH₂), such as those on the side chains of lysine residues or the N-terminus of a protein, to form a stable amide bond.[5][6]
-
Maleimide : This group targets sulfhydryl (thiol) groups (-SH), found on the side chain of cysteine residues, to form a stable thioether bond.[7][8]
The reaction proceeds in a highly controlled, two-step manner, which is one of its primary advantages.[9] First, the NHS ester of SMCC is reacted with the amine-containing biomolecule (e.g., an antibody). After this reaction, any excess, unreacted SMCC is removed. Finally, the sulfhydryl-containing molecule (e.g., a cytotoxic drug or a cysteine-terminated peptide) is added, which then reacts with the maleimide group now attached to the first biomolecule.[2]
Key Advantages of the SMCC Crosslinking Strategy
The architecture and dual-reactivity of SMCC offer several distinct advantages that are critical for the development of high-quality bioconjugates.
-
Exceptional Specificity and Control : By targeting two different functional groups (amines and thiols) under distinct pH conditions, SMCC provides excellent control over the conjugation process. The NHS ester reaction is optimal at pH 7-9, while the maleimide reaction is most efficient and specific at pH 6.5-7.5.[2][10] This pH-dependent reactivity allows for a sequential reaction scheme that dramatically reduces the formation of unwanted side products.[4] In contrast to homobifunctional crosslinkers (like DSS), which can randomly link identical molecules, SMCC ensures a defined orientation between the two components.[11]
-
Formation of Highly Stable Covalent Bonds : The end products of SMCC chemistry are an amide bond and a thioether bond. Both are highly stable under physiological conditions.[12] The amide bond is known for its exceptional stability, with a half-life estimated to be up to 1000 years in neutral aqueous solutions.[12] The thioether linkage formed by the maleimide-thiol reaction is also a robust covalent bond, not easily reversed or cleaved in vivo, which is crucial for applications like ADCs where premature drug release can cause off-target toxicity.[7][8]
-
Enhanced Stability of the Reagent : A unique feature of SMCC is the cyclohexane ring in its spacer arm. This structural element confers increased stability to the maleimide group, reducing its rate of hydrolysis compared to linear maleimide linkers.[2][9] This allows for the preparation and even lyophilization of maleimide-activated intermediates, which can be stored for later use—a significant practical advantage in multi-step synthesis workflows.[2]
-
Versatility in Application : The amine-to-thiol conjugation strategy is broadly applicable. It is a cornerstone in the creation of antibody-drug conjugates, the immobilization of proteins on surfaces for biosensors, the preparation of immunogens by linking haptens to carrier proteins, and the labeling of proteins with fluorescent dyes or probes.[4]
Performance Comparison: SMCC vs. Alternative Chemistries
To fully appreciate the benefits of SMCC, it is essential to compare it with other common bioconjugation methods.
| Feature | SMCC (Heterobifunctional) | EDC/NHS (Carbodiimide) | DSS (Homobifunctional NHS Ester) |
| Target Groups | Primary Amines (-NH₂) and Sulfhydryls (-SH) | Carboxyls (-COOH) and Primary Amines (-NH₂) | Primary Amines (-NH₂) only |
| Bond Formed | Amide & Thioether | Amide (zero-length)[13] | Amide[11] |
| Control | High: Sequential, directional coupling is possible.[4] | Moderate: Can lead to polymerization if not carefully controlled. | Low: Prone to intermolecular and intramolecular crosslinking. |
| Key Advantage | High specificity, stable product, versatile two-step process.[2][9] | Creates a native amide bond with no spacer arm ("zero-length").[13] | Simple, one-step reaction for linking amine-containing molecules. |
| Key Limitation | Requires a free sulfhydryl group, which may need to be introduced.[8] | Potential for side reactions and formation of unstable intermediates. | Lack of control can lead to heterogeneous product mixtures and aggregation. |
| Optimal pH | Step 1 (NHS): 7.0-9.0Step 2 (Maleimide): 6.5-7.5[10] | pH 4.5-6.0 for activation, pH 7.2-8.5 for coupling[14] | pH 7.0-9.0[6] |
This comparison highlights that the choice of crosslinker is highly dependent on the specific application. While EDC/NHS is ideal for creating a direct amide linkage between a carboxyl and an amine group, and DSS is a simple tool for polymerizing proteins, SMCC excels in scenarios requiring the precise, directional linkage of two different biomolecules.
Experimental Workflow: Antibody-Peptide Conjugation Using SMCC
This protocol provides a self-validating system for the conjugation of a protein (e.g., an antibody) to a cysteine-containing peptide using SMCC. Each step includes causality-driven explanations.
Part 1: Activation of Antibody with SMCC
Rationale: This first step utilizes the NHS ester of SMCC to react with primary amines (lysine residues) on the antibody, thereby functionalizing the antibody with maleimide groups. The reaction is performed at a slightly alkaline pH to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.[15][16]
-
Buffer Preparation: Prepare a conjugation buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).[2] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the antibody for reaction with the SMCC.[9]
-
Antibody Preparation: Dissolve the antibody in the conjugation buffer to a concentration of 1-10 mg/mL.[4]
-
SMCC Preparation: SMCC is moisture-sensitive and not water-soluble.[9] Immediately before use, dissolve SMCC in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[17]
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[18] The molar excess is critical; too little results in inefficient activation, while too much can lead to excessive modification and potential protein precipitation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10] Lower temperatures can be used to slow the reaction and minimize potential protein degradation.
-
Purification: Remove excess, unreacted SMCC and the NHS byproduct immediately using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the same PBS buffer, but adjusted to pH 6.5-7.0 for the subsequent thiol reaction.[18] This step is crucial to prevent the unreacted SMCC from labeling the peptide in the next stage.
Part 2: Conjugation of Maleimide-Activated Antibody with Thiol-Peptide
Rationale: The purified maleimide-activated antibody is now reacted with a cysteine-containing peptide. The reaction is performed at a slightly acidic to neutral pH (6.5-7.5) to ensure the thiol group is reactive while minimizing side reactions with any residual amines.[8]
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the pH 6.5-7.0 PBS buffer. If the peptide contains disulfide bonds, it must first be reduced to generate free thiols. This can be achieved by incubating with a 5 mM solution of a non-thiol reducing agent like TCEP for 30 minutes at room temperature.[8][10] Unlike DTT or BME, TCEP does not need to be removed before adding the maleimide-activated protein.[8]
-
Conjugation Reaction: Add the thiol-containing peptide to the solution of the purified maleimide-activated antibody. A slight molar excess of the peptide (e.g., 1.5 to 5-fold over the number of maleimide groups) is often used to drive the reaction to completion.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a free thiol, such as cysteine or 2-mercaptoethanol, can be added to react with any remaining maleimide groups.[9]
-
Final Purification: Purify the final antibody-peptide conjugate from excess peptide and quenching reagent using size-exclusion chromatography (SEC) or dialysis. The success of the conjugation can be verified by SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
Conclusion
The SMCC heterobifunctional crosslinker and its associated amine-to-thiol chemistry represent a powerful, reliable, and highly controlled method for bioconjugation. By providing specificity through its dual reactivity, forming exceptionally stable bonds, and offering a versatile platform for linking a wide array of biomolecules, SMCC chemistry has become an indispensable tool in the development of sophisticated biotherapeutics and diagnostics. Understanding the principles behind its advantages and mastering its experimental application can significantly enhance the quality, reproducibility, and success of your bioconjugation projects.
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The Versatility of the Pyrrolidine-2,5-dione Scaffold: A Comparative Guide for Researchers
A deep dive into the synthesis, applications, and performance of 1-(2-Aminoethyl)pyrrolidine-2,5-dione and its derivatives in modern drug discovery.
The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. While "this compound" itself is a valuable building block, its true potential is unlocked through the synthesis of a myriad of derivatives. This guide provides an in-depth comparison of these derivatives in key therapeutic areas, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against established alternatives, supported by experimental data and detailed protocols.
The Succinimide Scaffold: Synthesis and Foundation
The journey into the therapeutic applications of succinimide derivatives begins with their synthesis. The foundational compound, this compound, can be synthesized through the reaction of succinic anhydride with ethylenediamine.[1] This primary amine then serves as a versatile handle for further chemical modifications, leading to a vast library of N-substituted succinimides.[2]
A general and efficient one-pot method for the synthesis of N-aryl succinimides involves the reaction of succinic anhydride with a substituted aromatic amine in acetic acid, followed by the addition of zinc powder to facilitate cyclization.[3] This straightforward protocol allows for the generation of a diverse range of derivatives for biological screening.
Experimental Protocol: One-Pot Synthesis of N-Aryl Succinimides[3]
-
Dissolve the desired amine (0.040 mole) in acetic acid (35 mL).
-
Add succinic anhydride (0.044 mole) to the solution at once with vigorous stirring and continue to stir for 10 minutes at room temperature.
-
Add zinc powder (2 mole) to the reaction mixture. An exothermic reaction will increase the temperature to approximately 55°C.
-
Maintain the reaction mixture at this temperature with continued stirring for 1.5 hours.
-
Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (150 g).
-
Collect the resulting solid precipitate by filtration and wash with water to yield the N-substituted succinimide.
Case Study: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
The most well-established therapeutic application of succinimide derivatives is in the treatment of epilepsy.[4] The prototypical drug, Ethosuximide, is a first-line treatment for absence seizures and exerts its effect by inhibiting T-type calcium channels in thalamic neurons.[5][6][7] This inhibition disrupts the abnormal rhythmic firing of neurons that leads to seizures.[5]
Numerous studies have focused on synthesizing novel pyrrolidine-2,5-dione derivatives with improved anticonvulsant activity and a broader spectrum of action. These efforts often involve modifying the substituents on the succinimide ring to enhance potency and reduce neurotoxicity.
Comparative Performance of Succinimide Derivatives as Anticonvulsants
The efficacy of novel anticonvulsant compounds is typically evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[2] These tests help determine a compound's ability to prevent different types of seizures. The median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures, is a key metric for comparison.
| Compound/Drug | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz (44mA) ED₅₀ (mg/kg) | Reference |
| Ethosuximide | > 300 | 130 | - | [8] |
| Valproic Acid | 272 | 149 | - | [8] |
| Compound 8 | 28.2 (po, rat) | - | - | [9] |
| Compound 14 | 49.6 | 67.4 | 63.2 | [10] |
| Compound 23 | Active | Active | High Activity | [8] |
| Compound 26 | Active | - | High Activity | [8] |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test; 6-Hz Test: Psychomotor Seizure Model. Lower ED₅₀ values indicate higher potency.
As the data indicates, novel succinimide derivatives, such as compounds 8 , 14 , 23 , and 26 , have demonstrated significant anticonvulsant activity, with some exhibiting higher potency than the established drug, Ethosuximide.[8][9][10] Notably, compound 14 also showed efficacy in the 6-Hz model, which is indicative of potential effectiveness against drug-resistant epilepsy.[10]
Experimental Workflow for Anticonvulsant Drug Evaluation
The preclinical evaluation of anticonvulsant candidates follows a standardized workflow to ensure reliable and reproducible results.[11][12]
Expanding Horizons: Pyrrolidine-2,5-diones in Oncology and Neurodegenerative Diseases
The versatility of the succinimide scaffold extends beyond epilepsy, with emerging research exploring its potential in cancer and neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Several studies have reported the synthesis of pyrrolidine-2,5-dione derivatives with significant cytotoxic effects against various cancer cell lines.[13][14] The mechanism of action is often linked to the induction of apoptosis and the activation of stress signaling pathways within cancer cells.[13]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1b | Leukemia (various) | < 10 | [13] |
| Compound 1e | Leukemia (various) | < 10 | [13] |
| Compound 2b-2f | Leukemia (various) | < 10 | [13] |
| Compound 3c-3g | Leukemia (various) | < 10 | [13] |
| Doxorubicin (Control) | HuTu 80 | - | [15] |
| 7-aza-coumarine-3-carboxamides | HuTu 80 | Equal to Doxorubicin | [15] |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate greater cytotoxic potency.
The data highlights that various succinimide derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range.[13] This makes them promising candidates for further development as novel chemotherapeutic agents.
Potential in Alzheimer's Disease
In the context of Alzheimer's disease, research has focused on developing succinimide derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway implicated in memory and cognition.[1][16][17] Some derivatives have shown promising AChE inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's.[1]
A comparative study of two succinimide derivatives demonstrated their ability to inhibit AChE, with IC₅₀ values of 29,000 µM and 31,000 µM.[1] While less potent than the established Alzheimer's drug Donepezil (IC₅₀ = 0.027 µM), they were found to be more potent than Rivastigmine (IC₅₀ = 71,000 µM).[1] This indicates that the succinimide scaffold can be optimized to develop effective AChE inhibitors.
Alternatives and Comparative Landscape
While succinimide derivatives have shown significant promise, it is crucial to consider them within the broader landscape of available and emerging therapies.
Anticonvulsant Alternatives
In the treatment of absence seizures, Valproic Acid and Lamotrigine are common alternatives to Ethosuximide.[4][18][19][20] Clinical trials have shown that Ethosuximide and Valproic Acid have similar efficacy, which is superior to that of Lamotrigine.[19][20] However, Ethosuximide is often preferred due to its more favorable side-effect profile.[19]
Another class of compounds that target T-type calcium channels are the benzimidazoles and piperidines . For neuroprotective applications, other T-type calcium channel blockers include certain neuroleptics like pimozide, antidepressants such as fluoxetine, and some anesthetic agents.[21]
Anticancer Alternatives
The field of oncology is vast, with numerous classes of chemotherapeutic agents. Direct comparison with succinimide derivatives is dependent on the specific cancer type and the targeted molecular pathway. Established drug classes include platinum-based drugs (e.g., cisplatin), taxanes (e.g., paclitaxel), and a growing number of targeted therapies and immunotherapies.
Conclusion and Future Directions
The pyrrolidine-2,5-dione scaffold, with this compound as a key starting material, has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its anticonvulsant properties has yielded clinically successful drugs and continues to inspire the design of next-generation antiepileptics with improved efficacy and safety profiles.
The emerging applications in oncology and neurodegenerative diseases underscore the broad therapeutic potential of this chemical class. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific structural modifications influence biological activity will enable the rational design of more potent and selective compounds.[2]
-
Mechanism of Action Elucidation: While the role of T-type calcium channel inhibition in anticonvulsant activity is well-established, the precise molecular targets in other therapeutic areas require further investigation.
-
Pharmacokinetic and Toxicity Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to identify candidates with favorable drug-like properties for clinical development.
By leveraging the foundational knowledge and comparative data presented in this guide, researchers can continue to unlock the full therapeutic potential of the pyrrolidine-2,5-dione scaffold, paving the way for new and improved treatments for a range of debilitating diseases.
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- Leresche, N., et al. (2002). Block of T-Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. Epilepsy Currents, 2(4), 113-116.
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- Kurihara, N., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(5), 5557-5562.
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A Senior Application Scientist’s Guide to Reproducibility in Bioconjugation: Navigating the Nuances of Succinimide-Based Linkers
For researchers, scientists, and drug development professionals, the promise of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs hinges on the precise and stable connection between a targeting moiety and a payload. This connection is forged by chemical linkers, and the choice of linker chemistry is paramount to experimental success and reproducibility. At the center of many conjugation strategies lies the pyrrolidine-2,5-dione, or succinimide, motif. This guide provides an in-depth analysis of the factors governing the reproducibility of experiments involving "1-(2-Aminoethyl)pyrrolidine-2,5-dione" and its derivatives, comparing the widely used but often problematic maleimide-thiol conjugation with more robust alternatives.
Our focus is to move beyond mere protocol recitation and delve into the causality behind experimental choices. By understanding the chemical mechanisms of both conjugation and degradation, researchers can design self-validating experiments, troubleshoot inconsistencies, and ultimately build more effective and reproducible bioconjugates.
The Bifunctional Nature of Succinimide-Based Building Blocks
The molecule "this compound" is a heterocyclic building block featuring two key functional groups: a primary amine and a succinimide ring.[1][2] This structure makes it a versatile component in multi-step synthesis projects for creating more complex chemical entities.[3][4] However, in the context of bioconjugation, its core structure is more commonly encountered as the result of a reaction—specifically, the conjugation of a maleimide to a thiol—or as a component of an amine-reactive N-hydroxysuccinimide (NHS) ester.
It is the stability of the linkages formed by these reactive groups that lies at the heart of experimental reproducibility.
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A Senior Application Scientist's Guide to Thiol-Amine Bioconjugation: Benchmarking Maleimide-Based Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth analysis of heterobifunctional crosslinkers, a cornerstone of modern bioconjugation. This guide provides a comparative performance analysis centered on a key class of reagents used for covalently linking amine and thiol moieties, critical for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostics.
While the specific molecule "1-(2-Aminoethyl)pyrrolidine-2,5-dione" (N-(2-Aminoethyl)succinimide) serves as a foundational building block[1][2], its direct application in high-performance bioconjugation is limited. Instead, it is the unsaturated analog, N-(2-Aminoethyl)maleimide , that offers the potent, thiol-reactive functionality essential for the applications discussed herein. This guide will therefore focus on the maleimide functional group as the performance benchmark, contextualized within the broader framework of heterobifunctional linkers that connect amines and thiols.
The Central Role of Thiol-Maleimide Chemistry in Bioconjugation
Heterobifunctional crosslinkers are versatile reagents designed with two different reactive groups, enabling the specific and controlled joining of distinct molecules[3][4][5]. This is particularly valuable in protein chemistry, where one may wish to link an antibody to a cytotoxic drug or a fluorescent probe. The workhorse for this task is often a linker possessing an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide.
The maleimide group's utility stems from its high reactivity and selectivity. It reacts with sulfhydryl (thiol) groups, predominantly found in cysteine residues of proteins, via a Michael addition mechanism.[6] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5[7][8][9]. At neutral pH, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity for cysteine residues[6][7].
Mechanism: The Thiol-Maleimide Michael Addition
The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the activated double bond carbons of the maleimide ring. This forms a stable thioether bond, covalently linking the two molecules.
Caption: Two-Step Heterobifunctional Conjugation Workflow.
Detailed Protocol
Materials:
-
Protein-A: (e.g., an antibody) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Molecule-B: (e.g., a cysteine-peptide) with a free thiol group. If thiols are oxidized (disulfide bonds), they must be reduced first.
-
Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine). TCEP is ideal as it does not contain thiols and does not need to be removed before the maleimide reaction.[8]
-
Crosslinker: SMCC, dissolved in a dry, biocompatible organic solvent like DMSO to make a 10 mM stock solution.[6]
-
Buffers: Reaction Buffer (e.g., PBS, pH 7.2-7.5), Quenching Buffer (optional), Purification columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
Part A: Reduction of Thiols in Molecule-B (If Necessary)
-
Dissolve Molecule-B in a degassed reaction buffer.
-
Add a 10-100 fold molar excess of TCEP.
-
Incubate for 20-30 minutes at room temperature.[10] The reduced Molecule-B is now ready for Step C.
Part B: Activation of Protein-A with SMCC
-
Prepare Protein-A at a concentration of 1-10 mg/mL in the reaction buffer (pH 7.2-7.5).[10]
-
Immediately before use, prepare a 10 mM stock solution of SMCC in DMSO.
-
Add a 10-20 fold molar excess of the SMCC solution to the Protein-A solution.[10] The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, non-reacted SMCC crosslinker using a desalting column equilibrated with the reaction buffer (pH adjusted to 6.5-7.0 for the next step). This step is crucial to prevent the NHS ester from reacting with any primary amines on Molecule-B.
Part C: Conjugation of Maleimide-Activated Protein-A to Thiolated Molecule-B
-
Immediately combine the purified, maleimide-activated Protein-A (from Step B5) with the reduced, thiol-containing Molecule-B (from Step A3). A 1.5 to 5-fold molar excess of the thiol molecule is often used to ensure efficient reaction with the activated protein.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10] The reaction should be protected from light if using fluorescent probes.
-
(Optional but Recommended) Quench the Reaction: To cap any unreacted maleimide groups, add a free thiol-containing compound like cysteine or β-mercaptoethanol to the reaction mixture.
-
Purify the Final Conjugate: Remove excess Molecule-B and quenching reagents via size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
Validation and Characterization:
-
Confirmation of Conjugation: Use SDS-PAGE to observe a shift in the molecular weight of Protein-A.
-
Quantification: Use spectrophotometry (e.g., measuring absorbance of a dye or payload) and a protein assay (e.g., BCA) to determine the Drug-to-Antibody Ratio (DAR).
Conclusion and Future Outlook
The choice of a linker strategy is a pivotal decision in the design of bioconjugates. Standard maleimide-based linkers, such as SMCC, offer a powerful combination of high reactivity and specificity for thiol-amine coupling, making them invaluable tools in research and therapeutic development.[6][12]
However, the field is acutely aware of the potential instability of the maleimide-thiol adduct in vivo. The propensity for the retro-Michael reaction, leading to payload deconjugation, is a significant liability, particularly for therapeutics like ADCs where off-target toxicity is a major concern.[7][9]
For researchers, this necessitates a careful evaluation of project requirements:
-
For applications where long-term in vivo stability is paramount, exploring next-generation maleimides that form stabilized adducts or alternative chemistries like iodoacetamides (which form irreversible thioether bonds) is strongly advised.
-
For in vitro applications, diagnostics, or when rapid and highly specific conjugation under physiological conditions is the primary goal, traditional maleimide linkers remain an excellent and reliable choice.
The evolution of linker chemistry continues to be a dynamic area of research, with ongoing innovations aimed at enhancing stability, optimizing drug release, and improving the overall therapeutic index of targeted therapies.[13][14] As our understanding of the chemical biology of these complex molecules deepens, we can expect the development of even more sophisticated and robust tools for building the next generation of bioconjugates.
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Legg, C. M., et al. (2021). Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation. Bioconjugate Chemistry. [Link]
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Grim, J. C., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 19(7), 2486–2494. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Aminoethyl)pyrrolidine-2,5-dione
This document provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Aminoethyl)pyrrolidine-2,5-dione, a chemical intermediate used in the synthesis of biologically active compounds.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Characterization and Waste Classification
Based on the characteristics of similar compounds, the waste classification falls under several categories as defined by the Environmental Protection Agency (EPA):
| Hazard Characteristic | Description | Justification based on Analogous Compounds |
| Ignitability | Liquids with a flash point less than 60°C (140°F). | 1-(2-Aminoethyl)pyrrolidine has a flash point of 47°C (117°F). |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate. | The aminoethyl group imparts basicity, and analogous compounds are known to cause severe skin burns.[3] |
| Toxicity | Based on specific toxic contaminants. While not fully characterized, related dione compounds can be toxic to aquatic life.[4] | Prudence dictates handling with caution to avoid environmental release. |
Given these characteristics, this chemical waste must be handled in accordance with local and national hazardous waste regulations.[5][6]
Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical for disposal, ensure all appropriate personal protective equipment is worn. This is a non-negotiable step to prevent personal exposure.
-
Eye Protection : Wear chemical splash goggles and a face shield.[7] The corrosive nature of this compound presents a significant risk of serious eye damage.[8]
-
Hand Protection : Wear impervious gloves, such as nitrile or neoprene. Always check gloves for integrity before use.[3]
-
Body Protection : A chemically resistant lab coat and closed-toe shoes are mandatory to prevent skin contact.[9]
-
Ventilation : All handling and preparation for disposal should be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be collected for disposal by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection
Collect all waste containing this compound, including pure unused chemical, solutions, and contaminated materials (e.g., pipette tips, weighing boats), in a designated hazardous waste container.
Step 2: Container Selection
The choice of container is critical to prevent leaks and reactions.
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Avoid metal containers, as acids and bases can cause corrosion.[10]
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clean and dry before adding waste.
Step 3: Labeling the Waste Container
Proper labeling is a key requirement for regulatory compliance and safety.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and any other components in the waste mixture.
-
Indicate the approximate percentage of each component.
-
Mark the relevant hazard characteristics: "Flammable," "Corrosive," and "Toxic."
Step 4: Accumulation and Storage
-
Keep the waste container tightly closed when not in use.[2]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[10]
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.
Step 5: Arranging for Final Disposal
-
Do not allow the waste to accumulate for more than 90 days for large quantity generators.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
If your institution does not have an EHS department, you must use a licensed hazardous waste disposal contractor.[12]
Emergency Procedures for Spills
In the event of a small spill within a chemical fume hood:
-
Ensure your PPE is intact.
-
Alert others in the immediate area.
-
Absorb the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill pillow.[13]
-
Use non-sparking tools to collect the absorbed material.[13]
-
Place the contaminated absorbent material into the designated hazardous waste container for this compound.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Handling of 1-(2-Aminoethyl)pyrrolidine-2,5-dione: A Guide to Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-(2-Aminoethyl)pyrrolidine-2,5-dione, ensuring laboratory safety and procedural integrity.
Understanding the Compound: Hazard Profile and Reactivity
The hydrochloride salt of this compound is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[2] The free base form, this compound, should be handled with the assumption of similar or potentially more pronounced hazards due to the increased reactivity of the non-protonated amine.
Hazard Summary:
| Hazard Statement | Classification | GHS Pictogram |
| Causes skin irritation | Skin Irritant | GHS07 (Exclamation Mark) |
| Causes serious eye irritation | Eye Irritant | GHS07 (Exclamation Mark) |
| May cause respiratory irritation | Respiratory Tract Irritant | GHS07 (Exclamation Mark) |
The primary amine group is nucleophilic and can react with various electrophiles.[3] The succinimide ring, while relatively stable, can undergo hydrolysis, particularly under basic conditions.[4] Understanding these properties is foundational to its safe handling and use in experimental protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and inferred hazards.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before each use. | Provides a barrier against skin contact, which can cause irritation. The selection of glove material should be based on chemical compatibility. |
| Body Protection | A lab coat, buttoned to its full length. | Prevents incidental skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dust generation is anticipated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures the integrity of your research.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. If the container is compromised, handle it as a spill and follow the emergency procedures outlined below.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] The recommended storage temperature is between 2-8°C.[8] Keep the container tightly sealed to prevent moisture absorption and contamination.
Handling and Use
-
Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities : Keep the compound away from strong oxidizing agents and acids, as the primary amine can react exothermically.
-
Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Clean-up : Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for disposal.[9]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials, including the chemical itself, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Collection : Collect all waste in a clearly labeled, sealed container.
-
Labeling : The waste container label should include "Hazardous Waste" and the chemical name: this compound.
-
Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.
Visualizing the Workflow: Safe Handling of this compound
Caption: Workflow for safe handling of the chemical.
Conclusion: A Culture of Safety
This compound is a key enabling reagent in modern drug discovery and development.[11][12] Its effective and safe use is predicated on a thorough understanding of its hazard profile and a disciplined adherence to established safety protocols. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you can mitigate the risks associated with this compound and foster a robust culture of safety.
References
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Succinimide. Retrieved January 26, 2026, from [Link]
-
European Chemicals Agency. (n.d.). Succinimide - Registration Dossier. Retrieved January 26, 2026, from [Link]
- Prodrugs for Amines. (n.d.). PMC - NIH.
-
Can N-succinimide be metabolized by human/rat body? Will it cause any damage to the body? (2012, November 8). ResearchGate. Retrieved January 26, 2026, from [Link]
- Toxicity of N-(3,5-dichlorophenyl)succinimide and Metabolites to Rat Renal Proximal Tubules and Mitochondria. (n.d.). PubMed.
- Merck Millipore. (n.d.).
-
What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Retrieved January 26, 2026, from [Link]
- Fisher Scientific. (2025, May 1).
- TCI. (n.d.). 7950 Succinimide (English) AAA TCI MSDS A2.0.
- Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018)
- Carl ROTH. (n.d.).
- Primary amines – Knowledge and References. (2020). Taylor & Francis.
- KISHIDA CHEMICAL CO., LTD. (2023, February 28).
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (2024, September 8).
- Sigma-Aldrich. (2025, October 24).
- AccelaChem. (n.d.). 203869-80-1,1-Boc-2-methyl-DL-proline.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. chemiis.com [chemiis.com]
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- 10. chemos.de [chemos.de]
- 11. Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
